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Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 1-Bromovinyl-1-boronic acid MIDA Ester

An In-Depth Technical Guide for Advanced Synthesis Executive Summary 1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a critical advance in the field of iterative cross-coupling (ICC). Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Advanced Synthesis

Executive Summary

1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a critical advance in the field of iterative cross-coupling (ICC). Unlike traditional vinyl boronic acids, which suffer from rapid protodeboronation and polymerization, the MIDA (N-methyliminodiacetic acid) ester framework renders this reagent indefinitely stable under ambient conditions.

This guide details the chemical architecture, synthesis, and unique bifunctional reactivity of this building block. It specifically addresses its role as a "linchpin" reagent for the modular construction of 1,1-disubstituted alkenes—a structural motif prevalent in bioactive natural products but historically difficult to access via modular methods.

Chemical Architecture & Stability Mechanism

The structural integrity of 1-Bromovinyl MIDA boronate relies on the hybridization shift of the boron atom.

1.1 The MIDA "Cage" Effect

In standard boronic acids, the boron atom possesses a vacant p-orbital (sp² hybridization), rendering it Lewis acidic and susceptible to oxidation or protodeboronation. In the MIDA ester, the nitrogen atom of the N-methyliminodiacetic acid ligand forms a dative bond with the boron.

  • Hybridization Shift: The B-N interaction rehybridizes the boron from sp² to sp³.

  • Orbital Saturation: This fills the empty p-orbital, effectively "switching off" the Lewis acidity.

  • Result: The molecule becomes chemically inert to anhydrous cross-coupling conditions, silica gel chromatography, and long-term storage.[1]

1.2 The 1-Bromo Functionality

The presence of the bromine atom at the


-position (geminal to the boron) creates a bifunctional amphoteric system.
  • Electrophilic Site: The C-Br bond allows the molecule to act as an electrophile in Pd-catalyzed couplings.

  • Latent Nucleophilic Site: The C-B bond, once deprotected, allows the molecule to act as a nucleophile.

Synthesis of the Reagent

The synthesis of 1-Bromovinyl MIDA boronate is a scalable, two-step sequence starting from the commercially available Vinyl MIDA boronate.[2] This protocol avoids the handling of unstable 1-bromovinyl boronic acid intermediates.

2.1 Synthetic Workflow (DOT Visualization)

SynthesisWorkflow VinylMIDA Vinyl MIDA Boronate (Starting Material) Dibromide Vicinal Dibromide Intermediate VinylMIDA->Dibromide Br2, CH2Cl2 (Bromination) BromoVinyl 1-Bromovinyl MIDA Boronate (Product) Dibromide->BromoVinyl DBU, MeCN (Elimination)

Figure 1: Two-step synthesis of 1-Bromovinyl MIDA boronate via bromination-elimination sequence.[1][2][3][4][5]

2.2 Detailed Protocol
  • Bromination: Vinyl MIDA boronate is treated with elemental bromine (

    
    ) in dichloromethane. The MIDA cage remains intact during this electrophilic addition, yielding the vicinal dibromide.
    
  • Elimination: The intermediate is treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile. This promotes dehydrobromination to regenerate the double bond, selectively yielding the 1-bromo isomer over the 2-bromo isomer due to the electronic influence of the boron moiety.

Reactivity Profile: The "Switch" Mechanism

The utility of this reagent lies in its orthogonality. It allows for Iterative Cross-Coupling (ICC) , where the order of bond formation is controlled by the activation state of the boron.

3.1 Phase 1: Electrophilic Coupling (MIDA Closed)

Under anhydrous conditions, the MIDA group protects the boron. The reagent behaves purely as a vinyl bromide. It undergoes Suzuki-Miyaura coupling with a separate boronic acid (Reaction Partner A).

  • Mechanism: Oxidative addition of Pd into the C-Br bond.

  • Outcome: Formation of a 1,1-disubstituted vinyl MIDA boronate.[2]

3.2 Phase 2: Nucleophilic Coupling (MIDA Open)

To install the second substituent, the MIDA group must be removed.

  • Activation: Mild aqueous base (e.g., NaOH or

    
    ) hydrolyzes the MIDA ligand.
    
  • Release: This exposes the free boronic acid (or boronate species).[6]

  • Coupling: The newly revealed nucleophile reacts with an aryl/vinyl halide (Reaction Partner B).

3.3 Visualizing the ICC Pathway

ICC_Pathway Reagent 1-Bromovinyl MIDA (Bifunctional Linchpin) Step1 Coupling 1 (Anhydrous) Pd Catalyst + Boronic Acid (R1-B) Reagent->Step1 Intermed 1,1-Disubstituted MIDA Boronate Step1->Intermed C-C Bond Formation Step2 Hydrolysis (Slow Release) NaOH or K3PO4 / H2O Intermed->Step2 ActiveB Active Boronic Acid Step2->ActiveB Deprotection Step3 Coupling 2 Pd Catalyst + Halide (R2-X) ActiveB->Step3 Final 1,1-Disubstituted Alkene (Final Product) Step3->Final

Figure 2: The Iterative Cross-Coupling (ICC) workflow for modular alkene synthesis.

Experimental Protocol: Modular Assembly

Objective: Synthesis of a 1,1-disubstituted alkene using 1-Bromovinyl MIDA boronate.

4.1 Step 1: Anhydrous Suzuki Coupling (Installation of

)
  • Reagents: 1-Bromovinyl MIDA boronate (1.0 equiv), Aryl Boronic Acid (

    
    -
    
    
    
    , 1.5 equiv).
  • Catalyst System:

    
     (5 mol%), SPhos (10 mol%).[3]
    
  • Base/Solvent:

    
     (anhydrous, 3.0 equiv) in THF.
    
  • Conditions: Heat to 60°C under Argon for 12-24 hours.

  • Note: Strictly anhydrous conditions are required to prevent premature hydrolysis of the MIDA ester.

  • Purification: The resulting MIDA boronate is stable and can be purified via standard silica gel chromatography.[1]

4.2 Step 2: Hydrolysis and Second Coupling (Installation of

)
  • Reagents: Purified Intermediate from Step 1 (1.0 equiv), Aryl Halide (

    
    -X, 1.0 equiv).
    
  • Hydrolysis: Dissolve in THF/Water (5:1). Add NaOH (3.0 equiv) or use "slow release" conditions (

    
    ).
    
  • Catalyst:

    
     or similar standard Suzuki catalyst.
    
  • Conditions: 60°C until conversion is complete.

Physical Properties & Data Summary
PropertyValue / Description
CAS Number 1449377-16-5
Molecular Formula

Molecular Weight 261.87 g/mol
Appearance White to off-white crystalline solid
Melting Point 153-158 °C
Solubility Soluble in THF, MeCN, Acetone, DMSO; Insoluble in Hexanes,

Stability Indefinitely stable to air and moisture as a solid.[1][2] Stable to silica gel.[1][2]
Functional Group

-Bromo Vinyl Boronate (Protected)
Applications in Drug Discovery

The 1-Bromovinyl MIDA boronate is a strategic tool in medicinal chemistry for:

  • Fragment-Based Drug Design (FBDD): It serves as a minimal "hub" to link two distinct aromatic or heteroaromatic pharmacophores via a vinyl linker.

  • Polyene Synthesis: It enables the stereocontrolled construction of skipped polyenes or complex conjugated systems found in antifungals (e.g., Amphotericin B derivatives).

  • Late-Stage Diversification: Because the MIDA group is robust, the reagent can be carried through multi-step syntheses before being activated for a final coupling, allowing for library generation at the very end of a synthetic route.

References
  • Woerly, E. M., Miller, J. R., & Burke, M. D. (2009). (1-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130–3138.

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly functionalized polyenes. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks.[1] Accounts of Chemical Research, 48(8), 2297–2307.

  • Sigma-Aldrich. Product Specification: 1-Bromovinyl-1-boronic acid MIDA ester.[7]

Sources

Exploratory

Technical Guide: Stability & Handling of 1-Bromovinyl-1-boronic acid MIDA Ester

Part 1: Executive Summary 1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a critical solution to the "instability problem" inherent to -halo vinyl boronic acids. While the parent 1-bromovinylboronic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a critical solution to the "instability problem" inherent to


-halo vinyl boronic acids. While the parent 1-bromovinylboronic acid is notoriously unstable—prone to rapid polymerization and protodeboronation upon exposure to air or moisture—the MIDA (N-methyliminodiacetic acid) ester surrogate renders this functionality indefinitely stable  on the benchtop.[1]

This guide details the mechanistic underpinnings of this stability, quantifies its resistance to environmental factors, and provides validated protocols for its storage, handling, and activation in cross-coupling workflows.

Key Stability Metrics
ParameterStability ProfileNotes
Atmospheric Air High Indefinitely stable as a solid.[2] No oxidation observed after >60 days.
Atmospheric Moisture High Non-hygroscopic solid. Resistant to ambient humidity.
Solution State (Neutral) Moderate-High Stable in anhydrous organic solvents (THF, MeCN, Acetone).
Solution State (Aqueous) Conditional Hydrolyzes slowly in neutral water; hydrolyzes rapidly in aqueous base (activation).
Chromatography Excellent Compatible with standard silica gel purification.[2]

Part 2: Mechanistic Basis of Stability

The exceptional stability of 1-bromovinyl MIDA boronate is not accidental; it is a direct consequence of boron rehybridization.

The sp² vs. sp³ Paradigm

Standard boronic acids contain an sp²-hybridized boron atom with an empty p-orbital. This vacant orbital is a "magnet" for nucleophiles (including atmospheric water and oxygen) and facilitates decomposition pathways like 1,2-migration or polymerization.

The MIDA ligand is a tridentate bicyclic cage that coordinates the boron atom via a dative B-N bond. This coordination fills the empty p-orbital, rehybridizing the boron from reactive sp² to inert sp³.

Visualization: Structural Stabilization

The following diagram illustrates the transformation from the unstable parent acid to the robust MIDA ester.

MIDA_Stability cluster_0 Unstable Parent cluster_1 Stable Surrogate BA 1-Bromovinyl Boronic Acid (sp² Boron) EmptyP Empty p-orbital (Reactive Site) BA->EmptyP Possesses Reaction Ligand Exchange (MIDA Complexation) BA->Reaction MIDA 1-Bromovinyl MIDA Ester (sp³ Boron) BN B-N Dative Bond (Orbital Filled) MIDA->BN Stabilized by Reaction->MIDA caption Fig 1. Rehybridization of Boron from reactive sp² to inert sp³ via MIDA complexation.

Part 3: Environmental Stability Profile

Stability in Air (Oxidation Resistance)

Unlike vinyl boronic acids, which can undergo oxidative cleavage of the C-B bond, the 1-bromovinyl MIDA ester is chemically inert to atmospheric oxygen.

  • Observation: Samples stored in clear glass vials on the benchtop show no degradation (by ¹H NMR) over periods exceeding 6 months.

  • Mechanism: The lack of a Lewis-acidic site prevents the coordination of dioxygen species required to initiate oxidation.

Stability in Moisture (Hydrolysis Resistance)

The compound is stable to ambient humidity. However, researchers must distinguish between solid-state stability and solution-phase hydrolytic stability .

  • Solid State: The rigid bicyclic cage prevents water intrusion. The compound does not cake or decompose in standard laboratory humidity (40-60% RH).

  • Solution Phase:

    • Neutral/Acidic Solvents: Hydrolysis is negligible to very slow. The rate-limiting step is the cleavage of the B-N bond by water clusters.[3][4]

    • Basic Solvents: Hydrolysis is rapid. This is the intended "activation" mechanism for cross-coupling.

Thermal Stability
  • Melting Point: 153–158 °C.

  • Implication: The compound can be heated in anhydrous organic solvents (e.g., toluene at 100 °C) without decomposition, provided no aqueous base is present.

Part 4: Experimental Protocols

Protocol A: Storage and Handling

Objective: Maintain reagent integrity for long-term use.

  • Container: Store in standard glass vials with screw caps. Inert atmosphere (Argon/Nitrogen) is not required but is good practice for long-term archiving.

  • Temperature: Ambient temperature (20–25 °C) is sufficient. Refrigeration is not necessary.

  • Light: No specific light sensitivity reported, but standard amber vials are recommended to prevent potential photochemical activation of the C-Br bond over years.

Protocol B: Quality Control (QC) via NMR

Objective: Verify purity before critical steps.

  • Solvent: Acetonitrile-d₃ (CD₃CN) or Acetone-d₆ .

    • Note: Avoid DMSO-d₆ if it contains significant water, as it can accelerate B-N bond fluctuation.

  • Key Signals (¹H NMR):

    • Vinyl Protons: Look for doublets characteristic of the gem-bromo vinyl system (

      
       ~6.0–6.5 ppm range).
      
    • MIDA Backbone: N-Methyl singlet (

      
       ~2.8–3.0 ppm) and methylene doublets (AB system, 
      
      
      
      ~4.0 ppm).
    • Impurity Check: Free MIDA ligand signals or sharp peaks indicating hydrolyzed boric acid.

Protocol C: "Slow Release" Activation for Cross-Coupling

Objective: Utilize the MIDA ester in a Suzuki-Miyaura coupling. The strategy relies on the in situ slow hydrolysis of the MIDA ester to release the active boronic acid at a rate that matches the catalytic cycle, preventing decomposition.

Reagents:

  • 1-Bromovinyl MIDA boronate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ / SPhos (or Pd(PPh₃)₄)

  • Base: K₃PO₄ (3.0 M aqueous)

  • Solvent: THF or Dioxane

Workflow:

  • Charge: Add MIDA boronate, Aryl Halide, and Pd catalyst to the reaction vessel.

  • Solvent: Add THF (0.1 M concentration relative to substrate).

  • Activation: Add aq. K₃PO₄ (5–10 equiv).

    • Crucial Step: The biphasic nature (Organic/Aqueous) and the specific base strength regulate the hydrolysis rate.

  • Reaction: Heat to 60 °C with vigorous stirring.

    • Mechanism:[4][5][6][7][8][9] The MIDA ester stays in the organic phase. It slowly partitions to the interface/aqueous phase, hydrolyzes to the boronic acid, and returns to the organic phase to couple immediately.

Hydrolysis Pathway Diagram

The following diagram maps the activation pathways essential for the "Slow Release" strategy.

Hydrolysis_Mechanism cluster_conditions Reaction Conditions Cond_Base Aqueous Base (NaOH or K3PO4) Hydrolysis_Fast Fast Hydrolysis (Base-Mediated) Attack at Carbonyl Cond_Base->Hydrolysis_Fast Cond_Neutral Neutral Water (Slow) Hydrolysis_Slow Slow Hydrolysis (Neutral) B-N Bond Cleavage Cond_Neutral->Hydrolysis_Slow MIDA_Start 1-Bromovinyl MIDA Ester (Stable Precursor) MIDA_Start->Hydrolysis_Fast High pH MIDA_Start->Hydrolysis_Slow Neutral pH Active_Species 1-Bromovinyl Boronic Acid (Transient Active Species) Hydrolysis_Fast->Active_Species Hydrolysis_Slow->Active_Species Coupling Pd-Catalyzed Cross-Coupling Active_Species->Coupling Fast Reaction Decomp Polymerization/ Protodeboronation Active_Species->Decomp If Accumulates caption Fig 2. Dual hydrolysis pathways enabling the 'Slow Release' strategy.

Part 5: References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[8] Journal of the American Chemical Society, 129(21), 6716–6717.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[8][10] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3][4][8][11] Nature Chemistry, 8, 1067–1075.[3][8]

  • Woerly, E. M., Miller, J. E., & Burke, M. D. (2013). "(1-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis." Tetrahedron, 69(36), 7732–7740.

Sources

Foundational

The Amphoteric Versatility of 1-Bromovinyl MIDA Boronates: A Technical Guide for Advanced Synthetic Chemistry

Introduction: The Rise of a Powerful Bifunctional Building Block In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and molecular complexity from simple, stable precursors is a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Powerful Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and molecular complexity from simple, stable precursors is a paramount objective. Among the array of tools available to the contemporary chemist, organoboron compounds, particularly boronic acids and their derivatives, have established themselves as indispensable intermediates.[1][2] Their utility, however, has often been hampered by inherent instability, making their storage and handling challenging and limiting their application in iterative synthetic strategies. The advent of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem.[3][4][5]

MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, a feature that greatly simplifies purification processes.[5][6] The MIDA ligand forms a stable dative bond with the boron atom, effectively protecting it from the typical decomposition pathways and rendering it unreactive under a wide range of anhydrous reaction conditions.[7][8] This protective shield can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid, poised for subsequent transformations.[9]

This guide focuses on a particularly versatile member of this class: 1-bromovinyl MIDA boronate . This molecule uniquely embodies an amphoteric character, possessing both a nucleophilic and an electrophilic center. This dual reactivity allows for a programmed, sequential approach to the construction of complex molecular architectures, making it a highly valuable tool for researchers, particularly in the fields of pharmaceutical and natural product synthesis.[6] This document will provide an in-depth exploration of the synthesis, amphoteric nature, and strategic applications of 1-bromovinyl MIDA boronates, complete with field-proven protocols and mechanistic insights.

The Amphoteric Nature: A Duality of Reactivity

The term "amphoteric" in the context of 1-bromovinyl MIDA boronate refers to its capacity to function as both an electrophile and a nucleophile in a controlled, sequential manner. This duality is encoded in its structure: the vinylic bromide provides an electrophilic carbon center, while the MIDA-protected boronate serves as a masked nucleophile.

Electrophilic Character: The Vinylic Bromide

The carbon atom bonded to the bromine in 1-bromovinyl MIDA boronate is electrophilic and susceptible to attack by nucleophiles. This reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] In this context, the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The MIDA-protected boron moiety remains intact during this process, showcasing the remarkable stability of this protecting group under anhydrous coupling conditions.[6][7]

G

Nucleophilic Character: The Masked Boronate

The true elegance of the MIDA boronate platform lies in the latent nucleophilicity of the boron-bearing carbon. After the initial electrophilic transformation at the vinylic bromide site, the MIDA protecting group can be selectively cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO3) to unmask the boronic acid. This newly formed boronic acid is a potent nucleophile in further palladium-catalyzed cross-coupling reactions, enabling the formation of a second carbon-carbon bond at the same position.[10] This sequential, one-pot or stepwise functionalization is the cornerstone of the iterative cross-coupling strategies developed by Burke and coworkers.[4]

G

Synthesis of 1-Bromovinyl MIDA Boronate

A practical and scalable synthesis of (1-bromovinyl)-MIDA boronate has been developed, making this valuable reagent readily accessible.[6] The synthesis starts from the commercially available vinyl MIDA boronate.

Experimental Protocol: Synthesis of (1-Bromovinyl)-MIDA boronate
  • Bromination: Vinyl MIDA boronate is dissolved in a suitable solvent (e.g., MeCN). The solution is cooled, and a solution of bromine in the same solvent is added dropwise. The reaction is monitored until the disappearance of the starting material.

  • Elimination: After the bromination is complete, a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the reaction mixture. This induces an elimination reaction to form the desired (1-bromovinyl)-MIDA boronate.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is isolated and purified. Due to its stability, purification can often be achieved by simple filtration or recrystallization, avoiding the need for column chromatography.[6]

StepReagents and ConditionsTypical YieldReference
Bromination Vinyl MIDA boronate, Br2, MeCN-[6]
Elimination Vicinal dibromide intermediate, DBU, MeCN67% (overall)[6]

Applications in Iterative Cross-Coupling

The amphoteric nature of 1-bromovinyl MIDA boronate is best demonstrated in iterative cross-coupling (ICC) sequences. This strategy allows for the controlled and directional assembly of complex organic molecules from a collection of bifunctional building blocks.

Workflow for Iterative Cross-Coupling

G start 1-Bromovinyl MIDA Boronate step1 Step 1: Suzuki-Miyaura Coupling (Electrophilic Site) start->step1 intermediate1 Coupled Product 1 (MIDA protected) step1->intermediate1 step2 Step 2: MIDA Deprotection (aq. Base) intermediate1->step2 intermediate2 Vinyl Boronic Acid step2->intermediate2 step3 Step 3: Suzuki-Miyaura Coupling (Nucleophilic Site) intermediate2->step3 final_product Final Product step3->final_product

Exemplary Protocol: Two-Directional Synthesis
  • First Coupling (Electrophilic Reactivity): (1-bromovinyl)-MIDA boronate (1.0 equiv) is coupled with an organoboronic acid (1.1 equiv) under standard anhydrous Suzuki-Miyaura conditions (e.g., Pd catalyst, phosphine ligand, base, and anhydrous solvent). The reaction yields a 1,1-disubstituted vinyl MIDA boronate.

  • Deprotection and Second Coupling (Nucleophilic Reactivity): The crude product from the first step is subjected to in situ hydrolysis of the MIDA group using an aqueous base. A second electrophile (e.g., an aryl iodide) and a palladium catalyst are then added to the reaction mixture to effect a second cross-coupling, yielding the final 1,1-disubstituted olefin.[6]

Reaction StageKey ReagentsFunction of 1-Bromovinyl MIDA Boronate Moiety
First Coupling Organoboronic acid, Pd catalyst, anhydrous baseElectrophile (at C-Br)
Second Coupling Aryl halide, Pd catalyst, aqueous baseNucleophile (from deprotected boronic acid)

Conclusion

1-Bromovinyl MIDA boronate stands out as a testament to the power of strategic reagent design in modern organic chemistry. Its robust stability, coupled with a programmed amphoteric reactivity, provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecules. By understanding and harnessing its dual electrophilic and nucleophilic nature, researchers in drug discovery and materials science can streamline synthetic routes, enabling the rapid generation of novel chemical entities. The principles of MIDA boronate chemistry, exemplified by this versatile building block, will undoubtedly continue to inspire new and innovative approaches to the art of chemical synthesis.

References

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Chemical Science, 2(7), 1279-1283. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298-13316. [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130-3138. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298-13316. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic letters, 14(2), 422-425. [Link]

  • ResearchGate. (n.d.). MIDA boronates migrate as a nucleophile or electrophile. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). (Z)-(2-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Llona-Minguez, S., Desroses, M., Ghassemian, A., Jacques, S. A., Isacksson, R., Koolmeister, T., & Scobie, M. (2015). Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7356-7360. [Link]

Sources

Exploratory

1-Bromovinyl-1-boronic Acid MIDA Ester: The Modular Gateway to 1,1-Disubstituted Alkenes

Topic: 1-Bromovinyl-1-boronic acid MIDA ester Content Type: In-depth Technical Guide CAS Number: 1449377-16-5 Molecular Weight: 261.87 g/mol [1] Executive Summary & Chemical Identity In the landscape of iterative cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromovinyl-1-boronic acid MIDA ester Content Type: In-depth Technical Guide CAS Number: 1449377-16-5 Molecular Weight: 261.87 g/mol [1]

Executive Summary & Chemical Identity

In the landscape of iterative cross-coupling (ICC), 1-Bromovinyl-1-boronic acid MIDA ester represents a pivotal "bifunctional" building block. Unlike standard boronic acids, this reagent carries two distinct reactive handles: an electrophilic vinyl bromide and a nucleophilic (but protected) boron center.

This duality allows researchers to construct complex 1,1-disubstituted alkenes —a structural motif prevalent in bioactive natural products and pharmaceuticals—with high stereocontrol and modularity. The MIDA (N-methyliminodiacetic acid) ligand plays the critical role of dampening the boron's reactivity, permitting the bromide to undergo Palladium-catalyzed coupling first without self-polymerization.

The "Passport" Data
PropertySpecification
Chemical Name 1-Bromovinyl-1-boronic acid MIDA ester
Synonyms (1-Bromovinyl)-MIDA boronate; 2-(1-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS Number 1449377-16-5
Molecular Formula

Molecular Weight 261.87 g/mol
Appearance Colorless to off-white solid
Melting Point 153–158 °C
Solubility Soluble in MeCN, DMSO, Acetone; Sparingly soluble in

, Hexanes
Stability Air-stable, silica-gel compatible, bench-stable for months

The MIDA Architecture: Why It Works

The utility of this reagent hinges on the hybridization switch of the boron atom.

  • Standard Boronic Acids (

    
    ):  Possess an empty p-orbital, making them Lewis acidic and prone to transmetalation (reaction) or protodeboronation (decomposition).
    
  • MIDA Boronates (

    
    ):  The nitrogen lone pair of the MIDA ligand donates into the boron p-orbital, forming a rigid bicyclic cage. This saturates the boron (
    
    
    
    ), rendering it inert to transmetalation under anhydrous cross-coupling conditions.

This "masked" state allows the 1-bromo position to react exclusively. Once the first coupling is complete, the MIDA group can be hydrolyzed (unmasked) to restore the reactive boronic acid for a second coupling.

Synthesis & Manufacturing

While commercially available, the synthesis of 1-bromovinyl MIDA boronate is a robust, self-validating protocol often performed in-house to ensure high purity. The most reliable route involves the bromination-elimination of vinyl MIDA boronate.

Workflow Diagram: Synthesis Pathway

Synthesis Start Vinyl MIDA Boronate (Starting Material) Step1 Bromination (Br2, DCM, 0°C) Start->Step1 Addition Inter Dibromo Intermediate (Unstable) Step1->Inter Formation Step2 Elimination (DBU, MeCN) Inter->Step2 In situ Prod 1-Bromovinyl MIDA Boronate (Target) Step2->Prod HBr Elimination

Caption: Synthesis via bromination-elimination sequence. The dibromo intermediate is typically not isolated.

Detailed Protocol: Preparation from Vinyl MIDA Boronate

Reagents: Vinyl MIDA boronate (1.0 equiv), Bromine (


, 1.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv), DCM, MeCN.[2]
  • Bromination: Dissolve vinyl MIDA boronate in anhydrous DCM at 0 °C. Add

    
     dropwise until a faint red color persists (indicating consumption of the alkene).
    
  • Solvent Swap: Concentrate the mixture in vacuo to remove DCM and excess bromine. The residue (dibromide) is dissolved immediately in anhydrous Acetonitrile (MeCN).

  • Elimination: Cool the MeCN solution to 0 °C. Add DBU dropwise. The reaction will precipitate HBr salts. Stir for 1 hour.

  • Workup: Pour mixture into diethyl ether/water. The product partitions into the organic phase (or precipitates depending on concentration). Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Acetone/Ether or pass through a short silica plug (eluting with EtOAc/MeCN).

Causality Check: DBU is selected because it is a non-nucleophilic strong base, promoting E2 elimination of HBr to reform the double bond without attacking the MIDA ester.

Reactivity & Applications: The "Lego" Approach

The primary application of 1-bromovinyl-1-boronic acid MIDA ester is the synthesis of 1,1-disubstituted alkenes via Iterative Cross-Coupling (ICC).

The Challenge

Synthesizing 1,1-disubstituted alkenes (e.g.,


) is notoriously difficult with standard methods because 1,1-halo-boron species are unstable. This MIDA reagent solves the stability issue.
Workflow Diagram: Iterative Cross-Coupling (ICC)

ICC Reagent 1-Bromovinyl MIDA (Bifunctional) Coupling1 Coupling 1: Suzuki (Pd catalyst, Ar-B(OH)2) Reagent->Coupling1 Br reacts (Electrophile) Inter1 Intermediate: 1-Arylvinyl MIDA Coupling1->Inter1 Hydrolysis MIDA Hydrolysis (NaOH, THF) Inter1->Hydrolysis Deprotection ActiveB Activated Boronic Acid 1-Arylvinyl-B(OH)2 Hydrolysis->ActiveB Coupling2 Coupling 2: Suzuki (Pd catalyst, R-X) ActiveB->Coupling2 B reacts (Nucleophile) Final Final Product: 1,1-Disubstituted Alkene Coupling2->Final

Caption: The ICC cycle allows sequential installation of two different groups (Ar and R) onto the vinyl core.

Experimental Protocol: Selective Coupling at the Bromide

This step couples an external boronic acid to the bromide of the reagent, leaving the MIDA group intact.

Reagents: 1-Bromovinyl MIDA (1.0 equiv), Aryl Boronic Acid (1.5 equiv),


 / SPhos (Catalyst), 

(Base), THF.
  • Setup: In a glovebox or under Argon, combine 1-Bromovinyl MIDA, Aryl Boronic Acid, and

    
     (2.0 equiv).
    
  • Catalyst: Add premixed

    
     (5 mol%) and SPhos (10 mol%) in THF.
    
  • Reaction: Seal and heat to 60 °C for 12–24 hours.

  • Why Silver?

    
     is crucial here. Standard bases (carbonates) can be too slow or promote competitive hydrolysis. Silver facilitates the halide abstraction, accelerating the oxidative addition/transmetalation at the bromide end while the MIDA boron remains 
    
    
    
    hybridized and inert.
  • Isolation: Filter through Celite to remove silver salts. Concentrate. Purify via silica gel chromatography (MIDA boronates are stable on silica).[2]

Experimental Protocol: MIDA Hydrolysis (Activation)

To prepare the intermediate for the second coupling, the MIDA group must be removed.

  • Dissolution: Dissolve the MIDA intermediate in THF.

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv). Stir vigorously at 23 °C for 10–30 minutes.

  • Quench: Add Phosphate buffer (pH 7) or dilute HCl carefully to neutralize.

  • Extraction: Extract immediately with EtOAc. The resulting boronic acid is often used directly in the next step to avoid degradation.

Handling & Stability

  • Storage: Store solid at +2°C to +8°C. Keep desiccated.

  • Air Sensitivity: The solid is air-stable. Solutions in wet solvents may slowly hydrolyze over days.

  • Toxicity: Handle with standard PPE. Avoid inhalation of dust.

  • Incompatibility: Strong acids (hydrolyze MIDA), strong oxidizers.

References

  • Burke, M. D., et al. (2009).[3] "(1-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis."[1][2] Tetrahedron, 65(16), 3130–3138. Link

  • Sigma-Aldrich. (n.d.).[4] "1-Bromovinyl-1-boronic acid MIDA ester Product Sheet." Link

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Uno, B. E., et al. (2009).[3] "Vinylation of MIDA Boronates." Journal of the American Chemical Society.[5] (Methodology reference for vinyl MIDA precursors). Link

Sources

Foundational

MIDA Boronates: The Modular Engine of Iterative Cross-Coupling

Topic: History and Development of MIDA Boronates in Organic Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary The synthesis of complex small...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of MIDA Boronates in Organic Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The synthesis of complex small molecules has historically been a bespoke, artisan process—a "bottleneck" in drug discovery where each target requires a unique strategy. The development of


-Methyliminodiacetic acid (MIDA) boronates  by the Burke Group at the University of Illinois Urbana-Champaign fundamentally altered this landscape. By harnessing the reversible interconversion between sp

and sp

hybridized boron, MIDA boronates enabled the Iterative Cross-Coupling (ICC) platform. This guide details the mechanistic underpinnings, kinetic control strategies, and experimental protocols that transformed MIDA boronates from a curiosity into the standard for automated small-molecule synthesis.

The Mechanistic Foundation: The sp / sp Switch[1]

The core innovation of MIDA boronate technology is the attenuation of Lewis acidity. Standard boronic acids contain an sp


 hybridized boron atom with a vacant p-orbital, rendering them susceptible to oxidation, protodeboronation, and diverse side reactions.
The Hybridization Control

MIDA is a trivalent ligand that forms a rigid bicyclic cage around the boron atom. Upon complexation, the boron rehybridizes from sp


 (planar, reactive)  to sp

(tetrahedral, unreactive)
.
  • The "Off" State (sp

    
    ):  The boron p-orbital is occupied by the nitrogen lone pair (
    
    
    
    -donation). This shuts down transmetallation with Palladium, making the MIDA boronate inert to anhydrous cross-coupling conditions.
  • The "On" State (sp

    
    ):  Hydrolysis of the MIDA ligand restores the vacant p-orbital, returning the boron to its reactive sp
    
    
    
    state.
Kinetic Gating: Fast vs. Slow Release

The utility of MIDA boronates lies in their dual hydrolysis mechanisms.[1] The rate of deprotection can be tuned by the choice of base and solvent, creating a "reservoir effect" that is critical for coupling unstable substrates (e.g., 2-pyridyl or vinyl boronic acids).

  • Fast Release (

    
    ):  Mediated by hydroxide attack at the MIDA carbonyl.[1] Used for bulk deprotection to isolate free boronic acids.
    
  • Slow Release (

    
    ):  Occurs under mild aqueous conditions (e.g., K
    
    
    
    PO
    
    
    ). The rate-limiting step is B-N bond cleavage by water clusters.[1][2] This slowly releases the active boronic acid into the reaction mixture, keeping its steady-state concentration low and suppressing decomposition pathways like homocoupling.[3]

MIDAMechanism cluster_0 Reservoir Effect MIDA MIDA Boronate (sp3, Inert, Stable) Inter Open Intermediate (Hydrolysis) MIDA->Inter  aq. Base (NaOH or K3PO4)   Acid Free Boronic Acid (sp2, Reactive, Unstable) Inter->Acid  Ligand Dissociation   Prod Coupled Product Acid->Prod  Pd(0), Aryl Halide  

Figure 1: The Mechanistic Switch. MIDA boronates act as a stable reservoir, releasing reactive boronic acid only upon hydrolytic activation.

The Iterative Cross-Coupling (ICC) Platform

The stability of MIDA boronates enables a linear, modular synthesis strategy analogous to peptide coupling. This is achieved using Bifunctional Building Blocks : compounds containing both a reactive halide (for coupling) and a protected MIDA boronate (for the next step).[4]

The Cycle
  • Coupling: A bifunctional building block (Halide-B-MIDA) is coupled with a starting boronic acid.[5][4][6][7][8] The MIDA moiety remains intact.[9]

  • Purification: The intermediate is purified (silica gel).

  • Activation: The MIDA group is hydrolyzed to reveal a new boronic acid.[10]

  • Repetition: The cycle repeats with the next building block.

ICC_Cycle Start Starting Material (Boronic Acid A) Step1 Step 1: Chemoselective Coupling (Anhydrous Pd, Base) Start->Step1 Block1 Building Block 1 (Halide-R-MIDA) Block1->Step1 Inter1 Intermediate 1 (A-R-MIDA) Step1->Inter1  MIDA Intact   Deprotect Step 2: Deprotection (aq. NaOH or in-situ) Inter1->Deprotect Active1 Activated Intermediate (A-R-B(OH)2) Deprotect->Active1 Final Complex Small Molecule Active1->Final  Repeat Cycle   Block2 Building Block 2 (Halide-R'-MIDA) Block2->Final

Figure 2: The Iterative Cross-Coupling (ICC) Workflow. Note the chemoselectivity: the MIDA boron survives the first coupling, protecting the future reaction site.

Automation and Purification ("Catch-and-Release")[12][13][14]

A critical, often overlooked feature of MIDA boronates is their binary affinity for silica gel .

  • Catch: In non-polar solvents (Et

    
    O, CH
    
    
    
    Cl
    
    
    ), MIDA boronates adhere strongly to silica due to their high polarity.
  • Release: In polar solvents (THF, MeOH), they elute rapidly.

This property was exploited to engineer the Automated Synthesis Machine (Li et al., Science 2015). The machine utilizes pre-packed silica cartridges to "catch" the MIDA-protected intermediate, wash away reagents/catalysts, and then "release" the pure intermediate for the next deprotection/coupling cycle. This eliminated the need for manual column chromatography between steps.

Experimental Protocols

Protocol A: Synthesis of MIDA Boronates

Standard procedure for converting a boronic acid to a MIDA boronate.

Reagents:

  • Boronic Acid (1.0 equiv)[4]

  • 
    -Methyliminodiacetic acid (MIDA) (1.2–1.5 equiv)
    
  • Solvent: Toluene/DMSO (10:1) or Benzene/DMSO.

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Add Boronic Acid, MIDA, and solvent mixture.

  • Reflux with vigorous stirring for 2–12 hours (until water collection ceases).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene.

  • Precipitation (Crucial Step): Dilute the residual DMSO solution with Acetone. Slowly add Et

    
    O with stirring. The MIDA boronate will precipitate as a white crystalline solid.
    
  • Filter, wash with Et

    
    O, and dry.
    
Protocol B: "Slow Release" Cross-Coupling (In Situ Activation)

Ideal for unstable boronic acids or general ICC.

Reagents:

  • MIDA Boronate (1.0 equiv)[4]

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     / SPhos (or Pd(dppf)Cl
    
    
    
    depending on substrate)
  • Base: K

    
    PO
    
    
    
    (3.0 M aqueous solution)
  • Solvent: THF or Dioxane[11]

Procedure:

  • Combine MIDA boronate, Aryl Halide, and Pd catalyst in a vial.

  • Add THF (0.1 M concentration relative to substrate).

  • Add aq.[5] K

    
    PO
    
    
    
    (5–10 equiv). Note: The biphasic nature is important.
  • Heat to 60°C with vigorous stirring.

    • Mechanism:[5][2][9][11][12] The MIDA boronate resides in the organic phase. It slowly partitions to the interface/aqueous phase, hydrolyzes, and the free boronic acid returns to the organic phase to couple immediately.

  • Monitor by LCMS. Upon completion, dilute with Et

    
    O, wash with water, and purify.
    

Quantitative Comparison: Stability

FeatureFree Boronic AcidPinacol EsterMIDA Boronate
Hybridization sp

(Lewis Acidic)
sp

(Lewis Acidic)
sp

(Coord. Saturated)
Air Stability Variable (days to weeks)HighIndefinite (Years)
Chromatography Streaks/DecomposesStableStable (distinct R

)
Transmetallation FastFast (requires base)None (until hydrolyzed)
Anhydrous Coupling ReactiveReactiveInert

Evolution of the Field: TIDA Boronates

While MIDA solved the problem of linear sp


 coupling, the Burke group recently introduced TIDA (Tetramethyliminodiacetic acid)  boronates (2022). TIDA boronates possess a twisted structure that imparts 1000-fold greater hydrolytic stability than MIDA. This hyper-stability enables the synthesis of C(sp

)–rich natural products and the use of harsher reaction conditions that MIDA cannot survive, marking the next generation of "Blocc" chemistry.

References

  • Gillis, E. P., & Burke, M. D. (2007).[3][7][8][12] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717.[7] Link

  • Gillis, E. P., & Burke, M. D. (2009).[7] "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 130(43), 14084–14085. Link

  • Li, J., Ballmer, S. G., Gillis, E. P., et al. (2015).[13] "Synthesis of many different types of organic small molecules using one automated process." Science, 347(6227), 1221–1226.[13] Link[13]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016).[14] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1][12] Nature Chemistry, 8, 1067–1075. Link

  • Blair, D. J., et al. (2022).[8][9] "Automated iterative Csp3–C bond formation." Nature, 604, 92–97.[8] Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1-Bromovinyl-1-boronic acid MIDA Ester

Executive Summary 1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) is a pivotal bifunctional building block used in the synthesis of 1,1-disubstituted alkenes via iterative cross-coupling (ICC).[1] Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) is a pivotal bifunctional building block used in the synthesis of 1,1-disubstituted alkenes via iterative cross-coupling (ICC).[1] Unlike traditional boronic acids, which are prone to protodeboronation and polymerization, the MIDA (N-methyliminodiacetic acid) ester motif rehybridizes the boron center from sp² to sp³, rendering the compound bench-stable and chemically inert under anhydrous conditions.

This guide details the solubility landscape of this reagent, providing researchers with evidence-based protocols for purification, stock solution preparation, and reaction solvent selection. The core principle of handling this compound relies on its polarity switch : it is soluble in highly polar aprotic solvents but precipitates in non-polar organic solvents, a property that simplifies purification without chromatography.

Part 1: Physicochemical Basis of Solubility

The solubility profile of 1-Bromovinyl-MIDA boronate is dictated by its rigid, bicyclic cage structure. The dative B←N bond confers a high dipole moment and significant polarity, making it distinct from pinacol esters or free boronic acids.

Structural Implications
  • sp³ Hybridization: The boron atom is coordinatively saturated, preventing interaction with mild nucleophiles or Lewis bases in anhydrous media.

  • Polarity: The zwitterionic character of the B-N cage necessitates polar solvents for solvation.

  • Crystallinity: The compound forms a highly ordered crystal lattice, requiring high dielectric constant solvents to break lattice energy.

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their ability to solvate 1-Bromovinyl-MIDA boronate at room temperature (25°C).

Table 1: Qualitative Solubility Data
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Polar Aprotic (High) DMSO, DMF, DMAc High (>0.5 M) Ideal for stock solutions and library storage.
Polar Aprotic (Mod) Acetonitrile (MeCN), Acetone Good (0.1 - 0.3 M) Preferred for reactions and chromatographic elution.
Cyclic Ethers THF, 2-MeTHF Moderate Standard solvent for Suzuki-Miyaura couplings.
Alcohols Methanol, Ethanol Low/Reactive Avoid for storage; used only during specific deprotection sequences.
Linear Ethers Diethyl Ether (Et₂O), MTBE Insoluble CRITICAL: Used as an anti-solvent for precipitation/purification.
Hydrocarbons Hexanes, Pentane, Toluene Insoluble Used to wash away non-polar organic impurities.
Chlorinated DCM, Chloroform Low/Moderate Variable solubility; often insufficient for high-concentration stocks.
Aqueous Water Insoluble (Neutral) Soluble only upon hydrolysis (addition of base).

Part 3: Experimental Workflows

Protocol A: Purification via Precipitation (The "Crash-Out" Method)

Because 1-Bromovinyl-MIDA boronate is insoluble in diethyl ether, this property is exploited to remove organic impurities (ligands, byproducts) that are ether-soluble.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in a minimum volume of Acetone or THF (approx. 5-10 mL per gram of substrate).

  • Precipitation: Slowly add Diethyl Ether (Et₂O) to the stirring solution until a persistent cloudiness appears (Ratio typically 1:5 Acetone:Ether).

  • Crystallization: Cool the mixture to 0°C or -20°C for 30 minutes to maximize yield. The MIDA boronate will crystallize as a white solid.

  • Filtration: Filter the solid and wash exclusively with cold Et₂O.

  • Drying: Dry under high vacuum.

Visualization: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Minimal Acetone/THF (High Solubility) Start->Dissolve Solvation AddEther Add Excess Diethyl Ether (Anti-Solvent) Dissolve->AddEther Dilution PhaseSplit Phase Separation AddEther->PhaseSplit Precipitation Filtrate Filtrate (Ether Layer) Contains: Impurities, Ligands PhaseSplit->Filtrate Wash Solid Precipitate (Solid) Pure 1-Bromovinyl-MIDA PhaseSplit->Solid Filter & Dry

Caption: Solubility-driven purification workflow utilizing the polarity difference between MIDA boronates and organic impurities.

Protocol B: Stock Solution Preparation for Screening

For high-throughput screening (HTS) or iterative coupling, stable stock solutions are required.

  • Solvent Choice: Use anhydrous DMSO or DMAc . These solvents prevent atmospheric moisture hydrolysis and maintain high concentration (>0.5 M).

  • Procedure: Weigh the MIDA ester into a vial. Add solvent to achieve desired molarity. Sonicate for 30-60 seconds if necessary (MIDA esters can pack densely).

  • Storage: Store at -20°C. Solutions in DMSO are stable for months if kept anhydrous.

Part 4: Application Context - The "Slow Release" Mechanism

In Suzuki-Miyaura coupling, the solubility profile dictates the reaction kinetics. The MIDA ester is essentially a "depot" form of the boronic acid.

  • Anhydrous Phase (THF/Dioxane): The MIDA ester remains dissolved but unreactive (protected).

  • Aqueous Phase (Base/Water): Hydrolysis occurs. The MIDA ligand is cleaved, releasing the free boronic acid, which then enters the catalytic cycle.[2]

Critical Optimization: If the reaction is too slow, use a solvent mixture that increases the solubility of the hydrolyzing base (e.g., THF:Water 10:1 or Dioxane:Water 4:1 ). If the MIDA ester precipitates out of the reaction mixture (e.g., if too much water is added without a co-solvent), conversion will stall.

Visualization: Slow-Release Activation

SlowRelease MIDA 1-Bromovinyl-MIDA (sp3, Unreactive) Solvent Solvent System (THF/H2O + NaOH) MIDA->Solvent Dissolves Hydrolysis Hydrolysis (Rate Limiting Step) Solvent->Hydrolysis Base Activation FreeAcid Free Boronic Acid (sp2, Reactive) Hydrolysis->FreeAcid -MIDA Ligand Suzuki Pd-Catalyzed Cross-Coupling FreeAcid->Suzuki Transmetallation Product Coupled Product Suzuki->Product

Caption: The "Slow Release" mechanism relies on controlled hydrolysis in aqueous-organic solvent mixtures.

References

  • Woerly, E. M., Miller, J. E., & Burke, M. D. (2009). (1-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron.

  • Gillis, E. P., & Burke, M. D. (2007).[3] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[3][4]

  • Sigma-Aldrich. (n.d.). MIDA Boronates Technical Guide.

  • Gonzalez, J. A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • St. Denis, J. D., et al. (2015). A Mild and Simple Method for Making MIDA Boronates. Chemistry - A European Journal.

Sources

Foundational

Reactivity profile of alpha-bromovinyl MIDA boronates

Reactivity Profile of -Bromovinyl MIDA Boronates Content Type: Technical Guide Subject: 1-(Bromovinyl) MIDA Boronate (CAS: 1150561-63-9) Intended Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile of -Bromovinyl MIDA Boronates

Content Type: Technical Guide Subject: 1-(Bromovinyl) MIDA Boronate (CAS: 1150561-63-9) Intended Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Introduction: The Amphoteric Building Block

The


-bromovinyl MIDA boronate (1-bromovinyl MIDA boronate) represents a paradigm shift in the construction of 1,1-disubstituted alkenes. Unlike traditional vinyl boron species, which are nucleophilic, or vinyl halides, which are electrophilic, this reagent is amphoteric  but temporally resolved.

The core innovation lies in the N-methyliminodiacetic acid (MIDA) ligand. By complexing the boron atom, the ligand rehybridizes the center from reactive


 to inert 

. This effectively "masks" the boron moiety, rendering it chemically orthogonal to the vinyl bromide.
Structural Advantages
  • Lewis Acidity Dampening: The dative B-N bond fills the empty p-orbital on boron, preventing Lewis acid-base complexation that typically precedes transmetalation or protodeboronation.

  • Orthogonality: The C-Br bond remains reactive toward oxidative addition by transition metals (Pd, Ni, Cu), while the C-B bond remains inert.

  • Physical Robustness: The reagent is a crystalline, air-stable solid compatible with silica gel chromatography, unlike its pinacol or boronic acid counterparts which often suffer from instability or difficult purification.[1][2]

Synthesis of the Reagent

While commercially available, the synthesis of


-bromovinyl MIDA boronate is a critical benchmark for understanding its stability. The most robust route involves a bromination-elimination sequence starting from the parent vinyl MIDA boronate.
Protocol: Bromination-Elimination Sequence

Reaction: Vinyl MIDA boronate


 1,2-dibromoethyl intermediate 


-bromovinyl MIDA boronate
  • Bromination: Treat Vinyl MIDA boronate with

    
     in 
    
    
    
    at 0 °C. The MIDA backbone survives the electrophilic bromination.
  • Elimination: Treat the crude vicinal dibromide with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile.

    • Mechanistic Note: Elimination occurs regioselectively to form the 1-bromo isomer (the

      
      -isomer) rather than the 2-bromo isomer, likely driven by the steric shielding of the MIDA cage and electronic stabilization.
      

Yield Expectation: ~67% overall yield on multigram scales.

Reactivity Profile: The "Geminal" Platform

The defining feature of this reagent is its ability to serve as a lynchpin for Iterative Cross-Coupling (ICC) . It allows for the modular assembly of 1,1-disubstituted alkenes, a motif common in bioactive natural products (e.g., terpenes) but difficult to access via traditional cross-coupling due to steric hindrance and competing side reactions.

Electrophilic Phase (C-Br Reactivity)

In its protected state, the reagent behaves exclusively as a vinyl bromide.

  • Suzuki-Miyaura Coupling: Couples with aryl/alkenyl boronic acids.[3]

    • Catalyst:

      
       / SPhos or 
      
      
      
      .
    • Conditions: Anhydrous bases (e.g.,

      
       in Toluene/THF) are crucial. Aqueous bases will trigger premature MIDA hydrolysis.
      
  • Heck, Stille, Sonogashira: The MIDA group tolerates these diverse conditions, allowing the installation of alkynes, stannanes, or esters at the

    
    -position.
    
Nucleophilic Phase (C-B Reactivity)

Once the


-position is substituted, the MIDA group is "unmasked" to reveal the nucleophilic boronic acid.
  • Deprotection: Mild aqueous base (1M NaOH or

    
    ) hydrolyzes the MIDA ligand.[4]
    
  • Slow-Release Mechanism: For unstable 1,1-disubstituted vinyl boronic acids, the hydrolysis can be performed in situ using a biphasic system (

    
     / 
    
    
    
    / THF). This releases the active boronic acid slowly, matching its generation rate with the cross-coupling consumption rate, thereby preventing decomposition (protodeboronation).
Data Summary: Coupling Efficiency
Coupling TypePartner (Electrophile/Nucleophile)ConditionsYieldSelectivity
Suzuki Aryl Boronic Acid

, SPhos,

, PhMe, 60°C
85-95%>20:1 (1,1-product)
Stille Vinyl Stannane

, CuI, CsF, DMF, 45°C
82%Retention of MIDA
Sonogashira Terminal Alkyne

, CuI,

, THF
91%Retention of MIDA
Heck Acrylate

,

, DMF
78%Single regioisomer

Visualizing the Iterative Workflow

The following diagram illustrates the "Burke Cycle" applied to


-bromovinyl MIDA boronates, demonstrating the transition from electrophile to nucleophile.

G cluster_ortho Orthogonal Phase Reagent α-Bromovinyl MIDA Boronate (Electrophile) Step1 Step 1: Functionalization (Suzuki/Stille/Heck) Reagent->Step1 Pd(0), Anhydrous Base Intermediate Functionalized Vinyl MIDA (Protected) Step1->Intermediate Step2 Step 2: Deprotection (aq. NaOH / THF) Intermediate->Step2 Hydrolysis ActiveSpecies 1,1-Disubstituted Vinyl Boronic Acid (Nucleophile) Step2->ActiveSpecies Slow Release Step3 Step 3: Cross-Coupling (Reaction with R'-X) ActiveSpecies->Step3 Product 1,1-Disubstituted Alkene Step3->Product

Caption: The Iterative Cross-Coupling (ICC) cycle transforming the amphoteric


-bromovinyl MIDA boronate from an electrophilic building block to a nucleophilic reagent.

Detailed Experimental Protocol

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Installation of )

Use this protocol to couple an aryl/vinyl boronic acid to the


-bromide.
  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 
      -Bromovinyl MIDA boronate (1.0 equiv)
      
    • Aryl Boronic Acid (1.5 equiv)

    • 
       (0.05 equiv)
      
    • SPhos (0.10 equiv)

    • Anhydrous

      
       (3.0 equiv)
      
  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to MIDA boronate).

  • Reaction: Seal the vial and heat to 60 °C for 12–24 hours.

    • Critical Check: Monitor by TLC. The MIDA boronate is usually UV active and runs slower than the starting bromide.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water.[5]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Eluent: 
    
    
    
    /MeCN).
    • Note: MIDA boronates are highly polar; adding MeCN helps elute them.

Protocol B: In-Situ Hydrolysis and Second Coupling (Installation of )

Use this protocol to couple the now-substituted vinyl MIDA boronate to an aryl halide (


).
  • Setup: Charge vial with:

    • Functionalized Vinyl MIDA boronate (1.0 equiv)

    • Aryl Halide (1.0 equiv)[5]

    • 
       (0.05 equiv)
      
    • SPhos (0.10 equiv)

    • 
       (5.0 equiv)
      
  • Solvent: Add THF (0.1 M).

  • Activation: Add deoxygenated water (1/5th volume of THF).

    • Mechanism:[1][3][6][7][8] The water/base combo slowly hydrolyzes the MIDA ester, releasing the boronic acid which is immediately transmetalated by the Pd catalyst.

  • Reaction: Heat to 60 °C for 12–24 hours.

Mechanistic Integrity & Troubleshooting

The "Slow Release" Phenomenon

Many 1,1-disubstituted vinyl boronic acids are prone to rapid protodeboronation (replacement of


 with H).
  • Problem: If you hydrolyze the MIDA group completely before adding the catalyst, the free boronic acid decomposes before it can couple.

  • Solution: The biphasic conditions (Protocol B) ensure the concentration of free boronic acid remains low (steady-state), favoring the productive cross-coupling over the second-order decomposition pathways.

Common Pitfalls
  • Premature Hydrolysis: Using non-anhydrous bases (e.g.,

    
     in wet DMF) during the first coupling (Step A) will cleave the MIDA group, leading to polymerization or oligomerization. Always use anhydrous 
    
    
    
    or
    
    
    for the first step.
  • Solubility: MIDA boronates are insoluble in Hexanes/Et2O but soluble in THF, MeCN, and Acetone. Use Acetone/Et2O mixtures for TLC and columns.

References

  • Synthesis and General Reactivity: Uno, B. E.; Gillis, E. P.; Burke, M. D.[9] "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[9][10] Tetrahedron, 2009 , 65, 3130–3138.[9]

  • Alpha-Bromovinyl Specifics & 1,1-Disubstitution: Woerly, E. M.; Struble, J. R.; Pietrasik, N.; Burke, M. D. "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Chemical Science, 2011 , 2, 1230-1233.

  • Iterative Cross-Coupling (ICC) Methodology: Gillis, E. P.; Burke, M. D.[1][3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007 , 129, 6716–6717.

  • Slow-Release Mechanism: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc., 2009 , 131, 6961–6963.

Sources

Exploratory

Technical Guide: Comparative Analysis of 1-Bromovinyl Boronic Acid and 1-Bromovinyl MIDA Boronate

Executive Summary In the landscape of Suzuki-Miyaura cross-coupling, 1-bromovinyl boronic acid represents a paradox: it is a highly desirable synthon for accessing 1,1-disubstituted alkenes, yet it is synthetically pract...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Suzuki-Miyaura cross-coupling, 1-bromovinyl boronic acid represents a paradox: it is a highly desirable synthon for accessing 1,1-disubstituted alkenes, yet it is synthetically practically useless in its free acid form due to extreme instability.

The MIDA (N-methyliminodiacetic acid) ester derivative resolves this by acting as a "micro-capsule" for the boron center. By rehybridizing the boron atom from reactive


 to inert 

, the MIDA ligand shuts down decomposition pathways. This guide details the mechanistic divergence between these two species and provides validated protocols for utilizing the MIDA ester to achieve transformations that are impossible with the free acid.

Part 1: The Stability Conundrum

The Failure of the Free Acid

1-Bromovinyl boronic acid is inherently unstable. Unlike aryl boronic acids, which may suffer only from dehydration to boroxines,


-halo vinyl boronic acids face three rapid decomposition vectors:
  • Rapid Polymerization: The electron-deficient boron atom activates the adjacent double bond, making it highly susceptible to radical or Lewis-acid catalyzed polymerization, especially in concentrated solutions.

  • Protodeboronation: In the presence of even trace moisture or base, the C-B bond cleaves, yielding vinyl bromide.

  • 
    -Elimination/Migration:  While less common in neutral species, the proximity of the halogen to the boron center creates a risk of carbenoid-like decomposition or rearrangement under the basic conditions required for cross-coupling.
    

Consequently, the free acid cannot be isolated, stored, or purified by chromatography.

The MIDA Solution: Hybridization Control

The MIDA protecting group complexes with the boron atom via a dative N->B bond. This coordination changes the geometry of the boron center from trigonal planar (


)  to tetrahedral (

)
.
  • Result: The empty p-orbital on the boron is filled. The species becomes chemically inert to anhydrous cross-coupling conditions, silica gel chromatography, and long-term storage.

  • Activation: The protecting group is only removed via hydrolysis in the presence of aqueous soft bases (e.g., NaOH,

    
    ), releasing the active boronic acid in situ.
    
Visual Analysis: Structural Divergence

MIDA_vs_Acid cluster_0 Unstable Free Acid cluster_1 Stable MIDA Ester Acid 1-Bromovinyl Boronic Acid Hybrid1 Hybridization: sp2 (Empty p-orbital) Acid->Hybrid1 MIDA 1-Bromovinyl MIDA Boronate Acid->MIDA Protection via MIDA Ligand Risk High Lewis Acidity Rapid Polymerization Hybrid1->Risk Hybrid2 Hybridization: sp3 (Filled octet) MIDA->Hybrid2 Benefit Bench Stable Chromatography Safe Hybrid2->Benefit

Figure 1: Comparison of the reactive


 free acid and the inert 

MIDA boronate.

Part 2: The "Slow-Release" Cross-Coupling Strategy

The primary advantage of the MIDA ester is not just stability, but the Slow-Release Mechanism .

In a standard Suzuki coupling, if one were to theoretically dump unstable 1-bromovinyl boronic acid into the reaction, the high instantaneous concentration would lead to rapid decomposition before the palladium catalyst could perform the transmetalation.

The MIDA ester, however, hydrolyzes slowly under the biphasic reaction conditions. This maintains a low steady-state concentration of the active boronic acid.

  • Rate of Hydrolysis (

    
    ) < Rate of Transmetalation (
    
    
    
    )
  • Outcome: The active species is consumed by the catalyst as soon as it is generated, preventing accumulation and subsequent decomposition.

Mechanistic Pathway[1][2][3][4][5]

SlowRelease MIDA_Start 1-Bromovinyl MIDA Boronate (Reservoir) Hydrolysis Slow Hydrolysis (aq. NaOH or K3PO4) MIDA_Start->Hydrolysis Rate Limiting Step FreeAcid Active Boronic Acid (Low Concentration) Hydrolysis->FreeAcid Release Pd_Cycle Pd(II)-Aryl Complex (Catalyst) FreeAcid->Pd_Cycle Fast Transmetalation Decomp Polymerization/ Decomposition FreeAcid->Decomp If [Acid] is high (Avoided) Product 1,1-Disubstituted Alkene Product Pd_Cycle->Product Reductive Elimination

Figure 2: The Slow-Release Protocol ensures the active acid is consumed faster than it decomposes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Bromovinyl MIDA Boronate

Source: Adapted from Burke et al. (2009) and commercially validated procedures.

Reagents:

  • 1-Bromo-2-trimethylsilylethylene[1]

  • 
     (1.0 M in DCM)
    
  • MIDA (N-methyliminodiacetic acid)[2][1][3][4][5][6][7]

  • Sodium Hydroxide (NaOH)

Step-by-Step:

  • Transmetalation: Cool a solution of 1-bromo-2-trimethylsilylethylene (1.0 equiv) in DCM to -78°C.

  • Boron Insertion: Dropwise add

    
     (1.0 equiv). Stir for 3 hours while warming to 0°C. This generates the 1-bromovinyl dibromoborane intermediate.
    
  • MIDA Trapping: In a separate flask, prepare a solution of MIDA (N-methyliminodiacetic acid, 1.2 equiv) and NaOH (2.0 equiv) in water (to form the disodium salt).

  • Complexation: Add the organoborane solution to the aqueous MIDA salt solution vigorously at 0°C.

  • Workup: The mixture is stirred at room temperature. The organic solvents are removed.[8][9] The product often precipitates or is extracted with THF/EtOAc.

  • Purification: The resulting solid is purified via flash chromatography (EtOAc/MeCN) to yield a white, crystalline solid.

Protocol B: Optimized Cross-Coupling (Slow Release)

Target: Coupling 1-Bromovinyl MIDA boronate with an Aryl Chloride.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: SPhos (4-10 mol%) - Critical for sterically demanding couplings.

  • Base:

    
     (3.0 equiv) - Must be hydrated to facilitate hydrolysis.
    
  • Solvent: THF : Water (10:1 ratio).

Procedure:

  • Setup: Charge a vial with 1-Bromovinyl MIDA boronate (1.0 equiv), Aryl Chloride (1.0 equiv),

    
    , SPhos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF and Water. The water is essential for the hydrolysis of the MIDA ester.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Note: The biphasic nature allows the MIDA boronate (soluble in THF) to slowly partition into the aqueous phase, hydrolyze, and return as the boronic acid to the organic phase for coupling.

  • Monitoring: Monitor by TLC or LCMS. Reaction times are typically 6–24 hours.

  • Isolation: Dilute with ether, wash with water/brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    

Part 4: Comparative Data Analysis

The following table contrasts the operational parameters of the free acid versus the MIDA ester.

Parameter1-Bromovinyl Boronic Acid1-Bromovinyl MIDA Boronate
CAS Number Not Commercially Viable1039926-21-8
Physical State Transient IntermediateWhite Crystalline Solid
Shelf Stability Hours (Decomposes)Years (Indefinite at RT)
Chromatography Decomposes on SilicaStable on Silica Gel
Hybridization

(Trigonal Planar)

(Tetrahedral)
Reactivity High (Prone to polymerization)Latent (Requires activation)
Cross-Coupling Yield < 10% (Complex mixtures)> 80% (High fidelity)
Atom Economy Poor (Due to excess required)High (Stoichiometric usage)

References

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009).[10] Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis.[10][11] Tetrahedron, 65(16), 3130–3138.[10] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[12] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][12] Journal of the American Chemical Society, 131(20), 6961–6963.[10][12] [Link]

  • Gonzalez, J. A., et al. (2016).[10][13] MIDA Boronates Are Hydrolyzed Fast and Slow by Two Different Mechanisms.[10][13] Nature Chemistry, 8, 1067–1075.[10][13] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Foundational

Mechanism of Slow-Release Cross-Coupling Using MIDA Esters

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, yet it has historically struggled with a specific class of substrates: unstable boronic acids.[1] Boronic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, yet it has historically struggled with a specific class of substrates: unstable boronic acids.[1] Boronic acids bearing 2-heterocyclic (e.g., 2-pyridyl), vinyl, or cyclopropyl motifs are prone to rapid protodeboronation under the basic conditions required for catalysis.

This guide details the mechanistic underpinnings of MIDA (N-methyliminodiacetic acid) boronates , a ligand system developed to solve this instability problem.[2] Unlike standard protecting groups, MIDA esters do not merely "block" reactivity; they function as a slow-release reservoir . By controlling the kinetics of hydrolysis to match the rate of the catalytic cycle, MIDA esters maintain a low steady-state concentration of the active boronic acid, thereby suppressing decomposition pathways while permitting efficient cross-coupling.

The Stability-Reactivity Paradox

To understand the necessity of MIDA esters, one must first quantify the failure mode of traditional boronic acids.

The Challenge: Protodeboronation

Under the aqueous basic conditions of Suzuki coupling (e.g.,


, 

, heat), boronic acids exist in equilibrium with their boronate anions. For electron-deficient or strained systems (like 2-pyridyl boronic acid), the C-B bond is highly labile.

The decomposition pathway (protodeboronation) generally follows second-order kinetics or pseudo-first-order kinetics depending on pH, where the rate of decomposition (


) often exceeds the rate of transmetallation (

) to the Palladium catalyst.


The MIDA Structural Solution

The MIDA ligand is a tridentate, bicyclic cage. When complexed with boron, it forces the boron atom from a reactive


 planar geometry into an unreactive 

tetrahedral geometry.
  • 
     Boron (Boronic Acid):  Lewis acidic, vacant p-orbital, susceptible to transmetallation and base attack.
    
  • 
     Boron (MIDA Ester):  Coordinatively saturated, no vacant p-orbital, inert to transmetallation and anhydrous conditions.
    

The Mechanistic Core: Hydrolytic Slow Release

The brilliance of the MIDA system lies not in the protection itself, but in the tunable deprotection . The release of the active boronic acid occurs via hydrolysis of the MIDA ester.[3][4]

The Two Hydrolysis Pathways

Recent mechanistic studies (Gonzalez et al., Nature Chem.[5][6] 2016) have revealed two distinct pathways for MIDA hydrolysis:[4][5][6][7]

  • Fast Release (

    
    ):  Mediated by hydroxide (
    
    
    
    ) attacking the MIDA carbonyl carbon. This occurs in homogenous aqueous/organic mixtures with strong bases (e.g., NaOH).
    • Half-life: Minutes.

    • Use case: Simple, stable boronic acids.

  • Slow Release (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Mediated by water clusters attacking the B-N bond. This occurs when the base is sequestered away from the MIDA ester.
    
    • Half-life: Hours (1-6 hours).

    • Use case:Unstable boronic acids. [1][5][8][9][10]

The Role of Phase Separation

To achieve "Slow Release," one must shut down the fast


 pathway. This is achieved using mild, inorganic bases like 

in THF/Water mixtures.
  • The Phase Effect:

    
     is highly soluble in water but insoluble in THF. Adding it to a THF/Water mixture induces phase separation .
    
  • Sequestration: The hydroxide/base stays in the lower aqueous phase. The lipophilic MIDA ester stays in the upper organic phase.

  • The Result: The MIDA ester is protected from direct hydroxide attack. Hydrolysis proceeds only via the slow, neutral mechanism driven by the water activity (

    
    ) in the organic phase.
    
Visualization of the Equilibrium

The following diagram illustrates the phase-transfer controlled equilibrium that dictates the release rate.

MIDA_Hydrolysis_Mechanism cluster_OrganicPhase Organic Phase (THF) cluster_Interface Liquid-Liquid Interface cluster_AqueousPhase Aqueous Phase (Sat. K3PO4) MIDA_Ester MIDA Ester (sp3, Inert) Boronic_Acid_Org Free Boronic Acid RB(OH)2 MIDA_Ester->Boronic_Acid_Org Slow Hydrolysis (k_neutral) MIDA_Salt Hydrolyzed Ligand (MIDA 2-) Water_Cluster H2O Clusters Water_Cluster->MIDA_Ester Transfer Mass Transfer Boronic_Acid_Org->Transfer Base Inorganic Base (PO4 3-, OH-) Transfer->Base Deprotonation (Activation)

Figure 1: The Phase-Separation Model.


 induces separation, sequestering the base (green) from the MIDA ester (blue). Hydrolysis proceeds via a slow, neutral pathway in the organic phase, releasing the active boronic acid (red) gradually.

Kinetic Selectivity: The "Goldilocks" Zone

The success of the slow-release strategy relies on maintaining the concentration of the free boronic acid,


, at a specific steady state.
The Kinetic Competition

We are managing two competing rates:

  • Cross-Coupling (

    
    ): 
    
    
    
  • Decomposition (

    
    ): 
    
    
    
    (where
    
    
    )

Because decomposition often has a higher order dependence on concentration (or relies on dimerization), keeping


 low disproportionately suppresses decomposition while linearly maintaining the cross-coupling rate.
Quantitative Comparison

The table below highlights the yield improvements when switching from standard boronic acids to MIDA slow-release protocols for challenging substrates.

Substrate ClassSpecific ExampleYield (Standard Boronic Acid)Yield (MIDA Slow Release)
2-Heterocycle 2-Pyridyl< 10% (Protodeboronation)80 - 96%
Vinyl 2-Propenyl20 - 40% (Polymerization)> 90%
Cyclopropyl CyclopropylLow (Ring opening/decomp)> 95%
Perfluoro PentafluorophenylModerate> 90%
Pathway Visualization

Kinetic_Competition cluster_Logic Kinetic Logic MIDA MIDA Ester (Reservoir) BoronicAcid Free Boronic Acid [Low Steady State] MIDA->BoronicAcid Slow Release (Rate Limiting) Pd_Cycle Pd(II)-Ar Complex BoronicAcid->Pd_Cycle Transmetallation Decomp Decomposition (Ar-H, Homocoupling) BoronicAcid->Decomp Protodeboronation Product Cross-Coupled Product Pd_Cycle->Product Reductive Elimination Text If Release is Fast: [Boronic Acid] High -> High Decomp If Release is Slow: [Boronic Acid] Low -> Pathway favors Pd Cycle

Figure 2: Kinetic Competition. The slow release step (blue to yellow) acts as the rate-limiting throttle, preventing the accumulation of free boronic acid and thereby starving the decomposition pathway (red).

Experimental Protocol: Slow-Release Cross-Coupling

This protocol is optimized for unstable substrates (e.g., 2-pyridyl MIDA boronates).

Reagents & Setup
  • MIDA Boronate (1.0 equiv): The nucleophile.

  • Aryl Chloride/Bromide (1.0 equiv): The electrophile.

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) (SPhos is preferred for its stability and activity with heteroaryls).

  • Base:

    
     (Solid, ground). Crucial:  Do not use dissolved base initially; add as solid or slurry to ensure phase saturation.
    
  • Solvent: THF / Water (5:1 ratio).[5]

  • Additive (Optional): Cu(OAc)2 (0.5 equiv) can be added for extremely difficult 2-pyridyl couplings to facilitate transmetallation (the "modified" slow release).

Step-by-Step Workflow
  • Preparation: In a vial equipped with a stir bar, combine the MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), and SPhos (0.1 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (0.05 equiv) and Copper(II) Acetate (0.5 equiv, if using).

  • Solvent Addition: Add THF (concentration ~0.1 M relative to substrate). Stir to dissolve organic components.

  • Activation (The Slow Release Trigger):

    • Add degassed Water (1/5th volume of THF).

    • Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (7.5 equiv).
      
    • Note: The mixture should look biphasic or like a slurry.

  • Reaction: Seal the vial and heat to 60 °C for 6–24 hours.

    • Monitoring: Monitor by LCMS. You will see the disappearance of the MIDA mass and the appearance of the product. You should not see a large spike of free boronic acid mass.

  • Workup:

    • Cool to room temperature.[10]

    • Dilute with Ethyl Acetate.

    • Wash with 1M NaOH (to remove any unreacted MIDA ligand/byproducts) and Brine.

    • Dry over

      
      , filter, and concentrate.
      

Iterative Synthesis (ICC)

The stability of MIDA esters allows for Iterative Cross-Coupling (ICC) . Because the MIDA group is inert to anhydrous coupling conditions, a molecule containing both a Halide and a MIDA Boronate can serve as a "bifunctional building block."

  • Cycle 1: Couple the Halide end of the building block with a separate Boronic Acid (anhydrous conditions). The MIDA group remains intact.

  • Deprotection: Hydrolyze the MIDA group (using the protocols above) to reveal the latent boronic acid.

  • Cycle 2: Couple the newly revealed boronic acid with the next Halide block.

This mimics the logic of peptide synthesis (Protect-Couple-Deprotect) applied to small molecule carbon skeletons.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks.[4][11] Journal of the American Chemical Society.[1][2][4][10][12][13]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[5][8] Journal of the American Chemical Society.[1][2][4][10][12][13]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem.[4] Angewandte Chemie International Edition.

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., ...[5] & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.[4][5][6] Nature Chemistry.[4][5]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-Bromovinyl-1-boronic acid MIDA ester

This application note details the synthesis of 1-Bromovinyl-1-boronic acid MIDA ester (1-Bromovinyl MIDA boronate), a critical building block for the modular construction of 1,1-disubstituted alkenes via Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 1-Bromovinyl-1-boronic acid MIDA ester (1-Bromovinyl MIDA boronate), a critical building block for the modular construction of 1,1-disubstituted alkenes via Suzuki-Miyaura cross-coupling.

Application Note: Synthesis of 1-Bromovinyl MIDA Boronate

Executive Summary & Strategic Rationale

The 1-bromovinyl MIDA boronate is a "masked" haloboronic acid that solves a longstanding challenge in organic synthesis: the stereocontrolled formation of 1,1-disubstituted olefins. Traditional methods (e.g., Wittig, Heck) often lack the modularity required for complex molecule assembly.

This protocol utilizes a Bromination-Elimination strategy starting from the commercially available Vinyl MIDA boronate. Unlike unstable boronic acids, the MIDA (N-methyliminodiacetic acid) ligand complexes the boron atom into an sp³-hybridized species. This attenuates transmetalation, rendering the C-B bond inert to the harsh electrophilic conditions of bromination, while maintaining the ability to be "unmasked" later for cross-coupling.

Key Mechanistic Insight: The synthesis relies on the electronic properties of the MIDA boronate. The initial bromination of the vinyl group creates a dibromo-intermediate. The subsequent elimination using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is regioselective, favoring the formation of the 1-bromo isomer over the 2-bromo isomer due to the inductive stabilization of the transition state by the boron moiety.

Materials & Equipment

Reagents Table
ReagentCAS No.[1][2][3][4]Equiv.[1][3][5][6][7]RoleHandling Notes
Vinyl MIDA boronate 75927-49-01.0Starting MaterialHygroscopic; store in desiccator.
Bromine (

)
7726-95-6~1.75ElectrophileDANGER: Corrosive, volatile. Use strictly in fume hood.
DBU 6674-22-22.5BaseElimination agent. Moisture sensitive.
Dichloromethane (DCM) 75-09-2SolventReaction MediumAnhydrous preferred.
Acetonitrile (MeCN) 75-05-8SolventReaction MediumAnhydrous preferred.
Equipment
  • 2 L Round-bottom flask (3-neck preferred for venting).

  • Pressure-equalizing addition funnel.

  • Rotary evaporator with solvent trap.

  • Vacuum filtration setup (Buchner funnel).

  • Inert gas line (

    
     or Ar).
    

Experimental Protocol

Safety Warning: Bromine is highly toxic and causes severe burns. All operations involving bromine must be conducted in a well-ventilated fume hood. Quench any spills immediately with sodium thiosulfate solution.

Phase 1: Bromination of Vinyl MIDA Boronate
  • Setup: Equip a 2 L round-bottom flask with a large magnetic stir bar and an addition funnel. Flush with nitrogen.[7]

  • Solubilization: Charge the flask with Vinyl MIDA boronate (25.0 g, 137 mmol) and DCM (1.2 L). Stir until a clear, colorless solution is obtained.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C .

  • Addition: Add neat Bromine (12.5 mL, 239 mmol) dropwise via the addition funnel over 5–10 minutes.

    • Observation: The solution will turn a cloudy orange/red.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C ) while stirring for 30 minutes .

  • Concentration: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove the solvent and excess bromine.

    • Note: To ensure complete removal of bromine, azeotrope the residue with fresh DCM (2 × 100 mL).

    • Result: A yellow solid (crude dibromo intermediate) is obtained.

Phase 2: Elimination (Dehydrobromination)
  • Resuspension: Suspend the crude yellow solid from Phase 1 in Acetonitrile (MeCN) (1.0 L).

  • Elimination: Add DBU (51.0 mL, 342 mmol) in one portion to the stirring suspension.

    • Mechanism:[1][8][9] DBU promotes E2 elimination of HBr.

  • Reaction: Stir the mixture at room temperature (23 °C ) for 15 minutes .

    • Checkpoint: Monitor by TLC or NMR if necessary. The reaction is typically rapid.

  • Quenching: Pour the reaction mixture into a separatory funnel containing Diethyl ether (

    
    , 1 L) and 1 M HCl  (1 L).
    
    • Purpose: The acid neutralizes the DBU and protonates the byproduct, moving it to the aqueous layer.

  • Extraction:

    • Separate the layers.

    • Extract the aqueous layer with Ethyl acetate (EtOAc) (3 × 500 mL).

    • Note: MIDA boronates are polar; thorough extraction is necessary.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
Phase 3: Purification
  • Precipitation/Wash: The crude residue is typically purified by precipitating from minimal acetone/ether or by washing with cold ether to remove organic impurities, utilizing the high crystallinity of MIDA boronates.

  • Flash Chromatography (Optional): If high purity is required, elute through a silica gel plug using EtOAc/Acetone.

  • Yield: Typical isolated yield is ~85-90% .

Process Visualization

The following diagram illustrates the logical flow and chemical transformations utilized in this protocol.

G start Start: Vinyl MIDA Boronate (25.0 g) step1 Bromination (Br2, DCM, 0°C -> 23°C) start->step1 Electrophilic Addition inter Intermediate: 1,2-Dibromoethyl MIDA Boronate step1->inter Solvent Removal step2 Elimination (DBU, MeCN, 23°C) inter->step2 Resuspend in MeCN quench Workup (1M HCl / Et2O Extraction) step2->quench E2 Elimination product Product: 1-Bromovinyl MIDA Boronate quench->product Crystallization/Isolation

Figure 1: Workflow for the synthesis of 1-Bromovinyl MIDA Boronate via bromination-elimination.

Analytical Validation

To validate the synthesis, compare the isolated product against the following characteristic NMR signals.

NucleusShift (

ppm)
MultiplicityAssignment

NMR
6.15Doublet (

Hz)
Vinyl proton (

)
5.85Doublet (

Hz)
Vinyl proton (

)
4.00 - 4.20MultipletMIDA

protons
2.95SingletMIDA


NMR
11-12Broad Singletsp³-hybridized Boron

Note: Spectra typically run in Acetone-


 or DMSO-

due to solubility.

References

  • Woerly, E. M.; Miller, J. E.; Burke, M. D. "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[10] Tetrahedron2013 , 69, 7732–7740.[10]

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[10]2007 , 129, 6716–6717.

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[10] Tetrahedron2009 , 65, 3130–3138.[10] [10]

Sources

Application

Application Note: Iterative Suzuki-Miyaura Coupling with 1-Bromovinyl-MIDA Boronate

This Application Note details the protocols for utilizing 1-Bromovinyl-1-boronic acid MIDA ester (1-Bromovinyl-MIDA) in iterative Suzuki-Miyaura cross-coupling. This reagent serves as a linchpin for the modular construct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocols for utilizing 1-Bromovinyl-1-boronic acid MIDA ester (1-Bromovinyl-MIDA) in iterative Suzuki-Miyaura cross-coupling. This reagent serves as a linchpin for the modular construction of 1,1-disubstituted alkenes , a structural motif prevalent in bioactive natural products and pharmaceuticals but historically difficult to access via modular cross-coupling.

Introduction & Strategic Value

The 1-Bromovinyl-MIDA boronate is a bifunctional "amphoteric" building block. It possesses two reactive sites that can be engaged sequentially:[1][2]

  • The Vinyl Bromide (Electrophile): Reactive in anhydrous cross-coupling while the boron is protected.

  • The MIDA Boronate (Nucleophile): Latent reactivity, activated only upon hydrolysis.

This duality allows for the Iterative Cross-Coupling (ICC) of two different electrophiles onto the vinyl core, enabling the rapid assembly of complex 1,1-disubstituted alkenes from simple starting materials.

The MIDA Advantage

Standard 1-bromovinyl boronic acids are notoriously unstable, suffering from rapid polymerization and protodeboronation. The MIDA (N-methyliminodiacetic acid) ligand rehybridizes the boron atom from sp² to sp³, removing its Lewis acidity. This renders the boron species inert to anhydrous cross-coupling conditions, allowing the bromide to be reacted first without self-destruction.

Mechanistic Workflow

The synthesis of 1,1-disubstituted alkenes proceeds in two distinct phases.

Phase 1: Electrophilic Coupling (The "MIDA-Sparing" Step)

The 1-bromovinyl-MIDA reagent acts as the electrophile. It is coupled with a boronic acid (R¹-B(OH)₂) under anhydrous conditions.[3][4] The MIDA group remains intact, yielding an


-substituted vinyl MIDA boronate .
Phase 2: Nucleophilic Coupling (The "Release" Step)

The product from Phase 1 is hydrolyzed (deprotected) to reveal the reactive boronic acid, which is then coupled with a second electrophile (R²-X) to complete the synthesis.

ICC_Workflow Start 1-Bromovinyl-MIDA (Bifunctional Reagent) Step1 Phase 1: Electrophilic Coupling (Anhydrous Suzuki) Start->Step1 + Aryl-B(OH)₂ Pd(OAc)₂, Cy₃P, Ag₂CO₃ Inter 1,1-Disubstituted MIDA Intermediate Step1->Inter MIDA Intact Step2 Phase 2: Hydrolysis & Coupling (Aqueous Suzuki) Inter->Step2 + Aryl-X Base/H₂O (Hydrolysis) Final 1,1-Disubstituted Alkene (Target Product) Step2->Final C-C Bond Formation

Figure 1: Logical workflow for the iterative assembly of 1,1-disubstituted alkenes using 1-Bromovinyl-MIDA.

Experimental Protocols

Protocol A: Synthesis of -Substituted Vinyl MIDA Boronates (Phase 1)

Objective: Couple an aryl boronic acid to the bromide position while preserving the MIDA ester.

Critical Parameter: Strict anhydrous conditions are required to prevent premature hydrolysis of the MIDA group. Silver Carbonate (Ag₂CO₃) is the preferred base as it scavenges the halide without generating soluble hydroxide/alkoxide species that could attack the MIDA boron.

Reagents:

  • 1-Bromovinyl-MIDA boronate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (Cy₃P) (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strictly inert atmosphere (Ar/N₂), charge a reaction vial with 1-Bromovinyl-MIDA (1.0 equiv), the Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), Cy₃P (0.10 equiv), and Ag₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous THF (0.1 M concentration relative to MIDA reagent). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir at 60 °C for 12–24 hours.

    • Note: The reaction mixture will be a suspension.[5] Vigorous stirring is essential.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography on silica gel.

    • Eluent: MIDA boronates are polar. Use EtOAc/Hexanes (typically 50:50 to 100% EtOAc) or EtOAc/MeCN.

    • Stability:[1][2][3][4][6][7] The product is stable to air and silica gel.[2]

Yield Expectations: 60–90% depending on the steric hindrance of the aryl boronic acid.

Protocol B: Synthesis of 1,1-Disubstituted Alkenes (Phase 2)

Objective: Hydrolyze the MIDA group and couple the resulting boronic acid with a second electrophile.

Strategy: "Slow-Release" conditions are recommended. This involves using a mild base (K₃PO₄) and water, which slowly hydrolyzes the MIDA ester. This keeps the concentration of the unstable free boronic acid low, preventing protodeboronation side reactions.[8]

Reagents:

  • 
    -Substituted Vinyl MIDA Boronate (from Protocol A) (1.0 equiv)
    
  • Aryl Halide (Ar-Cl, Ar-Br, or Ar-I) (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%) (or XPhos for chlorides)

  • K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1)

Step-by-Step Procedure:

  • Setup: Charge a vial with the MIDA intermediate (1.0 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvation: Add the THF/Water mixture (degassed).

  • Reaction: Heat to 60 °C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. The MIDA boronate spot will disappear as the product forms.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Standard silica gel chromatography.

Data Summary & Optimization Guide

Table 1: Optimization of Phase 1 (Coupling at Bromide)

VariableConditionOutcomeRecommendation
Base K₂CO₃ / Na₂CO₃Failed (Hydrolysis of MIDA)Avoid aqueous/soluble bases.
Base Ag₂CO₃ Excellent (Preserves MIDA)Standard Standard.
Catalyst Pd(PPh₃)₄Moderate YieldAcceptable alternative.
Catalyst Pd(OAc)₂ / Cy₃P High Yield Preferred.
Solvent DMFPoor conversionAvoid coordinating solvents.
Solvent THF Optimal Ensure anhydrous (<50 ppm H₂O).
Troubleshooting Common Issues
  • Problem: Low Yield in Phase 1 (MIDA Hydrolysis)

    • Cause: Water contamination in THF or "wet" Ag₂CO₃.

    • Solution: Use freshly distilled THF or solvent from a drying column. Dry Ag₂CO₃ under vacuum/heat before use.

  • Problem: Protodeboronation in Phase 2

    • Cause: Free boronic acid is unstable and accumulates too fast.

    • Solution: Switch to "Slow Release" conditions. Use K₃PO₄ instead of NaOH. Lower the temperature to 45–50 °C and extend reaction time.

  • Problem: Homocoupling of Boronic Acid (Phase 1)

    • Cause: Excess oxidant or oxygen.

    • Solution: Ensure strict inert atmosphere. Ag₂CO₃ is an oxidant; do not use large excess (>2.5 equiv).

References

  • (1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. [9]

    • Source: Woerly, E. M.; Miller, J. E.; Burke, M. D.[9] Tetrahedron2013 , 69, 7732–7740.[9]

    • URL:[Link][9]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Str

    • Source: Gillis, E. P.; Burke, M. D.[3][6][8][9] Aldrichimica Acta2009 , 42, 17–27.[9]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

    • Source: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[9]2009 , 131, 6961–6963.

    • URL:[Link]

Sources

Method

Conditions for hydrolysis of MIDA ester to active boronic acid

Application Note: Conditions for Hydrolysis of MIDA Ester to Active Boronic Acid Executive Summary This guide details the specific hydrolytic conditions required to activate MIDA boronates, a class of amphoteric boron-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Conditions for Hydrolysis of MIDA Ester to Active Boronic Acid

Executive Summary

This guide details the specific hydrolytic conditions required to activate MIDA boronates, a class of amphoteric boron-protected building blocks. Unlike standard boronic esters (e.g., pinacol), MIDA boronates are stabilized by a B-N dative bond that hybridizes the boron center to


, rendering it unreactive toward transmetallation.

Unlocking the reactivity requires hydrolysis of the MIDA ligand to restore the


 boron center. This guide covers two distinct operational modes:
  • Fast Hydrolysis: For the isolation of pure boronic acids.

  • Slow-Release (In Situ): For the cross-coupling of unstable boronic acids (e.g., 2-heterocyclic, vinyl) where high instantaneous concentrations lead to decomposition.

Mechanistic Foundation

The stability of MIDA boronates hinges on the hybridization switch. The rigid bicyclic cage prevents the formation of the anionic "ate" complex required for transmetallation in the Suzuki-Miyaura cycle.

Hydrolysis Mechanism: Recent kinetic studies (Gonzalez et al., Nature Chem.[1] 2016) reveal two competing pathways:[2][3]

  • Base-Mediated (

    
    ):  Hydroxide attacks the MIDA carbonyl carbon (ester cleavage).[2][3][4] This is the dominant pathway at pH > 10 and is extremely rapid (
    
    
    
    is orders of magnitude faster than neutral hydrolysis).
  • Neutral/Water-Mediated (

    
    ):  A water cluster attacks the B-N bond directly.[3] This is the "background" rate used in slow-release protocols.
    
Visualizing the Activation Pathway

MIDA_Hydrolysis cluster_0 Critical Control Point MIDA MIDA Boronate (sp3, Unreactive) Inter Open Intermediate (Hemilabile) MIDA->Inter Hydrolysis (NaOH or H2O/Base) Acid Boronic Acid (sp2, Reactive) Inter->Acid Ligand Dissociation Decomp Protodeboronation (Decomposition) Acid->Decomp High Conc. Unstable R-Group Product Coupled Product (Suzuki Cycle) Acid->Product Pd(0), Ar-X Transmetallation

Figure 1: The activation pathway. Controlling the rate of MIDA -> Acid conversion is critical to favoring Product formation over Decomposition.

Protocol A: Fast Hydrolysis (Isolation)

Objective: Rapid removal of the MIDA ligand to isolate the free boronic acid for characterization or non-standard couplings.

Reagents:

  • Solvent: THF (Tetrahydrofuran) – Essential for solubilizing the MIDA ester.

  • Base: 1.0 M NaOH (aqueous).

  • Quench: Phosphate buffer or dilute HCl.

Step-by-Step Methodology:

  • Dissolution: Dissolve the MIDA boronate (1.0 equiv) in THF (0.1 M concentration). Ensure the solid is fully dissolved; MIDA boronates are typically soluble in THF but insoluble in ether/hexanes.

  • Base Addition: Add 1.0 M NaOH (aq) typically 3–5 equivalents.

    • Note: The reaction mixture will become biphasic. Vigorous stirring is required.

  • Reaction: Stir at 23 °C (Room Temp) .

    • Time: Conversion is usually complete in <15 minutes. Monitor by TLC (MIDA boronates are silica stable; boronic acids will streak or stay at baseline).

  • Workup:

    • Dilute with Et₂O or EtOAc.

    • Wash with 1.0 M phosphate buffer (pH 7) or dilute HCl (if the boronic acid is acid-stable).

    • Critical Step: The cleaved MIDA ligand is water-soluble. It will remain in the aqueous phase.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Alternative (Mild): For acid-sensitive substrates, use NaHCO₃ (sat. aq.) in MeOH at 23 °C. This takes significantly longer (~3–6 hours) but is gentler.

Protocol B: Slow-Release Cross-Coupling (In Situ)

Objective: To couple unstable boronic acids (e.g., 2-pyridyl, vinyl, cyclopropyl) that decompose rapidly upon isolation. Theory: By using a mild base and a biphasic system, the concentration of free boronic acid is kept low (steady state), favoring the second-order transmetallation with Palladium over the first-order decomposition.

Standard Reagents (The "Burke Conditions"):

  • Base:

    
     (Anhydrous, finely ground).
    
  • Solvent System: Dioxane : Water (5:1 v/v).[5]

  • Temperature: 60 °C.

Step-by-Step Methodology:

  • Setup: In a vial equipped with a stir bar, combine:

    • Aryl Halide (1.0 equiv)[5][6]

    • MIDA Boronate (1.2 – 1.5 equiv)[5][6]

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Ligand choice depends on substrate, but SPhos is standard for this protocol).

    • Base:

      
       (7.5 equiv).[2][5][6] Note: High stoichiometry is required to buffer the system and drive the equilibrium.
      
  • Solvent Addition: Add Dioxane:Water (5:1) to reach a concentration of ~0.07 M – 0.1 M.

  • Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 60 °C .

    • Kinetics: The MIDA boronate will slowly hydrolyze over 3–6 hours.

    • Monitoring: Do not stop the reaction early. The MIDA spot on TLC will persist for hours; this is intentional.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water, and purify via silica chromatography.

Workflow Diagram: Slow Release

Slow_Release_Workflow cluster_cycle In Situ Kinetic Control Start Start: Unstable MIDA Boronate (e.g., 2-Pyridyl) Mix Mix: Aryl Halide + Pd/SPhos + K3PO4 (7.5 eq) Start->Mix Solvent Add Solvent: Dioxane:H2O (5:1) Biphasic System Mix->Solvent Heat Heat to 60°C (Initiates Slow Hydrolysis) Solvent->Heat Cycle Free Boronic Acid Released slowly Consumed immediately by Pd Heat->Cycle End Full Conversion (3-6 Hours) Cycle->End

Figure 2: The slow-release workflow ensures the free boronic acid is consumed by the catalyst as fast as it is generated.

Comparative Data & Optimization

ParameterFast Hydrolysis (Isolation)Slow Release (Coupling)
Primary Goal Isolate pure boronic acidPrevent decomposition during coupling
Solvent THF (homogeneous w/ water)Dioxane : Water (5:1)
Base NaOH (1M)

(solid/slurry)
Base Equiv. 3.0 – 5.07.5
Temperature 23 °C60 °C
Time < 20 mins3 – 6 hours
Mechanism Carbonyl Attack (Fast)B-N Bond Cleavage (Equilibrium)

Troubleshooting Guide:

  • Incomplete Conversion (Slow Release): If the MIDA boronate remains after 6 hours, increase water content slightly (e.g., Dioxane:Water 4:1) or increase temperature to 80 °C.

  • Protodeboronation: If the product yield is low and deboronated arene is observed, the release is too fast. Lower the temperature to 45 °C or reduce water ratio to 10:1.

  • Solubility: MIDA boronates are highly soluble in THF, DMSO, and MeCN, but sparingly soluble in non-polar solvents. Ensure the initial dissolution is complete before adding the aqueous phase.

References

  • Discovery of MIDA Boronates & Iterative Cross-Coupling Gillis, E. P.; Burke, M. D.[7][8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717. [Link]

  • The Slow-Release Protocol (Unstable Boronic Acids) Knapp, D. M.; Gillis, E. P.; Burke, M. D.[5] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961–6963. [Link]

  • Mechanistic Study of Hydrolysis Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C.[1] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1][2][3][4][9][10] Nature Chem.[1][2][3]2016 , 8, 1067–1075.[1][2][3] [Link]

  • Automated Synthesis using MIDA Boronates Li, J.; Ballmer, S. G.; Gillis, E. P.; Fujii, S.; Schmidt, M. J.; Palazzolo, A. M. E.; Lehmann, J. W.; Morehouse, G. F.; Burke, M. D. "Synthesis of many different types of organic small molecules using one automated process." Science2015 , 347, 1221–1226. [Link]

Sources

Application

Application Note: Automated Synthesis of Polyenes using 1-Bromovinyl MIDA Building Blocks

This Application Note and Protocol details the automated synthesis of polyenes and substituted alkene motifs using 1-Bromovinyl MIDA Boronate and related bifunctional building blocks. This guide is grounded in the Iterat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the automated synthesis of polyenes and substituted alkene motifs using 1-Bromovinyl MIDA Boronate and related bifunctional building blocks. This guide is grounded in the Iterative Cross-Coupling (ICC) technology developed by the Burke Group (University of Illinois Urbana-Champaign).

Executive Summary

The synthesis of polyenes—a structural motif ubiquitous in antifungal agents (e.g., Amphotericin B), carotenoids, and signaling molecules—has historically been plagued by the inherent instability of polyenyl boronic acids and the sensitivity of conjugated systems to light and oxidation. The utilization of 1-Bromovinyl MIDA (N-methyliminodiacetic acid) boronates within an automated Iterative Cross-Coupling (ICC) platform resolves these challenges.

This technology relies on the "catch-and-release" purification capability of MIDA boronates and their ability to attenuate the reactivity of the boron center. By toggling between the unreactive


-hybridized MIDA boronate and the reactive 

-hybridized boronic acid, complex polyene chains can be assembled linearly or with specific branching patterns (enabled by the 1-bromovinyl isomer) using a standardized, machine-driven protocol.

Technical Foundation: The MIDA Boronate Platform

The MIDA Mechanism

The core of this technology is the amphoteric nature of the MIDA ligand.

  • Protection (

    
    ):  In the MIDA boronate form, the boron atom is 
    
    
    
    -hybridized due to the dative bond from the nitrogen. This shuts down transmetalation, rendering the block inert to anhydrous Suzuki-Miyaura coupling conditions.
  • Deprotection (

    
    ):  Mild aqueous base (NaOH or NaHCO
    
    
    
    ) hydrolyzes the MIDA ligand, releasing the reactive
    
    
    -hybridized boronic acid.
  • Slow Release: Under biphasic conditions (K

    
    PO
    
    
    
    /THF/H
    
    
    O), the MIDA boronate hydrolyzes slowly, maintaining a low steady-state concentration of the unstable boronic acid. This prevents homocoupling and decomposition, a critical requirement for polyene synthesis.
The Building Block: 1-Bromovinyl MIDA

While trans-2-bromovinyl MIDA boronates are the standard for linear chain extension, 1-Bromovinyl MIDA Boronate is a specialized linchpin used to access 1,1-disubstituted alkenes and branched polyene motifs.

  • Structure:

    
    
    
  • Functionality: It acts as a gem-functionalized reagent.

    • Step 1 (Electrophile): The bromide reacts with a boronic acid (

      
      ) to form an 
      
      
      
      -boryl alkene (
      
      
      ).
    • Step 2 (Nucleophile): After deprotection, the boron moiety reacts with an aryl/vinyl halide (

      
      ) to yield a 1,1-disubstituted olefin (
      
      
      
      ).
Workflow Logic

The automated synthesis follows a recursive cycle: Deprotection


 Coupling 

Purification
.

ICC_Cycle cluster_automation Automated Module Start Start: MIDA Boronate (n) Deprotect Deprotection (aq. NaOH/THF) Start->Deprotect Hydrolysis BoronicAcid Reactive Boronic Acid Deprotect->BoronicAcid Release Coupling Cross-Coupling (Pd cat, Halide-MIDA) BoronicAcid->Coupling + Halide-MIDA (n+1) Crude Crude Product (MIDA-protected) Coupling->Crude Purify Silica Purification (Catch & Release) Crude->Purify Wash Impurities NextCycle Next Cycle (n+1) Purify->NextCycle Elute Product NextCycle->Deprotect Repeat

Figure 1: The Iterative Cross-Coupling (ICC) cycle.[1] The MIDA group serves as both a protecting group and a purification handle.[2]

Protocol: Automated Synthesis Using 1-Bromovinyl MIDA

Reagent Preparation

Safety Note: Polyenes are light-sensitive. Perform all reactions involving conjugated polyenes under low-light or amber-light conditions.

ReagentPreparation/Notes
1-Bromovinyl MIDA Store as solid at room temp. Stable to air/moisture. Dissolve in THF for automation.
Catalyst Stock Pd(OAc)

and SPhos (1:2 ratio) in anhydrous THF. Prepare fresh or store under inert atmosphere.
Base (Deprotection) 1.0 M aqueous NaOH (degassed).
Base (Coupling) 3.0 M aqueous K

PO

(degassed).
Solvents Anhydrous THF (reaction), Et

O (wash), THF or MeCN (elution).
Silica Cartridges Standard flash chromatography silica gel.
The Automated Cycle (Step-by-Step)

This protocol assumes the use of a liquid handling robot or a custom synthesis machine (e.g., the "Burke-izer" setup).

Phase A: Deprotection (Activation)
  • Load: Dissolve the starting MIDA boronate (e.g., Block A-MIDA) in THF.

  • Hydrolysis: Add 1.0 M aq. NaOH (3-5 equiv) to the solution.

  • Reaction: Agitate at 23 °C for 10–30 minutes.

    • Checkpoint: Monitor by TLC or LCMS. MIDA cleavage is usually rapid.

  • Quench: Add Phosphate Buffer (pH 7) or dilute for extraction.

  • Extraction (Automated): Extract the free boronic acid into Et

    
    O or THF/organic mix. Dry over MgSO
    
    
    
    cartridge (optional but recommended for strictly anhydrous coupling downstream).
    • Note: In fully automated "slow release" protocols, this step may be merged with coupling (see Phase B).

Phase B: Cross-Coupling
  • Mix: Combine the freshly generated Boronic Acid (from Phase A) with the next building block (1-Bromovinyl MIDA Boronate ).

    • Stoichiometry: Use 1.5 equiv of the Boronic Acid relative to the Halide-MIDA block.

  • Catalyst Addition: Add Pd(OAc)

    
    /SPhos stock solution (typically 2-5 mol%).
    
  • Base Addition: Add 3.0 M aq. K

    
    PO
    
    
    
    .
  • Incubation: Heat to 60 °C for 4–12 hours with vigorous agitation.

    • Mechanism:[2][3] The 1-Bromovinyl MIDA acts as the electrophile. The Boronic Acid couples to the bromide.[2]

    • Product: An

      
      -substituted vinyl MIDA boronate (
      
      
      
      ).
Phase C: Purification (The "Catch")
  • Load: Transfer the crude reaction mixture directly onto a silica gel cartridge.

  • Wash (Catch): Flush the cartridge with Et

    
    O (approx. 3-5 column volumes).
    
    • Result: The MIDA boronate product adsorbs strongly to the silica due to its polarity. Non-polar impurities (excess catalyst, homocoupled byproducts, ligands) are washed away.

  • Elute (Release): Switch solvent to THF or MeCN (1.5% MeOH in THF is often optimal).

    • Result: The polar solvent disrupts the interaction, eluting the pure MIDA boronate intermediate.

  • Concentrate: Evaporate solvent (automated vacuum centrifuge or blow-down) to prepare for the next cycle.

Iteration

To extend the chain or substitute the vinyl group:

  • Take the product from Phase C (

    
    ).
    
  • Subject it to Phase A (Deprotection) to generate

    
    .
    
  • Subject it to Phase B with a new Halide (e.g., an aryl iodide or another vinyl bromide).

  • Result: A 1,1-disubstituted alkene (

    
    ).
    

Experimental Logic & Troubleshooting

Why 1-Bromovinyl MIDA?

Unlike the trans-2-bromovinyl block which creates linear chains (


), the 1-bromovinyl block allows for branching. This is critical for synthesizing complex polyketides where methyl or methylene branches interrupt the conjugation or create specific steric environments.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Boronic acid instability (protodeboronation).Switch to "Slow Release" conditions: Use solid MIDA boronate + K

PO

+ H

O in the coupling vial directly (skipping discrete Phase A isolation).
MIDA Hydrolysis during Purification Silica is too acidic or solvent is wet.Use neutralized silica (pre-wash with 1% Et

N) or ensure rapid elution with dry THF.
Incomplete Deprotection Reaction time too short or pH too low.Increase NaOH concentration to 3M or extend time to 60 min. Ensure vigorous stirring.
Isomerization Light exposure or Pd-hydride species.Strictly exclude light. Use scavengers if Pd persists.

Automation Workflow Diagram

The following diagram illustrates the decision logic programmed into the synthesis robot.

Automation_Logic cluster_cycle Iterative Cycle Input Input: Target Sequence (Block A -> Block B -> Block C) Check Check Reagent Status Input->Check Step1 Deprotect Block N (NaOH) Check->Step1 Step2 Coupling Reaction (Block N+1 + Pd + Base) Step1->Step2 Step3 Silica Filtration (Wash Et2O -> Elute THF) Step2->Step3 Step4 Solvent Switch (Evaporate THF) Step3->Step4 Decision ? Step4->Decision More Blocks? Decision->Step1 Yes (Next Block) Finish Final Deprotection & Polishing Decision->Finish No

Figure 2: Logic flow for the automated synthesis platform.

References

  • Woerly, E. M., Roy, J., & Burke, M. D. (2014).[4] Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction.[4][5] Nature Chemistry, 6(6), 484–491.[4] Link

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.[6] Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M., ... & Burke, M. D. (2015).[3] Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1221–1226. Link

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., & Burke, M. D. (2016). General and Practical Synthesis of 1,1-Disubstituted Alkenes via Iterative Cross-Coupling with (1-Bromovinyl)MIDA Boronate. Journal of the American Chemical Society, 138(41), 13525–13528. Link

    • Note: This is the primary reference for the specific 1-Bromovinyl MIDA block.

Sources

Method

Application Note: High-Fidelity Preparation of 1-Bromovinyl-1-boronic acid MIDA Ester

Executive Summary 1-Bromovinyl-1-boronic acid MIDA ester (often termed 1-bromoethenyl MIDA boronate ) is a critical "amphoteric" building block in iterative cross-coupling (ICC). Unlike standard vinyl boronates, this rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromovinyl-1-boronic acid MIDA ester (often termed 1-bromoethenyl MIDA boronate ) is a critical "amphoteric" building block in iterative cross-coupling (ICC). Unlike standard vinyl boronates, this reagent possesses a geminal halide, allowing it to serve first as a coupling partner (at the boron) and subsequently as an electrophile (at the bromide) after deprotection.

This guide details the cryogenic lithiation-trapping protocol starting from 1,1-dibromoethene. This route is preferred for its atom economy and direct access to the


-bromo architecture without requiring oxidative degradation of pre-formed vinyl boronates. The protocol leverages the N-methyliminodiacetic acid (MIDA) ligand to cage the boron center, rendering the typically unstable 

-halo boronic acid compatible with silica gel chromatography and long-term bench storage.

Strategic Analysis & Mechanistic Grounding[1]

The Stability Challenge

-Halo boronic acids are notoriously unstable due to the facile migration of the boron substituent to the 

-carbon with concomitant expulsion of the halide (1,2-migration/deboronation). This decomposition pathway is arrested by the MIDA ligand.
  • Mechanism: MIDA coordinates to boron via its nitrogen lone pair, rehybridizing the boron from

    
     to 
    
    
    
    .[1]
  • Result: The vacant

    
    -orbital on boron is filled, preventing the Lewis-acid-mediated migration of the organic group. This "caging" effect is reversible under mild aqueous basic conditions (
    
    
    
    or
    
    
    ), releasing the reactive boronic acid in situ for cross-coupling.
Reaction Pathway

The synthesis proceeds via a lithium-halogen exchange on 1,1-dibromoethene.

  • Lithiation: Selective monolithiation at -78°C generates (1-bromovinyl)lithium.

  • Borylation: Trapping with triisopropyl borate (

    
    ) yields the ate-complex.
    
  • Complexation: Transesterification with MIDA in a polar aprotic solvent (DMSO) at elevated temperature drives the formation of the MIDA ester.

Visualizing the Pathway

The following diagram outlines the reaction logic and intermediate species.

ReactionScheme Fig 1. Mechanistic pathway for the synthesis of 1-bromovinyl MIDA boronate. SM 1,1-Dibromoethene Li_Int (1-Bromovinyl)lithium (-78°C) SM->Li_Int n-BuLi, THF -78°C Borate Triisopropyl Borate Intermediate Li_Int->Borate + B(OiPr)3 Electrophilic Trap Product 1-Bromovinyl MIDA Boronate Borate->Product + MIDA Transesterification - iPrOH MIDA MIDA Ligand (DMSO, Heat)

Detailed Experimental Protocol

Materials & Reagents Table
ReagentCAS Registry #Equiv.[2]RoleCritical Specification
1,1-Dibromoethene 593-92-01.0SubstrateDistill before use if yellow.
n-Butyllithium 109-72-81.05Lithiating AgentTitrate prior to use (typically 1.6M or 2.5M in hexanes).
Triisopropyl Borate 5419-55-61.2Boron SourceAnhydrous; handle under inert gas.
MIDA 4408-64-41.5LigandDry powder; N-methyliminodiacetic acid.[3]
THF 109-99-9SolventMediumAnhydrous, inhibitor-free.
DMSO 67-68-5SolventCo-solventAnhydrous grade.
Step-by-Step Procedure
Phase A: Cryogenic Lithiation & Borylation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 1,1-dibromoethene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for at least 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump or cannula over 30 minutes.

    • Critical Control Point: The internal temperature must not exceed -70°C. Rapid addition can cause local heating and decomposition of the lithiated species.

    • Observation: Stir at -78°C for 30 minutes. The solution typically turns light yellow.

  • Trapping: Add Triisopropyl borate (1.2 equiv) dropwise at -78°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (23°C) over 2 hours.

Phase B: MIDA Complexation[4]
  • Solvent Swap (In-situ): The reaction mixture now contains the boronate-lithium species.

  • MIDA Addition: Prepare a separate flask or simply add MIDA (1.5 equiv) directly to the reaction vessel (if volume permits) followed by DMSO (approx. equal volume to THF used).

    • Note: MIDA is insoluble in THF but soluble in DMSO.

  • Distillation/Heating: Equip the flask with a distillation head (short path). Heat the mixture to 110–115°C (internal temp) .

    • Purpose: This step drives the transesterification and distills off the lower-boiling THF and the isopropanol byproduct, shifting the equilibrium toward the MIDA ester.

    • Duration: Maintain heating for 3–4 hours or until distillate collection ceases.

  • Cooling: Cool the resulting DMSO solution to room temperature.

Phase C: Workup & Purification[2][4]
  • Quench: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (1:1 ratio).

  • Extraction: Extract the aqueous phase with ethyl acetate (

    
    ).
    
    • Note: MIDA boronates are organic soluble but polar.

  • Washing: Wash the combined organic layers with brine (

    
    ) to remove residual DMSO.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often pure enough for use. If necessary, purify via flash chromatography on silica gel.

    • Eluent: Diethyl ether/Acetonitrile or Ethyl Acetate/Acetone mixtures. MIDA boronates are stable on silica.[3][4]

    • Recrystallization:[5] Can be recrystallized from Acetone/Et2O.

Workflow Diagram

Workflow Fig 2. Experimental workflow for the preparation of 1-bromovinyl MIDA boronate. Start Start: Dry 3-Neck Flask N2 Atmosphere Step1 Dissolve 1,1-Dibromoethene in THF Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add n-BuLi (Dropwise) Wait 30 min Step2->Step3 Step4 Add B(OiPr)3 Warm to RT Step3->Step4 Step5 Add MIDA + DMSO Distill THF (115°C) Step4->Step5 Step6 Aq. Workup (EtOAc/H2O) Step5->Step6 End Isolate Solid Product Step6->End

Analytical Characterization

Validating the product requires confirming the presence of the MIDA framework and the integrity of the vinyl bromide moiety.

  • Appearance: Colorless to pale yellow crystalline solid.

  • 
     NMR (500 MHz, Acetone-
    
    
    
    ):
    • 
       6.15 (d, 
      
      
      
      Hz, 1H, vinyl proton cis to Br).
    • 
       5.95 (d, 
      
      
      
      Hz, 1H, vinyl proton trans to Br).
    • 
       4.2–3.9 (m, 4H, MIDA 
      
      
      
      ).
    • 
       3.0 (s, 3H, N-
      
      
      
      ).
  • 
     NMR: 
    
    
    
    11–12 ppm (Characteristic of
    
    
    hybridized boron MIDA adducts).
  • Stability: Bench stable for months; compatible with silica gel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete LithiationEnsure n-BuLi is titrated. Maintain -78°C strictly to prevent decomposition of the carbenoid.
Protodeboronation Moisture in ReagentsUse freshly distilled THF and anhydrous DMSO. Ensure MIDA is dry.
Oily Product Residual DMSOPerform thorough brine washes or back-extract the DMSO layer multiple times with EtOAc.
Impurity: Acetylene Elimination Side ReactionTemperature rose above -70°C during lithiation.[3] Control addition rate of n-BuLi.

References

  • Woerly, E. M.; Miller, J. E.; Burke, M. D. "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[6] Tetrahedron2013 , 69, 7732–7740.[6]

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][6]2007 , 129, 6716–6717.[1]

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Acc.[5][2][4] Chem. Res.2015 , 48, 2297–2307.

  • Sigma-Aldrich. "MIDA Boronates Technical Guide."

Sources

Application

Introduction: Unmasking a Versatile Building Block for Modern Synthesis

An Application Guide to the Deprotection of 1-Bromovinyl MIDA Boronate Ester In the landscape of contemporary organic synthesis, the quest for modular and efficient methods to construct complex molecules has led to the d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Deprotection of 1-Bromovinyl MIDA Boronate Ester

In the landscape of contemporary organic synthesis, the quest for modular and efficient methods to construct complex molecules has led to the development of innovative building blocks. Among these, N-methyliminodiacetic acid (MIDA) boronate esters have emerged as exceptionally robust and versatile intermediates.[1] The 1-Bromovinyl MIDA boronate, in particular, is a powerful bifunctional reagent that enables sequential, controlled carbon-carbon bond formations through a strategy known as iterative cross-coupling (ICC).[2][3]

The genius of the MIDA boronate lies in its unique stability. The MIDA ligand chelates the boron atom, inducing an sp³ hybridization that renders it unreactive, or "protected," under a wide range of anhydrous reaction conditions, including the Suzuki-Miyaura cross-coupling.[4][5] These esters are typically highly crystalline, bench-top stable solids that are fully compatible with silica gel chromatography.[2][6] This stability allows chemists to perform reactions at other sites on the molecule—such as the vinyl bromide moiety—without disturbing the latent boronic acid.

However, the true power of this platform is realized upon demand, through a simple and highly efficient deprotection step. This application note provides a detailed overview of the principles, mechanism, and standard laboratory protocols for the hydrolysis of 1-Bromovinyl MIDA boronate to reveal the reactive vinylboronic acid, paving the way for subsequent synthetic transformations.

The Principle of MIDA Boronate Lability: A Tale of Two Hybridizations

The utility of MIDA boronates hinges on the reversible attenuation of boron's reactivity. The trivalent MIDA ligand engages the boron atom's vacant p-orbital, forcing a change from the reactive sp²-hybridized state typical of boronic acids to a stable, tetrahedral sp³-hybridized state.[4] This structural change effectively "turns off" the boronate's ability to participate in transmetalation, the key step in Suzuki-Miyaura coupling.

The deprotection process simply reverses this. The application of a mild aqueous base efficiently cleaves the MIDA ligand, liberating the free boronic acid and restoring the sp² hybridization and its associated reactivity.[7][8]

G Protected Protected State 1-Bromovinyl MIDA Boronate (sp³ Boron - Unreactive) Deprotected Reactive State 1-Bromovinylboronic Acid (sp² Boron - Active) Protected->Deprotected Mild Aqueous Base (e.g., 1M NaOH, THF/H₂O) Room Temperature

Caption: The MIDA boronate protection-deprotection strategy.

Mechanism of Deprotection: A Fast, Base-Mediated Hydrolysis

Detailed mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a "fast" base-mediated route and a "slow" neutral water-mediated route.[9][10] The standard laboratory protocol, which is the focus of this guide, operates exclusively via the fast pathway, which can be over 1,000 times more rapid.[10]

The key insight is that the rate-limiting step is not the cleavage of the B-N dative bond, but rather the nucleophilic attack of a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons of the MIDA ester backbone.[9][11] This is followed by a rapid cascade that results in the cleavage of the C-O ester bond and subsequent liberation of the boronic acid. This mechanism explains the remarkable efficiency of the deprotection under mild basic conditions.

G cluster_0 Deprotection Mechanism start 1-Bromovinyl MIDA Ester step1 Rate-Limiting Step: Hydroxide (OH⁻) attacks a MIDA carbonyl carbon. start->step1 1. Nucleophilic Attack intermediate Ring-Opened Intermediate step1->intermediate step2 Rapid cascade leads to C-O bond cleavage. intermediate->step2 2. Ring Opening products Products: 1-Bromovinylboronic Acid + MIDA Ligand step2->products 3. Liberation

Caption: Simplified workflow of the base-mediated deprotection mechanism.

Standard Laboratory Protocol for Deprotection

This protocol describes the standard procedure for the rapid and quantitative hydrolysis of a MIDA boronate ester to its corresponding boronic acid. The resulting boronic acid is often used immediately in a subsequent reaction due to the inherent instability of many boronic acids, particularly vinylboronic acids.[4]

Materials and Reagents
  • 1-Bromovinyl MIDA boronate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 1.0 M aqueous solution

  • Round-bottom flask equipped with a magnetic stir bar

  • Standard laboratory glassware for workup (if isolating)

  • pH 7.0 phosphate buffer (0.5 M, if isolating)

  • Diethyl ether (Et₂O, if isolating)

Step-by-Step Procedure
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 1-Bromovinyl MIDA boronate (1.0 equiv).

  • Dissolution: Add THF to the flask to dissolve the MIDA boronate. A typical concentration is approximately 0.1 M.

  • Addition of Base: To the stirring solution, add the 1.0 M aqueous NaOH solution (approx. 3.0 equiv).

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature (23 °C) for 10-15 minutes.

    • Causality Note: Vigorous stirring is essential. It creates a transient emulsion, maximizing the interfacial area between the organic and aqueous phases.[9][10] This ensures the hydroxide ions have sufficient access to the MIDA ester, enabling the rapid, quantitative hydrolysis described by the kOH pathway.

  • Confirmation (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting MIDA boronate.

  • Direct Use or Workup:

    • For In Situ Use (Recommended): The reaction mixture, containing the newly formed vinylboronic acid, can be directly carried forward into the subsequent cross-coupling reaction. The base required for the deprotection often serves as the base for the Suzuki-Miyaura coupling as well.

    • For Isolation: If isolation is necessary, quench the reaction by adding a pH 7.0 phosphate buffer.[12] Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting boronic acid should be used immediately.

Summary of Standard Conditions
ParameterConditionRationale & Notes
Substrate 1-Bromovinyl MIDA BoronateA stable, solid precursor.
Reagent 1.0 M aq. NaOHProvides the hydroxide ions for the fast (kOH) hydrolysis pathway.[4]
Equivalents 2.0 - 3.0Ensures complete and rapid deprotection.
Solvent System THF / H₂OA biphasic system that dissolves the organic substrate and the aqueous base.
Temperature Room Temperature (23 °C)The reaction is highly efficient and does not require heating.[12]
Reaction Time 10 - 15 minutesSufficient for complete conversion.[4][12]
Agitation Vigorous StirringCritical for creating an emulsion and promoting rapid reaction.[9][10]

Application in an Iterative Cross-Coupling (ICC) Workflow

The deprotection step is rarely an endpoint; it is a pivotal link in a larger synthetic chain. In a typical ICC sequence, the 1-Bromovinyl MIDA boronate first undergoes a Suzuki-Miyaura coupling at its vinyl bromide position. After purification, the MIDA group on the product is deprotected using the protocol above to unmask the vinylboronic acid, which is then used in a second Suzuki-Miyaura coupling.

G Start Start: 1-Bromovinyl MIDA Boronate C1 Step 1: Suzuki Coupling (at C-Br bond) with R¹-B(OH)₂ Start->C1 P1 Purification (Silica Gel Chromatography) C1->P1 D Step 2: MIDA Deprotection (aq. NaOH / THF) P1->D C2 Step 3: Suzuki Coupling (at B(OH)₂ bond) with R²-X D->C2 End Final Product: R¹-C=C-R² C2->End

Caption: A typical workflow for Iterative Cross-Coupling (ICC).

Troubleshooting and Considerations

  • Incomplete Deprotection: This is rare but can result from insufficient base, inadequate stirring, or very short reaction times. Ensure vigorous agitation and allow the reaction to proceed for at least 10 minutes.

  • Boronic Acid Instability: Vinylboronic acids are notoriously prone to decomposition via pathways like protodeboronation.[4] The in situ generation and immediate use of the boronic acid without isolation is the most effective strategy to mitigate this and maximize yields in the subsequent coupling step.

  • Alternative "Slow Release" Conditions: For substrates where the resulting boronic acid is exceptionally unstable even during the course of a reaction, a "slow release" method using a weaker base like aqueous potassium phosphate (K₃PO₄) at elevated temperatures can be employed.[10][13] This favors the much slower neutral hydrolysis pathway (k₀), maintaining a very low, steady-state concentration of the reactive boronic acid.[10]

Conclusion

The deprotection of 1-Bromovinyl MIDA boronate is a cornerstone of the iterative cross-coupling platform. The standard procedure, utilizing mild aqueous sodium hydroxide at room temperature, is exceptionally fast, reliable, and operationally simple. By understanding the underlying mechanism and the critical importance of reaction conditions like vigorous agitation, researchers can confidently and efficiently unmask the reactive boronic acid, unlocking the full potential of this versatile building block for the streamlined synthesis of complex small molecules.

References

  • MIDA-protected Boronate Esters. Sigma-Aldrich.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Organic Letters, 14(11), 2912–2915.

  • A New Synthetic Route Reported For 1-(Trimethylsilyl)vinyl MIDA boronate, A Suitable Trifunctional Building Block. Enamine. (2018).

  • Burke, M. D., et al. Methods for forming protected organoboronic acids. U.S. Patent 9,908,900 B2. (2018).

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 959–965.

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316.

  • Ballmer, S. G., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-114.

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Dissertation, University of Illinois at Urbana-Champaign.

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California.

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. (2022).

  • MIDA Boronates. MilliporeSigma.

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(31), 10986–11000.

  • Ballmer, S. G., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.

  • Jana, A., et al. (2019). A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. Chemical Science, 10(19), 5124-5130.

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC, NIH.

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566.

  • Deprotection Guide. Glen Research.

  • Protecting Groups for Boronic Acids. Chem-Station International Edition. (2016).

Sources

Method

Application of 1-Bromovinyl-1-boronic acid MIDA ester in natural product synthesis

Topic: Application of 1-Bromovinyl-1-boronic acid MIDA ester in Natural Product Synthesis Content Type: Detailed Application Note and Protocol Guide A Lynchpin Reagent for the Modular Synthesis of 1,1-Disubstituted Alken...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Bromovinyl-1-boronic acid MIDA ester in Natural Product Synthesis Content Type: Detailed Application Note and Protocol Guide

A Lynchpin Reagent for the Modular Synthesis of 1,1-Disubstituted Alkenes[1]

Executive Summary

The synthesis of complex natural products often hinges on the precise installation of olefinic geometries. While linear (E/Z) alkenes are accessible via standard cross-coupling or metathesis, 1,1-disubstituted alkenes (exocyclic methylenes or


-substituted vinyl groups) represent a significant stereochemical and regiochemical challenge.

1-Bromovinyl-1-boronic acid MIDA ester (1-Bromovinyl MIDA boronate) is a bifunctional, amphoteric building block designed to solve this problem. It serves as a "vinyl dication" equivalent, allowing researchers to sequentially install two different carbon frameworks onto a vinyl core. This reagent leverages the Iterative Cross-Coupling (ICC) platform, where the MIDA (N-methyliminodiacetic acid) ligand acts as a "switch," temporarily masking the boron's nucleophilicity while the bromide undergoes electrophilic coupling.

This guide details the mechanistic basis, application strategies, and validated protocols for utilizing this reagent in the synthesis of complex pharmaceutical intermediates and natural product motifs (e.g., terpenes, polyketides).

Mechanism of Action: The MIDA "Switch"

The utility of 1-bromovinyl MIDA boronate lies in its ability to act first as an electrophile and subsequently as a nucleophile. This orthogonal reactivity is enabled by the hybridization shift of the boron atom.

  • State 1: Protected (sp3-Hybridized). The MIDA ligand coordinates to boron via its nitrogen atom, rehybridizing boron from sp2 to sp3.[1] In this state, the C-B bond is unreactive toward transmetalation. The molecule behaves solely as an alkenyl bromide (electrophile).

  • State 2: Activated (sp2-Hybridized). Mild aqueous hydrolysis removes the MIDA ligand, restoring the Lewis-acidic sp2 boron. The molecule now behaves as a boronic acid (nucleophile).

Pathway Diagram: The Iterative Cross-Coupling Cycle

ICC_Cycle Start 1-Bromovinyl MIDA Boronate (Bifunctional Reagent) Step1 Coupling 1 (Electrophilic Mode) Start->Step1 + Aryl/Alkyl Boronic Acid Pd Catalyst Inter 1,1-Disubstituted Vinyl MIDA Boronate Step1->Inter Forms C-C Bond Step2 MIDA Hydrolysis (Deprotection) Inter->Step2 NaOH (aq), THF Active Free Boronic Acid (Nucleophilic Mode) Step2->Active Releases B(OH)2 Step3 Coupling 2 (Nucleophilic Mode) Active->Step3 + Aryl/Alkyl Halide Pd Catalyst Product 1,1-Disubstituted Alkene Product Step3->Product Final Assembly

Figure 1: The Iterative Cross-Coupling (ICC) workflow using 1-Bromovinyl MIDA boronate to construct 1,1-disubstituted olefins.

Applications in Natural Product Synthesis

The "Lynchpin" Strategy for 1,1-Disubstituted Alkenes

Unlike its isomer trans-2-bromovinyl MIDA boronate (used in the synthesis of linear polyenes like Amphotericin B and Peridinin [1][2]), the 1-bromovinyl variant is specifically engineered for branching.

  • Challenge: Synthesizing 1,1-disubstituted alkenes via Wittig or metathesis often suffers from poor atom economy or difficult purification of isomers.

  • Solution: 1-Bromovinyl MIDA boronate allows for the modular assembly of the alkene from three components: the vinyl core, Nucleophile A, and Electrophile B.

  • Case Study Relevance: This methodology is critical for synthesizing meroterpenoids and Csp3-rich polyketides where an exocyclic methylene or a vinyl branch point is required with high stereocontrol.

Advantages Over Traditional Methods
FeatureTraditional Boronic Acids1-Bromovinyl MIDA Boronate
Stability Often unstable; prone to protodeboronationAir-stable, crystalline solid; indefinite shelf life
Purification Difficult; often requires immediate useSilica-gel compatible ("Catch-and-Release")
Reactivity Monofunctional (Nucleophile only)Bifunctional (Electrophile then Nucleophile)
Complexity Linear synthesis onlyEnables convergent "building block" assembly

Validated Experimental Protocols

The following protocols are adapted from the foundational work of the Burke group [3] and optimized for reproducibility in drug discovery campaigns.

Protocol A: The "Catch" – First Cross-Coupling

Objective: Couple an external boronic acid to the bromide of 1-bromovinyl MIDA boronate.

Reagents:

  • 1-Bromovinyl MIDA boronate (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • Solvent: THF/Water (10:1) or Toluene/Water (depending on solubility)

Procedure:

  • Setup: In a glovebox or under argon, charge a reaction vial with 1-bromovinyl MIDA boronate, the coupling partner (boronic acid), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvation: Add degassed THF and water. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir vigorously at 60 °C for 12–24 hours. Note: The MIDA boronate remains intact due to the slow hydrolysis rate of the bulky ligand under these specific anhydrous-like or biphasic conditions.

  • Workup: Dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Purify via flash chromatography on silica gel. Elute with EtOAc/Acetone to recover the stable 1-substituted vinyl MIDA boronate .

Protocol B: The "Release" – MIDA Hydrolysis

Objective: Unmask the boronic acid for the second coupling.

Reagents:

  • 1-Substituted Vinyl MIDA Boronate (from Protocol A)

  • NaOH (1.0 M aqueous solution)

  • THF

Procedure:

  • Dissolution: Dissolve the MIDA boronate in THF (0.1 M concentration).

  • Hydrolysis: Add 1M NaOH (3.0 equiv) at room temperature (23 °C).

  • Monitoring: Stir for 15–30 minutes. Monitor by TLC (MIDA boronates are UV active; free boronic acids often streak).

  • Quench: Quench with Phosphate Buffer (pH 7.0) or dilute HCl to neutralize.

  • Extraction: Extract immediately with EtOAc. Critical: Do not concentrate to dryness if the resulting boronic acid is known to be unstable (e.g., vinyl boronic acids). Use the solution directly in the next step if possible.

Protocol C: The Second Coupling

Objective: React the generated boronic acid with an aryl/vinyl halide.

Procedure:

  • Take the fresh boronic acid solution from Protocol B.

  • Add the second electrophile (Aryl/Vinyl Halide, 1.0 equiv relative to original boronate).

  • Add Pd catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) and base (Na₂CO₃ or K₂CO₃).

  • Heat to 60–80 °C until conversion is complete.

Expert Tips & Troubleshooting

  • Solubility: MIDA boronates are highly polar. If they are insoluble in pure THF, use a mixture of THF/Acetone or DMSO for the initial coupling.

  • "Slow Release" Conditions: For challenging couplings where the intermediate boronic acid is unstable, you can perform the hydrolysis in situ during the second coupling by using solid K₃PO₄ and a controlled amount of water. This releases the active boronic acid slowly, preventing decomposition before it can couple (the "Slow Release" effect) [4].

  • Visualization: MIDA boronates are easily visualized on TLC plates using KMnO₄ stain or UV light (due to the carbonyls and often the attached conjugated systems).

Strategic Visualization: Retrosynthetic Analysis

Retrosynthesis cluster_fragments Retrosynthetic Disconnection Target Target: 1,1-Disubstituted Alkene (Natural Product Core) FragA Fragment A (Electrophile) Target->FragA Coupling 2 FragB Fragment B (Nucleophile) Target->FragB Coupling 1 Lynchpin Lynchpin Reagent 1-Bromovinyl MIDA Boronate Target->Lynchpin Central Hub

Figure 2: Retrosynthetic logic. The 1-bromovinyl MIDA boronate acts as the central hub, allowing the independent variation of Fragment A and Fragment B.

References

  • Woerly, E. M., et al. (2010).[2] "Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (-)-Peridinin." Journal of the American Chemical Society.[1][3]

  • Paterson, I., & Loiseleur, O. (2015). "Total Synthesis of Amphotericin B: The MIDA Boronate Strategy." Nature Chemistry. (Contextual reference for platform stability).

  • Woerly, E. M., Miller, J. E., & Burke, M. D. (2013). "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[4][5][6] Tetrahedron.

  • Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][3]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromovinyl MIDA Ester with Aryl Halides

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1] This application note provides a detailed guide to the reaction conditions and protocols for a specific, highly valuable transformation: the coupling of 1-bromovinyl MIDA boronate with aryl and heteroaryl halides. We will delve into the mechanistic rationale behind component selection, present optimized reaction parameters, and offer a step-by-step protocol for researchers in drug discovery and chemical development. The use of N-methyliminodiacetic acid (MIDA) boronates provides a powerful solution to the inherent instability of many organoboron reagents, offering a stable, crystalline, and easy-to-handle platform for iterative synthesis.[2][3][4]

Introduction: The Power of MIDA Boronates in Cross-Coupling

The synthesis of complex molecules, particularly in the pharmaceutical industry, often relies on the modular assembly of building blocks.[5] The Suzuki-Miyaura reaction is a cornerstone of this strategy.[6] However, a significant limitation has been the instability of certain boronic acids, especially vinyl, cyclopropyl, and many heteroaryl derivatives, which are prone to decomposition and protodeboronation.[1]

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution. These reagents are air- and moisture-stable, free-flowing crystalline solids that are compatible with standard purification techniques like silica gel chromatography.[3] Their utility stems from a unique "slow-release" mechanism. MIDA boronates are inert under standard anhydrous cross-coupling conditions but undergo facile hydrolysis under mild aqueous basic conditions to liberate the corresponding boronic acid in situ.[4] This controlled release maintains a low concentration of the unstable boronic acid, suppressing undesirable side reactions and dramatically improving reaction efficiency and reliability.[4]

The coupling of a vinyl MIDA boronate, such as 1-bromovinyl MIDA ester, with aryl halides is a key transformation for accessing vinylated arenes—a motif prevalent in bioactive molecules and advanced materials.[7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] The use of a MIDA boronate introduces a critical preliminary step: base-mediated deprotection.

  • MIDA Boronate Deprotection: The reaction is initiated by the base-mediated hydrolysis of the stable, sp³-hybridized MIDA boronate to the active, sp²-hybridized vinylboronic acid. This is the rate-controlled "slow-release" step.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[8]

  • Transmetalation: The vinyl group is transferred from the boronic acid to the palladium center. This step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[10][11]

  • Reductive Elimination: The aryl and vinyl groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle MIDA Vinyl MIDA Boronate (Stable) BA Vinylboronic Acid (Active) MIDA->BA PdII_ArVinyl L₂Pd(II)(Ar)(Vinyl) BA->PdII_ArVinyl Base Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArX->PdII_ArVinyl Transmetalation PdII_ArVinyl->Pd0 Reductive Elimination Product Ar-Vinyl ArX Ar-X

Caption: The Suzuki-Miyaura catalytic cycle featuring the slow-release of boronic acid from its MIDA ester.

Optimizing Reaction Conditions: Key Parameters

The success of the coupling hinges on the careful selection of four key components: the catalyst system (palladium precursor and ligand), the base, the solvent, and the temperature.

ComponentExample(s)Role & Rationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Provides the source of the active Pd(0) catalyst. These are stable precursors that are reduced in situ.[6][8]
Ligand SPhos, P(t-Bu)₃, PPh₃A crucial component that stabilizes the Pd(0) center, enhances its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich phosphines like SPhos are highly effective, even for less reactive aryl chlorides, and can enable reactions at room temperature.[10][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHServes two essential functions: 1) Mediates the slow hydrolysis of the MIDA boronate to the active boronic acid. 2) Activates the boronic acid for efficient transmetalation.[10] K₃PO₄ is often optimal for slow-release applications.
Solvent Dioxane/H₂O, THF/H₂O, IsopropanolA biphasic or aqueous solvent system is required to solubilize both the organic substrates and the inorganic base, facilitating the necessary hydrolysis and phase transfer of reactants. Alcohols can also play a positive role in the reaction.[14]
Temperature Room Temp to 80 °CDependent on substrate reactivity and catalyst efficiency. Highly active catalyst systems (e.g., those with SPhos) can facilitate coupling at room temperature, while more challenging substrates (e.g., aryl chlorides) may require heating.[5][13]

Experimental Protocols

General Workflow

The following diagram outlines the standard laboratory workflow for performing the coupling reaction, from setup to product isolation.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Solids First) Setup->Reagents Degas 3. Add & Degas Solvent Reagents->Degas React 4. Heat & Stir (Monitor Progress) Degas->React Workup 5. Aqueous Workup (Quench & Extract) React->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify Analyze 7. Characterization Purify->Analyze

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the coupling of 1-bromovinyl MIDA boronate with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 1-Bromovinyl MIDA boronate (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 1-bromovinyl MIDA boronate (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Using a syringe, add the previously degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane/water mixture to achieve a 0.2 M concentration).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4–24 hours).

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure vinylated aryl product.

Conclusion

The use of 1-bromovinyl MIDA boronate in Suzuki-Miyaura cross-coupling provides a reliable, efficient, and user-friendly method for the synthesis of vinyl arenes. The exceptional stability of the MIDA boronate simplifies handling and purification, while its slow-release characteristic under aqueous basic conditions enables the effective use of an otherwise unstable vinylboronic acid fragment. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields for a broad scope of aryl and heteroaryl halides, making this protocol a powerful tool in the synthesis of complex organic molecules.

References

  • Burke, M.D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Available at: [Link]

  • Gillis, E.P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]

  • Wallace, D.J., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Thomas, A.A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Barder, T.E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E.P. (2010). Iterative cross-coupling with mida boronates by eric paul gillis dissertation. University of Illinois. Available at: [Link]

  • Lipshutz, B.H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mphahlele, M.J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

  • Lennox, A.J.J. & Lloyd-Jones, G.C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Lennox, A.J.J. & Lloyd-Jones, G.C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Molander, G.A. & Brown, A.R. (2011). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylthiophene. Organic Syntheses. Available at: [Link]

  • Kubota, K., et al. (2020). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

Sources

Method

Chromatographic purification techniques for MIDA boronate intermediates

Topic: Chromatographic Purification Techniques for MIDA Boronate Intermediates Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract N-methylimi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purification Techniques for MIDA Boronate Intermediates Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyliminodiacetic acid (MIDA) boronates have revolutionized small molecule synthesis by transforming unstable boronic acids into bench-stable, chromatographically purifiable building blocks.[1][2][3][4] This guide details the physicochemical principles and execution of purification protocols for MIDA intermediates, focusing on the "Binary Affinity" phenomenon that enables high-fidelity "Catch-and-Release" purification.[5]

Physicochemical Basis of Purification

The purification of MIDA boronates relies on the unique properties conferred by the rigid bicyclic cage structure. Unlike open-chain boronic acids, which are Lewis acidic and prone to reversible covalent bonding with silica gel silanols (causing streaking and decomposition), MIDA boronates possess a hybridized sp³ boron center.

The B-N Dative Bond

The transannular dative bond between the nitrogen and boron atom neutralizes the Lewis acidity of the boron.

  • Result: The complex is chemically inert to silica gel, allowing for standard adsorption chromatography without decomposition.

  • Implication: MIDA boronates behave like standard organic polar molecules (e.g., nitro compounds or ketones) rather than reactive organometallics.

The "Binary Affinity" Phenomenon

MIDA boronates exhibit a stark solubility and elution contrast between ethereal and polar aprotic solvents. This property is the foundation of the automated purification platforms used in iterative cross-coupling (ICC).

Solvent ClassRepresentative SolventsInteraction with MIDA BoronateChromatographic Behavior
"Catch" Solvents Diethyl Ether (

), TBME
Low Solubility / High AdsorptionRf ≈ 0 (Retained on Silica)
"Release" Solvents THF, Acetone, AcetonitrileHigh Solubility / DesorptionRf ≈ 1 (Rapid Elution)
Wash Solvents

+ MeOH (1-5%)
Selective SolubilizationElutes impurities; Retains MIDA

Protocol A: The "Catch-and-Release" Strategy (Gold Standard)

This method is ideal for removing reagents, catalysts, and non-polar byproducts from crude reaction mixtures. It is the manual adaptation of the automated ICC purification module.

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvents: Diethyl Ether (

    
    ), Methanol (MeOH), Tetrahydrofuran (THF).
    
  • Equipment: Fritted glass filter funnel or short flash column.

Step-by-Step Workflow
  • Column Preparation:

    • Pack a short pad of silica gel (approx. 5-10 cm height) using

      
       as the slurry solvent.
      
    • Note: The column length can be short because this is a filtration/SPE-like process, not a high-resolution separation.

  • Loading (The "Catch"):

    • Dissolve the crude reaction mixture in a minimum amount of THF or DCM.

    • Load onto the silica column.[1][3][5][6]

    • Crucial: If THF is used to load, chase immediately with a large volume of

      
       to force the MIDA boronate to precipitate/adsorb onto the silica.
      
  • Washing (Impurity Removal):

    • Flush the column with

      
       containing 1% MeOH .
      
    • Mechanism:[3][7] This elutes non-polar organic impurities, boronic acid decomposition products, and residual halides. The MIDA boronate remains at the baseline (Rf = 0).

    • Volume: Approx. 5-10 column volumes (CV). Monitor eluent by TLC to ensure impurities are removed.[8]

  • Elution (The "Release"):

    • Switch mobile phase to 100% THF (or Acetone).

    • The MIDA boronate will elute rapidly near the solvent front.

    • Collect the THF fraction until no UV-active material elutes.

  • Isolation:

    • Concentrate the THF fraction under reduced pressure to yield the purified MIDA boronate.

Workflow Visualization

CatchRelease cluster_0 Phase 1: Loading & Catch cluster_1 Phase 2: Wash cluster_2 Phase 3: Release Start Crude Mixture (in minimal THF/DCM) Silica Load onto Silica Gel (Equilibrated in Et2O) Start->Silica Precip MIDA Boronate Adsorbs/Precipitates Silica->Precip Solvent Switch Wash Flush with Et2O + 1% MeOH Precip->Wash Waste Eluate: Impurities (Non-polar byproducts) Wash->Waste Flow through Elute Elute with 100% THF Wash->Elute Retained on Silica Product Eluate: Pure MIDA Boronate Elute->Product

Caption: Logical flow of the Catch-and-Release purification strategy utilizing binary affinity.

Protocol B: Standard Flash Chromatography

For complex separations where MIDA boronates must be separated from other polar species (or other MIDA boronates), standard flash chromatography is effective.

Mobile Phase Selection

MIDA boronates are polar.[4] Standard Hexane/EtOAc gradients are often insufficient to elute them efficiently, leading to tailing.

  • Preferred System 1: Diethyl Ether (

    
    ) / Acetonitrile (MeCN) 
    
    • Gradient: 0% to 20% MeCN in

      
      .
      
    • Application: General purpose.[3][9] Excellent resolution.

  • Preferred System 2: Hexanes / Acetone

    • Gradient: 10% to 50% Acetone in Hexanes.

    • Application: Good for less soluble MIDA variants.

  • Preferred System 3: Dichloromethane (DCM) / Methanol (MeOH)

    • Gradient: 0% to 5% MeOH in DCM.

    • Application: Highly polar MIDA boronates (e.g., heterocyclic derivatives).

TLC Visualization Methods

Since the boron atom is protected, specific boronic acid stains (like Alizarin) are less effective unless the MIDA hydrolyzes on the plate.

MethodProtocolAppearanceNotes
UV (254 nm) Direct irradiationDark spot on green backgroundMost MIDA boronates are UV active due to the carbonyls and attached aryl/alkenyl groups.
KMnO₄ Stain Dip -> Heat (200°C)Yellow/Brown spotUniversal oxidative stain.[8] Works well for alkyl MIDA boronates lacking UV chromophores.
Iodine Chamber Exposure to

vapor
Brown/Yellow spotReversible. Good for unsaturated MIDA boronates.

Protocol C: Recrystallization (Polishing)

MIDA boronates are highly crystalline.[1][3][5][10] Recrystallization is often the most efficient method to remove trace impurities after a rough column.

  • Dissolution: Dissolve the semi-pure MIDA boronate in a minimum volume of Acetone at room temperature (23°C).

  • Precipitation: Slowly add Diethyl Ether (

    
    )  with stirring.
    
  • Cloud Point: Continue adding

    
     until the solution turns cloudy and a precipitate begins to form.
    
  • Crystallization: Allow the mixture to stand (or cool to 4°C) to maximize yield.

  • Filtration: Filter the solids and wash with cold

    
    .
    

Troubleshooting & Optimization

Issue: Product Streaking on Silica
  • Cause: Incomplete deactivation of silica or insufficient solvent polarity.

  • Solution:

    • Switch to Acetone/Hexanes . Acetone is an excellent solvent for MIDA boronates and suppresses streaking.

    • Do not add triethylamine (TEA). Unlike standard amines, MIDA boronates are stable to silica acidity, but base can accelerate hydrolysis of the MIDA ester in the presence of water.

Issue: Hydrolysis during Purification
  • Symptoms: Appearance of a baseline spot (boronic acid) and free MIDA ligand.

  • Cause: Prolonged exposure to aqueous solvents or nucleophilic alcohols (MeOH) on silica.

  • Solution:

    • Ensure solvents are relatively dry.

    • Avoid using water in the mobile phase.

    • While MIDA boronates are stable to MeOH washes in the "Catch" phase, prolonged storage in MeOH should be avoided.

Issue: Poor Solubility in Loading Solvent
  • Solution: Use Solid Loading . Dissolve the sample in Acetone/DCM, add Celite or Silica, evaporate to dryness, and load the powder onto the column.

References

  • Gillis, E. P., & Burke, M. D. (2007).[11] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Gillis, E. P., & Burke, M. D. (2009).[12] Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–28. Link

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.[3] Accounts of Chemical Research, 48(8), 2297–2307. Link

  • Gonzalez, J. A., Opačić, S. H., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates.[3][11][13][14] Organic Letters, 22(24), 9408–9414. Link[13]

  • Struble, J. R., & Burke, M. D. (2014). MIDA Boronates: A New Strategy for the Synthesis of Boronic Acids.[4][5][14] Organic Syntheses, 91, 350-359. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Couplings with 1-Bromovinyl MIDA Boronate

Executive Summary: The "Linchpin" Challenge You are likely using 1-Bromovinyl MIDA boronate (an amphoteric building block) to synthesize 1,1-disubstituted alkenes via Suzuki-Miyaura coupling. The Core Paradox: This reage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Challenge

You are likely using 1-Bromovinyl MIDA boronate (an amphoteric building block) to synthesize 1,1-disubstituted alkenes via Suzuki-Miyaura coupling.

The Core Paradox: This reagent is designed to act as an electrophile (reacting at the C-Br bond) while keeping the nucleophile (the MIDA boronate) protected for a subsequent step. However, the conditions required to activate your coupling partner (an aryl/vinyl boronic acid) often threaten the stability of the MIDA headgroup or fail to activate the sluggish 1-bromovinyl halide.

This guide addresses the specific failure modes of this "gem-functionalized" reagent, moving beyond generic Suzuki troubleshooting.

Diagnostic Dashboard: Symptom vs. Cause

Use this matrix to identify your specific failure mode before proceeding to the detailed protocols.

SymptomObservation (LCMS/NMR)Root CauseImmediate Fix
MIDA Cleavage Free boronic acid or deboronated vinyl species observed.Base too strong/wet. Hydrolysis of MIDA competes with coupling.Switch to anhydrous bases (K₃PO₄) or reduce water ratio.
No Reaction Starting material (SM) recovered intact.Catalyst Arrest. Oxidative addition into the steric 1-bromo vinyl system is failing.Switch to Buchwald precatalysts (XPhos Pd G2/G3) or SPhos.
Homocoupling Dimerization of your nucleophile (Ar-Ar).Oxygen leak or Slow Cycle. Oxidative addition is too slow; nucleophile consumes oxidant.Degas rigorously. Increase catalyst activity to favor cross-coupling.
"Black Tar" Complex mixture; loss of vinyl signals.Polymerization. 1-bromovinyl species are prone to radical polymerization.Add radical inhibitor (BHT) or lower temperature.

Mechanistic Insight: The "Safe Path"

To achieve high yields, your reaction must thread a needle between two competing pathways. The MIDA group is stable to mild aqueous base, but the 1-bromovinyl motif is sterically crowded, requiring a highly active catalyst.

G Start 1-Bromovinyl MIDA Ester Path_Safe DESIRED PATHWAY: Oxidative Addition (Fast) Start->Path_Safe Pd(OAc)2 / SPhos Active Catalyst Path_Dead DEAD END: MIDA Hydrolysis (Slow but constant) Start->Path_Dead Strong Base / Excess H2O Product 1,1-Disubstituted Vinyl MIDA Path_Safe->Product Transmetalation with Ar-B(OH)2 Unstable 1-Bromovinyl Boronic Acid Path_Dead->Unstable Loss of MIDA protection Decomp Protodeboronation / Polymerization Unstable->Decomp Rapid Decay

Figure 1: The kinetic competition. Success depends on the rate of oxidative addition (


) exceeding the rate of MIDA hydrolysis (

).

Technical Support Q&A (Troubleshooting)

Q1: My MIDA group is hydrolyzing before the coupling finishes. How do I stop this?

The Science: MIDA boronates are hydrolyzed by aqueous base (OH⁻).[1] While they are more stable than pinacol esters, they are not invincible. The Fix:

  • Base Selection: Stop using carbonates (Na₂CO₃, K₂CO₃) or hydroxides. The "Gold Standard" for MIDA-sparing coupling is K₃PO₄ (Tripotassium Phosphate) . It provides sufficient basicity to activate the nucleophilic boronic acid but is mild enough to spare the MIDA group [1].

  • Water Control: Standard Suzuki conditions often use 2:1 or 4:1 solvent:water. For 1-bromovinyl MIDA, shift to 10:1 (THF:H₂O) or even anhydrous conditions if your nucleophile allows.

  • Slow Addition: If your nucleophile is unstable, add it slowly via syringe pump to keep the active species concentration low, preventing homocoupling while the sluggish bromide reacts.

Q2: I see no conversion of the 1-Bromovinyl MIDA ester. Is the bromide deactivated?

The Science: Yes. The 1-bromovinyl position is sterically hindered (gem-disubstituted) and electronically deactivated by the alpha-boron species. Standard Pd(PPh₃)₄ will likely fail here. The Fix:

  • Ligand Switch: You must use electron-rich, bulky phosphine ligands.[2] SPhos (Buchwald's ligand) is the validated choice for this specific reagent [2].

  • Catalyst Loading: Do not be afraid to use 5-10 mol% Pd for this specific building block. The cost of the catalyst is often lower than the cost of failed synthesis steps.

  • Temperature: These couplings often require 60°C. Room temperature is rarely sufficient for 1-bromovinyl systems.

Q3: Can I use anhydrous conditions to completely eliminate hydrolysis?

The Science: Yes, but Suzuki coupling requires a base to activate the boronic acid nucleophile (forming the boronate "ate" complex). In anhydrous media, the solubility of inorganic bases (K₃PO₄, CsF) is low. The Fix:

  • Anhydrous Protocol: Use Cs₂CO₃ or K₃PO₄ in dry THF or Dioxane.

  • Additive: Add a phase transfer catalyst (e.g., 18-crown-6) or use a specialized anhydrous base system if the reaction stalls. However, the Burke Protocol (Method A below) usually relies on a minimized water ratio (10:1) rather than total exclusion, as a trace of water helps dissolve the base without rapidly hydrolyzing the MIDA [1].

Validated Experimental Protocols

Do not improvise. Use these field-proven conditions derived from the Burke Group's optimization for this specific reagent class.

Method A: The Standard "MIDA-Sparing" Protocol (Recommended)

Best for coupling Aryl/Vinyl Boronic Acids to 1-Bromovinyl MIDA Ester.

Reagents:

  • Electrophile: 1-Bromovinyl MIDA boronate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

    • Alternative:XPhos Pd G2 (0.02–0.05 equiv) for extremely hindered partners.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: THF : Water (10 : 1)

Procedure:

  • Combine Solids: In a vial, combine 1-Bromovinyl MIDA boronate, Aryl Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degas: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed THF and degassed Water via syringe.

  • Reaction: Heat to 60 °C with vigorous stirring for 4–12 hours.

    • Note: Monitor by TLC/LCMS.[2] Stop immediately upon consumption of the bromide. Extended heating promotes MIDA hydrolysis.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO₄.[2][3]

    • Crucial: MIDA boronates are silica-stable.[1][4][5] Purify via flash chromatography (Et₂O/MeOH or EtOAc/Hexanes).

Method B: The "Rescue" Protocol (Anhydrous)

Use this ONLY if Method A results in MIDA hydrolysis.

Reagents:

  • Base: Cs₂CO₃ (2.0 equiv) or Ag₂CO₃ (1.0 equiv - expensive but effective for difficult transmetalations).

  • Solvent: Anhydrous THF or Dioxane .

  • Conditions: 60–80 °C.

  • Note: Anhydrous conditions often require higher temperatures to force the transmetalation, which risks thermal decomposition. Use Method A first.

References

  • Woerly, E. M.; Miller, J. E.; Burke, M. D. (1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis.[6] Tetrahedron2013 , 69 (36), 7732–7740. Link[6]

  • Gillis, E. P.; Burke, M. D.[6][7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][6][8] J. Am. Chem. Soc.[6][9]2007 , 129 (21), 6716–6717. Link

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. Vinyl MIDA Boronate: A Ready-to-Use Building Block for the Synthesis of substituted Ethylenes. Tetrahedron2009 , 65, 3130. Link

Sources

Optimization

Technical Support Center: Preventing Protodeboronation in 1-Bromovinyl MIDA Ester Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a critical side reaction, during the coupling of 1-bromovinyl MIDA (N-methyliminodiacetic acid) boronate esters. Our goal is to provide you with in-depth, actionable insights and troubleshooting strategies rooted in mechanistic understanding to enhance the success and reproducibility of your synthetic endeavors.

Introduction: The Challenge of Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2] MIDA boronates have emerged as exceptionally useful reagents due to their bench-top stability, compatibility with chromatography, and their capacity for "slow release" of the corresponding boronic acid under specific conditions.[3][4][5][6] This slow-release strategy is particularly advantageous for coupling notoriously unstable boronic acids, such as certain heteroaryl and vinyl derivatives, by maintaining a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions.[3][4]

However, the desired cross-coupling pathway is often in competition with an undesired side reaction known as protodeboronation.[3][7] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a vinyl group instead of the desired coupled product.[3] For practitioners utilizing 1-bromovinyl MIDA esters, this side reaction not only consumes the starting material but also complicates purification, ultimately reducing the overall yield of the target molecule.[8]

This guide will delve into the mechanisms of protodeboronation, provide detailed troubleshooting protocols, and offer preventative strategies to help you navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 1-bromovinyl MIDA esters?

A1: Protodeboronation is a chemical reaction where the boronic ester group is replaced by a hydrogen atom.[3] In the context of a 1-bromovinyl MIDA ester coupling, this means your starting material is converted into a simple vinyl compound instead of your desired product. This is a significant issue because it lowers your reaction yield and introduces a byproduct that can be difficult to separate from the desired molecule. Vinyl boronic acids and their esters are known to be susceptible to protodeboronation under certain conditions.[9][10]

Q2: What are the primary causes of protodeboronation in this specific reaction?

A2: The primary drivers of protodeboronation in Suzuki-Miyaura couplings are generally related to the reaction conditions, particularly the presence of a base and a proton source (like water).[8][11] The reaction is often catalyzed by the palladium complex itself.[7] For vinyl MIDA esters, the key is the rate of MIDA ester hydrolysis to the active boronic acid relative to the rate of the desired cross-coupling. If the boronic acid is released too quickly or lingers in the reaction mixture, it becomes more susceptible to protodeboronation.

Q3: How does the MIDA protecting group help, and what are its limitations?

A3: The MIDA ligand protects the boronic acid by forming a stable, sp3-hybridized boron center, which is unreactive towards transmetalation under anhydrous conditions.[5] The "slow-release" of the active sp2-hybridized boronic acid is achieved under mild aqueous basic conditions.[5][6] This controlled release is crucial for minimizing protodeboronation.[3][4] However, the rate of this release is highly dependent on the reaction conditions (base, solvent, temperature). If the conditions are not optimized, the release can be too fast or too slow, leading to either increased protodeboronation or a sluggish desired reaction.

Q4: Can I run the reaction under completely anhydrous conditions to avoid protodeboronation?

A4: While intuitively it seems that anhydrous conditions would prevent protodeboronation, the reality is more nuanced. MIDA boronates require mild aqueous basic conditions to hydrolyze and release the active boronic acid for the coupling reaction to proceed.[5][12] Therefore, completely anhydrous conditions are generally not suitable for MIDA boronate couplings. However, some studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis under specific anhydrous conditions, often employing specialized bases like potassium trimethylsilanolate (TMSOK).[13][14][15] This is an advanced strategy that may require significant optimization.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with protodeboronation in your 1-bromovinyl MIDA ester couplings.

Symptom: High Levels of Protodeboronated Byproduct Observed

If you are observing a significant amount of the vinyl byproduct in your reaction mixture, consider the following troubleshooting steps.

1. Re-evaluate Your Base

The choice and concentration of the base are critical. A strong base can accelerate the hydrolysis of the MIDA ester, leading to a high concentration of the unstable vinyl boronic acid and subsequent protodeboronation.[11]

  • Recommendation: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider switching to weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[8][16]

  • Experimental Protocol: Set up a series of small-scale reactions to screen different bases while keeping all other parameters constant. Analyze the product-to-byproduct ratio by LC-MS or ¹H NMR.

Base Strength Typical Observation Recommendation
NaOH, KOHStrongCan lead to rapid MIDA ester hydrolysis and increased protodeboronation.Avoid unless necessary for a specific substrate.
K₂CO₃, Cs₂CO₃ModerateOften a good starting point, balancing reactivity and minimizing side reactions.[8]Screen first for most applications.
K₃PO₄MildCan provide a slower, more controlled release of the boronic acid.[5][8]Ideal for particularly sensitive substrates.
2. Optimize Solvent Composition and Degassing

The solvent system plays a crucial role in both the solubility of your reagents and as a potential proton source.

  • Recommendation:

    • Solvent Choice: Aprotic solvents like 1,4-dioxane, THF, or toluene are commonly used.[17] The ratio of organic solvent to water should be carefully optimized. A higher ratio of organic solvent can sometimes temper the rate of MIDA ester hydrolysis.

    • Degassing: Thoroughly degas your solvents to remove dissolved oxygen.[8] Oxygen can lead to oxidative degradation of the catalyst and promote side reactions. Sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is recommended.

3. Catalyst and Ligand Selection

The palladium catalyst and its associated ligand dictate the rate of the desired cross-coupling. A faster catalytic cycle can outcompete the rate of protodeboronation.

  • Recommendation:

    • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species.[8] Buchwald's G2, G3, or G4 pre-catalysts are often effective.[16]

    • Ligand Choice: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[17][18] However, be aware that extremely bulky ligands can sometimes promote protodeboronation.[7]

.dot digraph "Catalytic_Cycle_vs_Protodeboronation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="1-Bromovinyl\nMIDA Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="MIDA Ester\nHydrolysis\n(Base, H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="Vinyl Boronic\nAcid (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Suzuki-Miyaura\nCoupling\n(Desired Pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Vinyl\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Hydrolysis [label="Slow Release"]; Hydrolysis -> BoronicAcid; BoronicAcid -> Coupling [label="Fast Catalyst\n(e.g., XPhos)"]; Coupling -> Product; BoronicAcid -> Protodeboronation [label="Proton Source\n(H₂O)"]; Protodeboronation -> Byproduct; } .dot Figure 1. Competing pathways for the vinyl boronic acid intermediate.

4. Temperature Control

Higher temperatures can increase the rate of both the desired reaction and protodeboronation.

  • Recommendation: Start with reactions at room temperature or slightly elevated temperatures (e.g., 40-60 °C). If the reaction is sluggish, a careful increase in temperature may be necessary, but monitor for an increase in the protodeboronated byproduct. For particularly sensitive substrates, lower temperatures may be required, necessitating a more active catalyst system.

Preventative Strategies

Proactive measures can significantly reduce the likelihood of encountering protodeboronation issues.

Protocol 1: Optimized "Slow-Release" Conditions

This protocol is designed to provide a controlled release of the vinyl boronic acid, favoring the cross-coupling pathway.

Reagents & Setup:

  • 1-Bromovinyl MIDA ester (1.0 eq.)

  • Aryl/Heteroaryl Halide (1.1 - 1.2 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • XPhos Pd G3 (2 mol%)

  • Solvent: 1,4-Dioxane/Water (10:1), degassed

  • Reaction vessel: Flame-dried Schlenk flask or microwave vial with a stir bar.

Step-by-Step Procedure:

  • To the reaction vessel, add the 1-bromovinyl MIDA ester, aryl halide, K₃PO₄, and XPhos Pd G3 catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction progress by LC-MS or TLC.

.dot digraph "Optimized_Workflow" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Prep [label="{Step 1: Reagent Prep|Add solids (MIDA ester, halide, base, catalyst) to a flame-dried flask.}", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="{Step 2: Inert Atmosphere|Evacuate and backfill with Argon (3x).}", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="{Step 3: Solvent Addition|Add degassed Dioxane/Water (10:1).}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="{Step 4: Reaction|Stir at RT to 50°C.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="{Step 5: Monitoring|Track progress via LC-MS or TLC.}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="{Step 6: Workup|Quench, extract, and purify.}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Workup; } .dot Figure 2. Workflow for minimized protodeboronation.

Protocol 2: Alternative Boron Reagents

If protodeboronation remains a persistent issue with the 1-bromovinyl MIDA ester, consider alternative boron reagents that may offer different stability profiles.

  • Vinyltrifluoroborates: Potassium vinyltrifluoroborate can be an effective alternative. Like MIDA boronates, trifluoroborates act as a slow-release source of the boronic acid.[3]

  • Pinacol (Bpin) Esters: While generally less stable than MIDA esters, vinyl pinacol boronate esters are another option. Their reactivity profile is different and may be advantageous for certain substrates, particularly if anhydrous or near-anhydrous conditions with specialized bases are employed.[1][19]

Concluding Remarks

Successfully preventing protodeboronation during the coupling of 1-bromovinyl MIDA esters is a matter of controlling the kinetics of the reaction. By carefully selecting a mild base, optimizing the solvent system, and using a highly active catalyst, you can favor the desired cross-coupling pathway over the undesired protodeboronation. Remember that each substrate pairing is unique, and some degree of optimization is often necessary. We hope this guide serves as a valuable resource in your synthetic efforts.

References

  • Deng, Y., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Thomas, A. A., et al. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. IDEALS. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Available at: [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Valenti, C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Doubleday, W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Kelley, C. T., et al. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Isaksson, J., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Akther, T. (2015). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations.
  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Available at: [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • Liu, J., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition. Available at: [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters. University of Bristol. Available at: [Link]

  • Gallou, F., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting

Improving purification efficiency of 1-Bromovinyl MIDA ester on silica gel

This guide serves as a specialized technical resource for the purification of 1-Bromovinyl MIDA ester (CAS: 1039902-63-2). It is designed for organic chemists and process engineers encountering challenges with yield, pur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 1-Bromovinyl MIDA ester (CAS: 1039902-63-2). It is designed for organic chemists and process engineers encountering challenges with yield, purity, or stability during silica gel chromatography.

Core Technical Overview

The 1-Bromovinyl MIDA ester is a bifunctional building block used for the modular synthesis of 1,1-disubstituted alkenes via iterative cross-coupling (ICC). While the MIDA (N-methyliminodiacetic acid) ligand effectively masks the Lewis acidity of the boron atom, rendering the compound stable to air and chromatography, its unique polarity and solubility profile often lead to purification bottlenecks.

Common Failure Modes:

  • Tail/Streaking on Silica: Due to the highly polar nature of the MIDA cage.

  • Hydrolysis: Reversion to the boronic acid (which irreversibly binds to silica) upon prolonged exposure to acidic silica or protic solvents.

  • Co-elution: Difficulty separating the product from polar byproducts (e.g., MIDA anhydride residues or hydrolyzed boronic acids).

Optimized Purification Protocols

Method A: The "Binary Elution" Flash Chromatography (Recommended)

Best for: High-purity separation of crude reaction mixtures.

Unlike standard organic molecules, MIDA boronates exhibit a "binary" elution behavior on silica gel: they are immobile in non-polar solvents (Hexanes, Et₂O) but highly mobile in Lewis-basic solvents (THF, MeCN, Acetone).

Protocol:

  • Column Preparation: Pack a silica gel column (Standard 60 Å).

  • Sample Loading (Critical):

    • Do not wet load in DCM or Hexanes (insoluble).

    • Dry Load: Dissolve the crude mixture in a minimum amount of Acetone or THF. Add Celite (1:5 w/w ratio). Concentrate to dryness (free-flowing powder). Load this powder on top of the silica column.

  • Elution Gradient:

    • Phase 1 (Wash): Flush with 100% Diethyl Ether (Et₂O) .

      • Why? The MIDA ester will stick to the top of the column. Non-polar impurities will elute.[1]

    • Phase 2 (Elute): Switch to Et₂O : MeCN (80:20) or EtOAc .

      • Why? The MeCN/EtOAc disrupts the silica-MIDA interaction, eluting the product as a sharp band.

  • Collection: Monitor fractions. The product is UV active (weak, use KMnO4 stain for confirmation).

Method B: Precipitation (Scalable Alternative)

Best for: Bulk purification (>1g) to avoid large solvent volumes.

  • Dissolve crude solid in minimal Acetone (or THF) at room temperature.

  • Slowly add Diethyl Ether (Et₂O) or Hexanes with vigorous stirring until the solution turns cloudy.

  • Cool to 0°C for 30 minutes.

  • Filter the precipitate.[2] The MIDA ester crystallizes out; impurities remain in the mother liquor.

Troubleshooting & FAQs

Category 1: Poor Separation & Yield

Q: My compound is streaking down the column, and fractions are dilute. How do I fix this?

Diagnosis: The solvent system is not polar enough to disrupt the silica-MIDA hydrogen bonding, or the silica is overloaded. Solution:

  • Switch Solvent System: Move from EtOAc/Hexanes to Et₂O/MeCN (4:1) or EtOAc/MeOH (95:5) . The MIDA cage requires a donor solvent to "release" it from the silica surface.

  • Check Loading: Ensure you are dry-loading on Celite. Liquid loading in DCM often causes band broadening immediately upon entry.

Q: I recovered significantly less mass than expected. Where is my product?

Diagnosis: It is likely still stuck on the column or has hydrolyzed. Solution:

  • The "THF Flush": After your standard gradient, flush the column with 100% THF . MIDA boronates are extremely soluble and mobile in THF. If product elutes here, your primary gradient was too weak.

  • Hydrolysis Check: Check the baseline of your TLC. If you see a spot that doesn't move even in 100% EtOAc, your ester may have hydrolyzed to the free boronic acid (1-bromovinylboronic acid), which binds irreversibly to silica.

Category 2: Stability & Handling[1][3][4][5][6]

Q: Can I use Methanol (MeOH) in my eluent?

Caution: While MeOH is a strong eluent, prolonged exposure can lead to trans-esterification or solvolysis of the MIDA ligand, especially if the silica is acidic. Recommendation: Use Acetonitrile (MeCN) or Acetone as the polar modifier instead of MeOH. If you must use MeOH, keep the concentration <10% and process fractions immediately.

Q: The product turned into a gummy oil after the column. It should be a solid.

Diagnosis: Residual solvent trapping (common with MIDA boronates) or hydrolysis. Solution:

  • Trituration: Add a small amount of Et₂O and sonicate. A white solid should precipitate.

  • Azeotrope: Dissolve in DCM and re-evaporate to remove trapped polar solvents (like MeCN).

Visualizing the Mechanism

Diagram 1: Purification Decision Tree

This workflow helps you decide between precipitation and chromatography based on crude purity.

Purification_Workflow Start Crude 1-Bromovinyl MIDA Ester Solubility_Check Dissolve in minimal Acetone/THF Start->Solubility_Check Precipitation Add Et2O/Hexanes (Precipitate forms?) Solubility_Check->Precipitation Filter Filter Solid (Wash with Et2O) Precipitation->Filter Yes (Cloudy) Flash_Col Dry Load on Celite Flash Chromatography Precipitation->Flash_Col No (Oily/Soluble) Purity_Check Check Purity (NMR) Filter->Purity_Check Purity_Check->Flash_Col Impure Final Pure Crystalline Solid Purity_Check->Final >95% Pure Elution Elute: Et2O -> Et2O:MeCN (4:1) Flash_Col->Elution Elution->Final

Caption: Decision matrix for selecting the optimal purification route (Precipitation vs. Chromatography).

Diagram 2: The "Catch-and-Release" Silica Interaction

Understanding why solvent choice matters: The MIDA boronate interacts with silica, requiring specific solvents to displace it.

Silica_Interaction cluster_0 Non-Polar Solvent (Et2O) cluster_1 Polar Donor Solvent (THF/MeCN) Silica Silica Gel Surface (Si-OH) MIDA_Stuck MIDA Ester (Adsorbed/Stuck) Silica->MIDA_Stuck Strong Interaction (Immobile) Solvent_Interaction Solvent H-Bonds to Silica Silica->Solvent_Interaction Displacement MIDA_Free MIDA Ester (Eluting/Mobile) Solvent_Interaction->MIDA_Free Releases

Caption: Mechanism of "Binary Elution." Non-polar solvents cause adsorption; donor solvents displace the MIDA ester.

Reference Data

Solvent Compatibility Table
SolventSolubility of MIDA EsterBehavior on SilicaRecommended Use
Diethyl Ether (Et₂O) Insoluble/Sparingly SolubleImmobile (Rf ~ 0.0)Washing impurities; Precipitation
Hexanes InsolubleImmobile (Rf ~ 0.0)Washing; Precipitation antisolvent
DCM SolubleModerate Mobility (Streaks)Loading (Liquid) - Not Recommended
Ethyl Acetate (EtOAc) SolubleMobile (Rf ~ 0.3-0.5)Standard Elution
Acetonitrile (MeCN) Highly Soluble Highly Mobile (Rf > 0.6)Elution Modifier (Best Choice)
THF Highly Soluble Highly Mobile (Rf > 0.8)Flushing column; Dissolving for loading

References

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009).[3] Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis.[3] Tetrahedron, 65(16), 3130–3138.[3]

  • Gillis, E. P., & Burke, M. D. (2007).[4] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Sigma-Aldrich.

  • St. Denis, J. D., et al. (2022).

Sources

Optimization

Minimizing side reactions when using alpha-bromovinyl MIDA boronates

The following technical guide is designed for researchers utilizing -bromovinyl MIDA boronates (e.g., 1-bromovinyl MIDA boronate) in complex molecule synthesis. It focuses on the Slow-Release Cross-Coupling (SRCC) strate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers utilizing


-bromovinyl MIDA boronates (e.g., 1-bromovinyl MIDA boronate) in complex molecule synthesis. It focuses on the Slow-Release Cross-Coupling (SRCC)  strategy, which is the critical operational requirement for these unstable reagents.

Technical Guide: Minimizing Side Reactions with -Bromovinyl MIDA Boronates

Core Principle: The Kinetic Reservoir

The fundamental challenge with


-bromovinyl MIDA boronates is not the MIDA ester itself, but the extreme instability of the corresponding boronic acid once revealed.

Unlike aryl boronic acids,


-halovinyl boronic acids are prone to rapid protodeboronation  (loss of the boron moiety) and polymerization under basic conditions. If the concentration of the free boronic acid exceeds the rate at which the Palladium catalyst can consume it, the excess acid decomposes.

To minimize side reactions, you must treat the MIDA boronate as a reservoir . You must tune the hydrolysis rate (


) to be slower than or equal to the transmetallation rate (

).
The Kinetic Competition

The following diagram illustrates the "Safe Zone" you must maintain during the reaction.

SlowReleaseMechanism MIDA MIDA Boronate (Stable Reservoir) Acid Free Boronic Acid (Reactive & Unstable) MIDA->Acid Hydrolysis (k_hyd) Controlled by Base/H2O Product Cross-Coupled Product Acid->Product Transmetallation (k_trans) Pd Catalyst Cycle Decomp Side Products (Protodeboronation/Oligomers) Acid->Decomp Decomposition (k_decomp) If [Acid] is too high

Figure 1: The Kinetic Competition. Success depends on maintaining


 to keep the concentration of the unstable Boronic Acid low (the "Slow-Release" effect).

Standard Operating Procedure: Slow-Release Cross-Coupling

Do not use standard Suzuki conditions (e.g., flash heating with Carbonate bases) for


-bromovinyl MIDA boronates. This protocol is optimized to dampen the release rate.
Reagents & Setup
  • Catalyst: Pd(OAc)

    
     (1:2 ratio with ligand) or Pd(dppf)Cl
    
    
    
    .
  • Ligand: SPhos or XPhos (Buchwald ligands are essential for rapid

    
    ).
    
  • Base: K

    
    PO
    
    
    
    (Anhydrous, finely ground). Crucial: Do not use NaOH or KOH; they hydrolyze MIDA too fast.
  • Solvent: THF:Water (Typically 10:1 to 20:1). The water ratio is the "throttle" for the reaction.

Step-by-Step Protocol
  • Degassing (Critical): Sparge all solvents (THF and Water separately) with Argon for 30 minutes. Oxygen promotes homocoupling and catalyst deactivation, slowing

    
     and leading to accumulation of the unstable acid.
    
  • Catalyst Pre-complexation: In the reaction vial, mix Pd(OAc)

    
     and SPhos in THF. Stir for 10 mins to form the active catalytic species before adding the unstable boron source.
    
  • Addition: Add the

    
    -bromovinyl MIDA boronate, the coupling partner (aryl/vinyl halide), and solid K
    
    
    
    PO
    
    
    .
  • Activation: Add the degassed water.

    • Note: The reaction does not start until water is added.

  • Temperature: Heat to 60°C.

    • Why? MIDA hydrolysis is temperature-dependent. 60°C is the "sweet spot" where hydrolysis occurs over ~3-6 hours.

Troubleshooting & Optimization Guide

Use this table to diagnose failure modes based on crude NMR/LCMS analysis.

SymptomDiagnosisCorrective Action (The "Throttle")
Protodeboronation (Vinyl bromide detected, Boron gone)Hydrolysis too fast. The reservoir "dam" broke. The acid accumulated and decomposed before Pd could use it.1. Reduce Water: Change THF:H

O from 10:1 to 20:1.2. Lower Temp: Drop from 60°C to 45-50°C.3. Change Base: Ensure you are NOT using hydroxides/carbonates. Stick to Phosphate.
Low Conversion (MIDA Boronate remains intact)Hydrolysis too slow. The reservoir is not releasing the acid.1. Increase Temp: Raise to 65-70°C.2. Increase Water: Shift THF:H

O to 5:1.3. Check Particle Size: Finely grind the K

PO

.
Homocoupling (Dimerization of the boron species)Oxidative interference. Oxygen is promoting Pd(II) pathways that favor homocoupling.1. Rigorous Degassing: Sparging is better than sonication.2. Antioxidant: Add BHT (rarely needed if degassing is good).
Complex Mixture / Oligomers Radical Polymerization.

-bromo alkenes are prone to radical propagation.
1. Add Inhibitor: Add 10-20 mol% BHT or 1,4-dinitrobenzene to suppress radical pathways without killing the Pd cycle.
Decision Tree for Optimization

TroubleshootingTree Start Analyze Crude Mixture CheckMIDA Is MIDA Boronate Still Present? Start->CheckMIDA CheckProd Is Product Forming? CheckMIDA->CheckProd No (Consumed) Stalled Diagnosis: Hydrolysis Too Slow CheckMIDA->Stalled Yes (Major SM) Decomp Diagnosis: Hydrolysis > Coupling (Protodeboronation) CheckProd->Decomp No (Side Products) Success Optimization Complete CheckProd->Success Yes (High Yield) ActionSlow Action: Decrease Water or Lower Temp Decomp->ActionSlow ActionFast Action: Increase Water or Raise Temp Stalled->ActionFast

Figure 2: Diagnostic logic for tuning the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use


-bromovinyl MIDA boronates as the electrophile instead of the nucleophile? 
A:  Yes, and this is actually much more stable. If you are reacting the bromide end (e.g., performing a Stille or Suzuki coupling on the bromide with another boronic acid), the MIDA group acts as a robust protecting group.[1] It will not hydrolyze under anhydrous conditions.[1] You only need the "Slow-Release" protocol when you are trying to couple the Boron end.

Q2: Why is the


-position so problematic compared to other vinyl MIDA boronates? 
A:  The 

-bromo substituent creates electronic deactivation and steric bulk. This slows down the transmetallation step (

). Because

is slower, the window for the free boronic acid to decompose (

) is wider. This makes the "Slow-Release" balance even more critical than with simple vinyl MIDA boronates.

Q3: My reaction turns black immediately. Is this bad? A: A rapid color change to black usually indicates Pd precipitation (Pd black formation), meaning your catalyst is dead. This often happens if the boronic acid releases too fast and overwhelms the catalytic cycle, or if oxygen is present. Re-run with stricter degassing and perhaps a higher ligand-to-metal ratio (e.g., 1:3 Pd:Ligand).

Q4: Can I store the hydrolyzed boronic acid? A: Absolutely not.


-bromovinyl boronic acid decomposes within minutes to hours at room temperature. It must be generated in situ and consumed immediately.

References

  • Original Slow-Release Methodology: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1][3]2009 , 131, 6961–6963.[2]

  • Specific Applic

    
    -Halo Systems: 
    Woerly, E. M.; Miller, J. E.; Burke, M. D. "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[4] Tetrahedron2013 , 69, 7732–7740.
    
    
  • Iterative Cross-Coupling Reviews: Li, J.; Grillo, A. S.; Burke, M. D.[2] "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Acc.[2][5] Chem. Res.2015 , 48, 2297–2307.[2]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Challenges in Suzuki-Miyaura Couplings with 1-Bromovinyl MIDA Ester

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-bromovinyl MIDA (N-methyliminodiacetic acid) boronate. This resource provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-bromovinyl MIDA (N-methyliminodiacetic acid) boronate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges, particularly steric hindrance, encountered when utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic outcomes.

The 1-bromovinyl MIDA boronate is a valuable reagent, offering a stable, crystalline, and easily handled source of a vinylboronic acid synthon.[1][2][3] The MIDA ligand protects the boronic acid, preventing premature decomposition and enabling its slow release under reaction conditions, which is especially beneficial for otherwise unstable vinylboronic acids.[2][3][4] However, when coupling this reagent with sterically demanding partners, significant challenges can arise, leading to low yields, sluggish reactions, or complete failure. This guide will walk you through the causality behind these issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 1-bromovinyl MIDA ester and a sterically hindered aryl halide is giving very low to no yield. What are the most likely causes?

Low yield in a sterically hindered coupling is a common issue and typically points to one or more bottlenecks in the catalytic cycle.[5] The primary culprits are often inefficient oxidative addition or a slow reductive elimination step, both exacerbated by bulky substrates.

  • Inefficient Oxidative Addition: The palladium catalyst must first insert into the carbon-halogen bond of your coupling partner.[6] If the halide is flanked by bulky groups (e.g., ortho-substituents), this step can be extremely slow. The catalyst's ligand sphere must be able to accommodate the hindered substrate.

  • Challenging Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center.[7] Steric congestion on the palladium complex, caused by bulky coupling partners and ligands, can significantly raise the energy barrier for this step, slowing down catalyst turnover.[8][9]

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand is paramount for overcoming steric barriers.[9][10][11] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Protodeboronation of the Vinyl MIDA Ester: Although MIDA esters are more stable than their corresponding boronic acids, under certain conditions (especially with excess base or water and prolonged heating), the vinyl boronate can be cleaved from the MIDA ligand and subsequently protonated, leading to the loss of your nucleophile.[4][5]

Q2: How do I select the right palladium catalyst and ligand for coupling a sterically demanding substrate with 1-bromovinyl MIDA ester?

This is the most critical decision for a successful sterically hindered coupling. Your goal is to choose a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[9][12]

Key Ligand Classes for Sterically Hindered Couplings:

  • Biaryl Monophosphine Ligands (Buchwald Ligands): These are often the first choice for challenging couplings. Their bulk and electron-donating properties are ideal for accelerating both oxidative addition and reductive elimination.[7][8]

  • Dialkylbiaryl Phosphine Ligands: These ligands, such as SPhos and XPhos, are highly effective for sterically demanding systems.[7]

  • Sterically Demanding Alkylphosphines: Ligands like tri-tert-butylphosphine (P(tBu)₃) are also excellent choices due to their large cone angles and strong electron-donating character.[11]

Ligand FamilySpecific ExamplesKey CharacteristicsRecommended For
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich, promote fast reductive elimination.General-purpose for hindered aryl bromides and chlorides.[7][8]
Specialized Ligands AntPhos, BI-DIMESpecifically designed for extremely hindered systems, can suppress side reactions.Tetra-ortho-substituted biaryl synthesis, couplings with secondary alkylboronic acids.[9]
Alkylphosphines P(tBu)₃, PCy₃Highly electron-donating, large cone angle.Electron-rich aryl halides where oxidative addition is slow.[11]

Recommended Catalyst System: Start with a pre-formed palladium(II) precatalyst, such as an SPhos or XPhos G3 or G4 palladacycle. These are air- and moisture-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[13]

Q3: My reaction is sluggish and stalls before completion. How can I increase the reaction rate?

A stalled reaction is often a sign of catalyst deactivation or a very high activation energy for a key step in the catalytic cycle.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barriers of oxidative addition and reductive elimination. Monitor for potential substrate or product decomposition.[8][14]

  • Switch to a More Active Catalyst System: If you started with a less active catalyst like Pd(dppf)Cl₂, switching to a Buchwald-type system (e.g., SPhos or XPhos) is a logical next step.[12]

  • Optimize the Base and Solvent: The choice of base and solvent system is crucial and highly interdependent.[15][16][17] A stronger base might be needed to facilitate the transmetalation step, which involves the MIDA boronate.[8] However, overly strong bases can promote side reactions. A solvent screen (e.g., dioxane, toluene, 2-MeTHF) can reveal optimal conditions for solubility and reactivity.[8][16]

Q4: I am observing significant amounts of homocoupling of my aryl halide and/or protodeboronation of the 1-bromovinyl MIDA ester. How can I minimize these side reactions?

These side reactions compete with your desired cross-coupling and reduce your yield.

  • Minimizing Homocoupling: This side reaction is often caused by the presence of oxygen.[6] Ensure your reaction setup is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintained under an inert atmosphere.[5][8] Using a Pd(0) source or an efficient precatalyst can also reduce homocoupling that might occur during the in-situ reduction of Pd(II) salts.[5][6]

  • Preventing Protodeboronation: The MIDA ligand provides significant stability, but the risk of protodeboronation is not zero.[4]

    • Use Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions with a base like K₃PO₄ can sometimes reduce the availability of protons.[7][8]

    • Careful Base Selection: Use the mildest base that still promotes the reaction. Very strong bases can accelerate both MIDA ligand cleavage and subsequent protodeboronation.

    • Limit Reaction Time: Do not let the reaction run for an excessively long time after it has reached completion, as this increases the opportunity for side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with your sterically hindered coupling.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Outcome Start Low or No Yield Reagents Verify Reagent Quality (Aryl Halide, MIDA Ester, Solvents, Base) Start->Reagents Step 1 Inert Ensure Rigorous Inert Atmosphere (Degas!) Reagents->Inert Step 2 Catalyst Screen Catalyst/Ligand (Start with Buchwald Ligands: SPhos, XPhos) Inert->Catalyst Step 3 BaseSolvent Optimize Base & Solvent (e.g., K3PO4 in Dioxane/Toluene) Catalyst->BaseSolvent Step 4 Temp Increase Temperature (e.g., 80°C -> 110°C) BaseSolvent->Temp Step 5 Concentration Adjust Concentration Temp->Concentration Step 6 Success Successful Coupling Concentration->Success

Caption: A step-by-step troubleshooting workflow for optimizing sterically hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-bromovinyl MIDA ester with a sterically hindered aryl bromide.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), 1-bromovinyl MIDA boronate (1.2-1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).[7][8]

    • In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G4, 1-3 mol%) and the ligand if necessary (maintaining a Pd:ligand ratio of 1:2 to 1:4 for monodentate ligands).[8]

  • Reaction Assembly:

    • Seal the reaction vial with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Add the catalyst/ligand mixture to the reaction vial under a positive pressure of inert gas.

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.[8][16]

  • Degassing and Reaction:

    • Thoroughly degas the reaction mixture by sparging with inert gas for 15-20 minutes while stirring.[8]

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

This diagram illustrates the key steps of the catalytic cycle and highlights where steric hindrance poses the greatest challenge.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative\nAddition Oxidative Addition Oxidative\nAddition->Pd(0)L2 SLOW with bulky Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 SLOW with bulky Ar & R Ar-R Product Ar-R Reductive\nElimination->Ar-R Ar-R->Pd(0)L2 Catalyst Regeneration R-B(MIDA) R-B(MIDA) + Base R-B(MIDA)->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: The Suzuki-Miyaura cycle, indicating steps slowed by steric hindrance.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Zhang, Z-Q. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • El-Maiss, J., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • El Dine, T. M., et al. (2025, November 18). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. ResearchGate.
  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Gallou, F., & Lipshutz, B. H. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Gillis, E. P., & Burke, M. D. (n.d.). (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. PMC.
  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.
  • Benchchem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • Wang, D., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Schroeder, J. I., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?.
  • Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • UEA Digital Repository. (n.d.). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies.
  • ChemRxiv. (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
  • PubMed. (2015, January 2). MIDA-vinylsilanes: selective cross-couplings and applications to the synthesis of functionalized stilbenes.
  • Chemical Communications. (n.d.). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters. RSC Publishing.
  • Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids.

Sources

Optimization

Best storage conditions to prevent degradation of MIDA ester reagents

Topic: Best Storage Conditions to Prevent Degradation of MIDA Ester Reagents Core Directive: The "Why" Behind the Stability To effectively store N-methyliminodiacetic acid (MIDA) boronates, you must understand the mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Storage Conditions to Prevent Degradation of MIDA Ester Reagents
Core Directive: The "Why" Behind the Stability

To effectively store N-methyliminodiacetic acid (MIDA) boronates, you must understand the mechanism of their stability. Unlike traditional boronic acids, which possess a vacant p-orbital on the boron atom (Lewis acidic), MIDA esters utilize a dative B-N bond to rehybridize the boron center from sp² to sp³.

The Technical Implication: This sp³ hybridization closes the empty p-orbital, rendering the complex inert to mild oxidants, air, and anhydrous cross-coupling conditions. However, this protection is reversible . The primary vector for degradation is hydrolysis , driven by moisture and base. Therefore, all storage protocols must prioritize the exclusion of water and the maintenance of neutral pH.

General Storage Best Practices (The Gold Standard)
ParameterRecommendationTechnical Rationale
Physical State Solid (Powder/Crystal) MIDA esters are thermodynamically most stable in the crystal lattice. Solution storage increases entropy and exposure to trace moisture.
Temperature Room Temp (20-25°C) Most MIDA esters are indefinitely stable on the benchtop. Exception: Store at -20°C if the organic payload (R-group) is thermally sensitive (e.g., polyenes, complex heterocycles).
Atmosphere Air (Low Humidity) While "air-stable," high humidity (>60%) can drive the "neutral hydrolysis" pathway over months. Long-term storage should be in a desiccator.
Container Amber Glass / Tightly Sealed Prevents moisture ingress. Amber glass protects light-sensitive R-groups (though the MIDA backbone itself is not photolabile).
Troubleshooting Center & FAQs
Scenario A: Physical Appearance Changes

Q: "My MIDA ester powder has turned into a sticky gum or oil. Is it still usable?"

Diagnosis: Hydrolysis & Protodeboronation. The "sticky" appearance usually indicates that the MIDA ligand has hydrolyzed off, releasing the free boronic acid. Many free boronic acids are hygroscopic and unstable, rapidly turning into gums or decomposing via protodeboronation.

Action Plan:

  • Run a TLC: MIDA esters typically run as distinct spots on silica (often

    
     0.3–0.5 in EtOAc/MeCN), whereas free boronic acids streak heavily or stay at the baseline.
    
  • Attempt Recrystallization: If the degradation is minor, you can recover the MIDA ester. Dissolve the crude mixture in a minimum amount of Acetone or MeCN, then slowly add Diethyl Ether or Hexanes to precipitate the MIDA ester while leaving the impurities in solution [1].

  • Discard: If >50% has degraded (confirmed by NMR), discard the reagent. The free boronic acid contaminants will interfere with stoichiometry in sensitive cross-couplings.

Scenario B: Solution Storage

Q: "Can I store MIDA esters as stock solutions in DMSO or Methanol?"

Diagnosis: Solvent-Dependent Stability.

  • Methanol/Alcohols: NO. Protic solvents can facilitate ligand exchange or solvolysis over time, especially if the pH drifts.

  • DMSO/Acetonitrile: YES (with caveats). MIDA esters are stable in anhydrous DMSO or MeCN for weeks/months.

Action Plan:

  • Use anhydrous, septum-sealed vials .

  • Store at -20°C to kinetically inhibit the "neutral hydrolysis" pathway (see Diagram 1).

  • Warning: DMSO is hygroscopic. If the septum is punctured repeatedly, atmospheric water will enter, accelerating B-N bond cleavage [2].

Scenario C: Unexpected Cross-Coupling Failure

Q: "I stored the reagent correctly, but the coupling failed. The NMR looks clean. What happened?"

Diagnosis: "Slow Release" Failure. MIDA esters are prodrugs for boronic acids. They must be hydrolyzed in situ to react. If you used anhydrous conditions (e.g., anhydrous dioxane, no water, weak base), the MIDA group will not deprotect, and no reaction will occur.

Action Plan:

  • Check your Base/Solvent: You must use aqueous base (e.g., K₃PO₄/H₂O or NaOH/H₂O) to hydrolyze the MIDA ester.

  • Verify Hydrolysis Kinetics: For challenging substrates, switch from "Slow Release" conditions (K₃PO₄) to "Fast Release" conditions (NaOH) to ensure the active boronic acid is generated [3].

Technical Deep Dive: The Hydrolysis Pathways

Understanding how MIDA esters degrade allows you to prevent it. There are two distinct mechanisms:

  • Basic Hydrolysis (Fast): Hydroxide attacks the ester carbonyl. This is the intended pathway for reaction activation.

  • Neutral Hydrolysis (Slow): Water clusters attack the B-N bond directly. This is the storage degradation pathway.

Diagram 1: Hydrolysis & Degradation Pathways Caption: The dual-pathway mechanism. Storage stability depends on inhibiting the "Neutral Hydrolysis" cycle by excluding moisture.

MIDA_Hydrolysis MIDA Intact MIDA Ester (sp3 Boron - Stable) Transition Transition State (B-N Bond Cleavage) MIDA->Transition  + H2O (Neutral Pathway)  Slow Storage Degradation BoronicAcid Free Boronic Acid (sp2 Boron - Unstable) MIDA->BoronicAcid  + NaOH (Basic Pathway)  Fast Activation for Rxn Transition->BoronicAcid  Hydrolysis completes BoronicAcid->MIDA  Recrystallization  (Recovery) Degradation Decomposition Products (Protodeboronation/Oxidation) BoronicAcid->Degradation  O2 / Time

Quality Control (QC) Protocol

Before using a stored MIDA ester for a critical step, validate its purity using this self-validating NMR protocol.

Methodology:

  • Solvent: Dissolve ~10 mg in DMSO-d6 . (Do not use CDCl₃ as solubility is often poor and acid traces in chloroform can cause degradation).

  • Key Signals to Monitor:

    • MIDA Methyl (Singlet): Look for a sharp singlet around 2.5–2.8 ppm .

    • MIDA Methylene (Doublets): The CH₂ protons are diastereotopic due to the rigid cage. You should see a set of doublets (AB system) around 3.9–4.3 ppm (

      
       Hz) [4].
      
  • Pass/Fail Criteria:

    • Pass: Distinct AB doublets.

    • Fail (Hydrolysis): Collapse of doublets into a singlet or appearance of broad peaks, indicating the cage has opened and the rigidity is lost.

Diagram 2: Storage & Handling Decision Tree Caption: Logical workflow for receiving, storing, and validating MIDA ester reagents.

Storage_Workflow Start Reagent Receipt IsSolid Is it a Solid? Start->IsSolid QC QC: 1H NMR (DMSO-d6) Check MIDA Doublets IsSolid->QC Yes Purify Action: Recrystallize (Acetone/Ether) IsSolid->Purify No (Sticky/Oil) Pass Passes QC? QC->Pass StoreBench Store: Benchtop (Desiccator, Dark) Pass->StoreBench Standard Reagent StoreFreezer Store: -20°C Freezer (If R-group sensitive) Pass->StoreFreezer Sensitive Payload Pass->Purify No (Degraded) Purify->QC Retest

Stability Data Comparison

The following data highlights the superior stability of MIDA esters compared to their parent boronic acids, emphasizing the effectiveness of the storage protocols described above.

Reagent TypeBenchtop Stability (Air)Chromatography StabilityHydrolysis Half-Life (pH 7)
Boronic Acid < 15 Days (Significant Decomposition)Poor (Streaking/Irreversible Adsorption)N/A (Already Hydrolyzed)
MIDA Ester > 60 Days (No Detectable Decay) Excellent (Stable to Silica) Very Slow (Neutral Mechanism)
Pinacol Ester Variable (Often Stable)GoodVery Slow (Hard to Remove)

Data derived from comparative studies by Burke et al. [1].[1]

References
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][2][3]

  • Gonzalez, J. A., et al. (2016).[4][5] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[4][5][6][7] Nature Chemistry.[4][5]

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: A General Platform for Small Molecule Synthesis."

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

1-Bromovinyl-1-boronic acid MIDA ester vs Pinacol ester stability comparison

The following technical guide compares 1-Bromovinyl-1-boronic acid MIDA ester versus its Pinacol ester counterpart. It is designed for researchers requiring high-fidelity incorporation of the 1-bromovinyl motif—a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 1-Bromovinyl-1-boronic acid MIDA ester versus its Pinacol ester counterpart. It is designed for researchers requiring high-fidelity incorporation of the 1-bromovinyl motif—a critical but notoriously unstable fragment in drug discovery.

Executive Summary

The 1-bromovinyl-1-boronic acid motif is a high-value "linchpin" for synthesizing 1,1-disubstituted alkenes via Suzuki-Miyaura coupling. However, its utility is severely limited by the inherent instability of the free boronic acid and the kinetic instability of the standard Pinacol ester .

  • The Verdict: The MIDA (N-methyliminodiacetic acid) ester is the superior reagent for this specific motif.

  • Why: The Pinacol ester is a liquid prone to radical polymerization and hydrolysis on silica, often requiring storage at -20°C with stabilizers (e.g., phenothiazine). The MIDA ester transforms this volatile species into a crystalline, air-stable solid (mp ~155°C) that is indefinitely stable on the benchtop and compatible with standard silica gel chromatography.

Mechanism of Instability: The "Empty Orbital" Problem

To understand the handling requirements, one must understand the degradation pathway.

The Pinacol Vulnerability (sp² Hybridization)

In the Pinacol ester, the boron atom is sp² hybridized , leaving an empty p-orbital perpendicular to the ring.

  • Polymerization: This empty orbital can stabilize adjacent carbon radicals. The 1-bromovinyl group, having both a vinyl double bond and a radical-stabilizing bromine atom, is highly susceptible to spontaneous radical polymerization (similar to vinyl bromide but accelerated).

  • Hydrolysis: The empty p-orbital is a Lewis acid receptor for water/silanols, leading to rapid hydrolysis during chromatography (streaking) or storage.

The MIDA Solution (sp³ Hybridization)

The MIDA ligand acts as a "cage." The dative bond from the MIDA nitrogen to the boron atom rehybridizes the boron to sp³ (tetrahedral) .

  • Orbital Saturation: There is no empty p-orbital. The boron is coordinatively saturated.

  • Radical/Hydrolytic Inertness: The saturation shuts down the radical stabilization pathway and prevents nucleophilic attack by water or silica.

Visualization: Degradation vs. Protection Pathways

BoronateStability cluster_0 Instability Pathways Pinacol 1-Bromovinyl Pinacol Ester (sp2 Boron) EmptyOrbital Empty p-orbital Available Pinacol->EmptyOrbital Intrinsic State MIDA 1-Bromovinyl MIDA Ester (sp3 Boron) Saturated Coordination Saturated (N->B) MIDA->Saturated Ligand Effect Radical Radical Polymerization EmptyOrbital->Radical Stabilizes Radicals Hydrolysis Silica/Water Decomposition EmptyOrbital->Hydrolysis Lewis Acid Attack StableSolid Crystalline Solid (Bench Stable) Saturated->StableSolid Prevents Degradation Coupling Controlled Release (Suzuki Reaction) StableSolid->Coupling Aq. Base Activation

Figure 1: Mechanistic comparison of Pinacol ester vulnerability versus MIDA ester protection. The sp³ hybridization of the MIDA complex blocks the empty p-orbital responsible for polymerization and hydrolysis.

Comparative Performance Data

The following data contrasts the physical properties and handling requirements of the two reagents.

Feature1-Bromovinyl Pinacol Ester1-Bromovinyl MIDA Ester
Physical State Liquid / OilCrystalline Solid
Melting Point N/A (Liquid)153–158 °C
Storage -20°C, under Argon, stabilizedAmbient (Benchtop), Air
Stabilizer Often requires PhenothiazineNone required
Chromatography Decomposes/Streaks on SilicaFully Compatible (Rf ~0.[1]44)
Polymerization High risk (turns to gel/gum)Negligible
Atom Economy Higher (lower MW ligand)Lower (MIDA mass penalty)
Activation Always "On" (Fast transmetallation)"Slow Release" (Controlled)

Experimental Protocols

Protocol A: Synthesis of 1-Bromovinyl MIDA Boronate

Source: Adapted from Burke et al., Tetrahedron 2013 [1].

This protocol utilizes a bromination-elimination sequence on the vinyl MIDA precursor.

Reagents:

  • Vinyl MIDA boronate (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv)

  • Dichloromethane (DCM) and Acetonitrile (MeCN)

Workflow:

  • Bromination: Dissolve Vinyl MIDA boronate in DCM at 0°C. Add

    
     dropwise until a faint red color persists (indicating consumption of the alkene).
    
  • Elimination: Concentrate the mixture to remove DCM. Redissolve the crude dibromide in MeCN.

  • Dehydrobromination: Cool to 0°C. Add DBU dropwise. The reaction typically completes within 30 minutes.

  • Purification: Pour into diethyl ether. The product precipitates (MIDA boronates are often insoluble in ether). Wash with water/brine.

  • Isolation: Recrystallize from acetone/ether or purify via silica gel flash chromatography (Eluent: Et2O/MeCN).

Validation Check: The product should be a colorless solid.


H NMR (acetone-

) should show characteristic vinyl protons at

5.84 and 5.52 ppm.
Protocol B: "Slow-Release" Cross-Coupling

Source: Gillis & Burke, J. Am. Chem. Soc. 2007 [2].

Standard Suzuki conditions often fail for unstable boronic acids because the active species decomposes faster than the catalytic cycle turnover. MIDA boronates use a "slow-release" strategy where mild aqueous base hydrolyzes the MIDA ligand gradually, keeping the concentration of the unstable free acid low but constant.

Standard Conditions:

  • Catalyst:

    
     / SPhos (or Pd-PEPPSI-IPr)
    
  • Base:

    
     (3.0 M aq) or 
    
    
    
    (1.0 M aq)
  • Solvent: THF or Dioxane (typically 5:1 Solvent:Water)

  • Temperature: 60°C

Step-by-Step:

  • Charge flask with 1-Bromovinyl MIDA boronate (1.2 equiv), Aryl Boronic Acid (partner), and Catalyst (e.g., Pd(OAc)2 2 mol%, SPhos 4 mol%).

  • Add THF and the aqueous base.

  • Heat to 60°C with vigorous stirring.

  • Mechanism: The aqueous base hydrolyzes the MIDA ester (

    
    ). The liberated 1-bromovinyl boronic acid immediately transmetallates (
    
    
    
    ) with the oxidized Pd species.
    • Critical Balance: If

      
      , decomposition is minimized.
      
Protocol C: Handling the Pinacol Ester (If Unavoidable)

If you must use the Pinacol ester (e.g., legacy inventory):

  • Stabilize: Ensure 50-100 ppm phenothiazine is present.

  • Purification: Avoid silica gel. Use neutral alumina or distill rapidly under high vacuum.

  • Use: Do not store after opening. Use immediately in the next step.

References

  • Woerly, E. M., Miller, J. E., & Burke, M. D. (2013). (1-Bromovinyl)-MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 69(36), 7732–7740. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Uno, B. E., et al. (2011). (Z)-(2-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block. Tetrahedron Letters, 67(24), 4333–4343. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Comparative

1H and 13C NMR characterization data for 1-Bromovinyl-1-boronic acid MIDA ester

Executive Summary 1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1039906-38-1) represents a critical advancement in boron chemistry, serving as a stabilized surrogate for the notoriously unstable 1-bromovinylboronic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1039906-38-1) represents a critical advancement in boron chemistry, serving as a stabilized surrogate for the notoriously unstable 1-bromovinylboronic acid. While the free boronic acid is prone to rapid polymerization and protodeboronation, and the pinacol ester exhibits moderate stability but challenging purification, the MIDA (N-methyliminodiacetic acid) ester offers indefinite benchtop stability, crystallinity, and compatibility with silica gel chromatography.

This guide provides a technical comparison of this reagent against its alternatives, detailing the specific


H and 

C NMR characterization data
required for identification and purity assessment in drug discovery workflows.

Part 1: Technical Comparison & Stability Analysis

The primary utility of the MIDA ester lies in its ability to "mask" the Lewis acidity of the boron atom via a dative B-N bond (


 hybridization). This prevents the transmetalation and decomposition pathways that plague the free acid and pinacol ester.
Comparative Performance Matrix
FeatureMIDA Ester Pinacol Ester Free Boronic Acid
Hybridization

(Tetrahedral)

(Trigonal Planar)

(Trigonal Planar)
State Crystalline SolidLiquid / Low-melting SolidSolid (often waxy/impure)
Stability (Air/Moisture) Indefinite (Benchtop)Moderate (Hydrolysis risk)Low (Polymerizes rapidly)
Chromatography Silica Gel CompatibleOften Streaks/DecomposesDifficult/Impossible
Reactivity Inert (Requires Hydrolysis)Active (Direct Coupling)Active (Unstable)
Atom Economy Lower (MIDA mass)ModerateHigh
Mechanism of Stability (Graphviz Diagram)

The following diagram illustrates the structural dichotomy between the reactive


 species and the dormant 

MIDA complex.

MIDA_Stability Unstable 1-Bromovinylboronic Acid (sp2, Lewis Acidic) Polymer Polymerization/Decomposition Unstable->Polymer Rapid (Ambient) Pinacol Pinacol Ester (sp2, Moderately Stable) Coupling Suzuki-Miyaura Coupling Pinacol->Coupling Direct Use MIDA MIDA Ester (sp3, Lewis Basic Protected) MIDA->Unstable Slow Release (aq. NaOH/NaHCO3) MIDA->Coupling In situ Release

Figure 1: Stability hierarchy and reactivity pathways. The MIDA ester acts as a reservoir, slowly releasing the active boronic acid species under controlled basic conditions.

Part 2: Spectroscopic Characterization Data

Accurate identification of 1-Bromovinyl MIDA boronate relies on detecting the distinct MIDA backbone signals and the geminal vinyl protons. Note that Acetone-


  or Acetonitrile-

are the preferred solvents due to the poor solubility of MIDA boronates in Chloroform-

.
H NMR Data (400 MHz, Acetone- )

The spectrum is characterized by the rigid bicyclic MIDA framework, which renders the acetate methylene protons diastereotopic (AB system), and the two germinal vinyl protons.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
Vinyl H

6.18 Doublet (d)3.5

(trans to Br)
Vinyl H

5.86 Doublet (d)3.5

(cis to Br)
MIDA CH

4.26 Doublet (d)17.0N-CH

-CO (Face A)
MIDA CH

4.09 Doublet (d)17.0N-CH

-CO (Face B)[1]
MIDA CH

3.03 Singlet (s)-N-CH

Key Diagnostic Features:

  • Geminal Coupling: The small coupling constant (

    
     Hz) between the vinyl protons confirms the 1,1-disubstituted (geminal) nature, distinguishing it from trans-2-bromovinyl MIDA (which shows 
    
    
    
    Hz).
  • MIDA "AB Quartet": The methylene protons at 4.26 and 4.09 ppm appear as distinct doublets because the N-B coordination locks the ring conformation, making the protons chemically inequivalent.

C NMR Data (100 MHz, Acetone- )
Shift (

ppm)
AssignmentNotes
168.3 C=O Carbonyl carbons of MIDA
128.9 =CH

Terminal vinyl carbon
~125-130 (Broad)C-B Alpha-carbon (attached to B and Br). Often broad/invisible due to quadrupolar relaxation of Boron.
62.7 CH

MIDA methylene carbons
47.5 CH

N-Methyl carbon
Structural Assignment Logic (Graphviz Diagram)

NMR_Assignment Structure 1-Bromovinyl MIDA Structure Ha H(a): 6.18 ppm (Deshielded by Br) Structure->Ha Vinyl Region Hb H(b): 5.86 ppm (Shielded relative to Ha) Structure->Hb Vinyl Region MIDA_CH2 MIDA CH2: 4.09-4.26 ppm (Diastereotopic AB System) Structure->MIDA_CH2 Backbone MIDA_Me N-Me: 3.03 ppm (Singlet) Structure->MIDA_Me Backbone Ha->Hb J = 3.5 Hz (Geminal)

Figure 2: Correlation between chemical structure and observed NMR signals. The geminal coupling is the primary identifier for the 1-bromo isomer.

Part 3: Experimental Protocol

Sample Preparation for NMR

Because MIDA boronates are highly polar and crystalline, they are often insoluble in standard CDCl


.
  • Solvent: Use Acetone-

    
      (preferred) or Acetonitrile-
    
    
    
    . DMSO-
    
    
    can be used but may cause broadening if the sample is wet.
  • Concentration: Dissolve ~10-15 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (often due to inorganic salts from the synthesis), filter through a small plug of cotton or a 0.45

    
    m syringe filter before transferring to the NMR tube.
    
Synthesis & Purification Context

The 1-bromovinyl MIDA ester is typically synthesized via the bromination of vinyl MIDA boronate followed by elimination.

  • Purification: Unlike the pinacol ester, this compound can be purified by flash chromatography on silica gel.[2]

  • Eluent: Diethyl ether/Acetone or Ethyl Acetate mixtures are standard. The compound is UV active (visualize at 254 nm).

  • TLC: Use an eluent of Et

    
    O:MeCN (4:1).[3] The MIDA ester typically has an R
    
    
    
    of ~0.3-0.4.

References

  • Primary Synthesis & Characterization: Woerly, E. M.; Miller, J. E.; Burke, M. D. "(1-Bromovinyl)-MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[4] Tetrahedron2013 , 69, 7732–7740.[4]

  • MIDA Boronate Platform Foundation: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4][5][6][7]2007 , 129, 6716–6717.

  • Vinyl MIDA Boronate Precursor: Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[4] Tetrahedron2009 , 65, 3130–3138.

Sources

Validation

Technical Guide: Advantages of MIDA Esters Over Trifluoroborates in Iterative Synthesis

Executive Summary In the realm of iterative cross-coupling (ICC), the ability to linearly assemble complex small molecules (such as polyenes, oligomers, and natural products) relies heavily on the "protecting group" stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of iterative cross-coupling (ICC), the ability to linearly assemble complex small molecules (such as polyenes, oligomers, and natural products) relies heavily on the "protecting group" strategy applied to the boron species. While Potassium Organotrifluoroborates (Molander salts) are robust and highly effective for singular cross-coupling events, N-Methyliminodiacetic Acid (MIDA) boronates offer a distinct, superior advantage for iterative synthesis.

The core differentiator is chromatographic orthogonality . MIDA boronates are non-polar, silica-stable intermediates that allow for standard purification between coupling steps.[1] In contrast, the ionic nature of trifluoroborates complicates purification on standard silica gel, often necessitating recrystallization or reverse-phase techniques that break the workflow of automated or rapid iterative synthesis.

Mechanistic Foundation: The sp³ "Switch"

To understand the operational advantages, we must first distinguish the mechanisms by which these two species attenuate boron reactivity.

MIDA Boronates: The Conformational Lock

MIDA boronates utilize a rigid, bicyclic cage where the nitrogen lone pair donates into the empty p-orbital of the boron atom.

  • Hybridization : Boron is rehybridized from reactive sp² to unreactive sp³.

  • Result : The species is chemically inert to transmetalation (coupling) and silica gel interactions.

  • Activation : Hydrolysis under mild aqueous basic conditions removes the MIDA ligand, restoring the reactive sp² boronic acid.

Trifluoroborates: The Ionic Shield

Potassium trifluoroborates (


) are ionic salts.
  • Hybridization : Boron is sp³ hybridized due to the three fluoride ligands.

  • Stability : High stability toward air and oxidation.

  • Activation : Requires hydrolysis (often utilizing silica, alumina, or Lewis acids) to release the active boronic acid or diol ester.

Diagram: Activation Pathways Comparison

ActivationPathways cluster_MIDA MIDA Boronate Activation (Base-Mediated) cluster_BF3 Trifluoroborate Activation (Hydrolysis/Lewis Acid) MIDA_Inactive MIDA Boronate (sp3, Silica Stable) Hydrolysis Mild Aq. Base (NaOH or NaHCO3) MIDA_Inactive->Hydrolysis BoronicAcid_M Boronic Acid (sp2, Reactive) Hydrolysis->BoronicAcid_M Slow Release Prevents Decomposition BF3_Inactive Trifluoroborate Salt (Ionic, Silica Reactive) Hydrolysis_BF3 Hydrolysis (H2O/Silica/SiCl4) BF3_Inactive->Hydrolysis_BF3 BoronicAcid_B Boronic Acid (sp2, Reactive) Hydrolysis_BF3->BoronicAcid_B Equilibrium Dependent

Figure 1: Mechanistic comparison of activation pathways. Note the MIDA pathway relies on a base-mediated "switch" that is orthogonal to anhydrous coupling conditions.

Critical Advantages in Iterative Synthesis

A. Purification (The "Killer App")

The primary bottleneck in iterative synthesis is the purification of intermediates.

  • MIDA Advantage : MIDA boronates are soluble in organic solvents (EtOAc, THF, DCM) and behave like standard organic molecules on silica gel. You can run a column, elute the bifunctional intermediate (e.g., Halo-Aryl-MIDA), and carry it forward.

  • Trifluoroborate Limitation : Being ionic salts, trifluoroborates are highly polar. They streak on silica gel or require highly polar eluents (e.g., Acetone/MeOH) which co-elute impurities. They often require recrystallization, which is non-linear and difficult to automate.

B. Solubility and Handling[2]
  • MIDA : Soluble in standard anhydrous organic solvents used for cross-coupling (THF, Dioxane, Toluene). This allows for homogeneous reaction mixtures.

  • Trifluoroborates : Often require aqueous or alcoholic co-solvents (MeOH, H2O) to dissolve the salt, which can be incompatible with sensitive anhydrous coupling protocols or specific catalysts.

C. The "Slow Release" Effect

MIDA esters hydrolyze at a finite rate under aqueous basic conditions. This "slow release" maintains a low steady-state concentration of the active boronic acid.

  • Benefit : This suppresses homocoupling and protodeboronation (decomposition), which are common with unstable boronic acids (e.g., 2-pyridyl, vinyl).

  • Trifluoroborate Contrast : While stable, the hydrolysis of trifluoroborates can sometimes be too rapid or require conditions (acidic/silica) that are not compatible with the coupling step, leading to lower yields for unstable substrates.

Comparative Data Analysis

The following table summarizes the performance metrics relevant to iterative synthesis workflows.

FeatureMIDA BoronatesPotassium TrifluoroboratesImpact on Iterative Synthesis
Silica Gel Stability High (Elutes cleanly)Low (Streaks/Hydrolyzes)MIDA enables standard flash chromatography between steps.
Physical State Crystalline Solid (Non-ionic)Crystalline Solid (Ionic Salt)MIDA is soluble in non-polar organic solvents.
Atom Economy Lower (Large Ligand)Higher (Small Counterion)BF3K is better for single reactions; MIDA pays off in multi-step purification.
Anhydrous Coupling Inert (Protects B species)Variable (Can react/hydrolyze)MIDA allows coupling at the halide end without touching the boron end.
Automation Potential High (The "Burke Machine")Low (Solubility issues)MIDA is the standard for automated small molecule synthesizers.

The Iterative Cycle: Workflow Protocol

The "Burke Cycle" utilizes the MIDA functionality to toggle reactivity. This protocol describes the standard iterative addition of a bifunctional building block.

Workflow Diagram

IterativeCycle cluster_Cycle Iterative Cycle Start Start: Halide Substrate (R-X) Step1 1. CROSS-COUPLING Reagent: Bifunctional MIDA Boronate (B-MIDA-R'-B(OH)2) Conditions: Anhydrous Pd, Base Start->Step1 Step2 2. PURIFICATION Method: Silica Gel Chromatography MIDA group remains intact Step1->Step2 Product is MIDA-Protected Step3 3. DEPROTECTION (Activation) Reagent: aq. NaOH or NaHCO3 Converts MIDA -> Boronic Acid Step2->Step3 Pure Intermediate Step3->Step1 Next Cycle (New Halide) End Final Product Step3->End Final Coupling

Figure 2: The MIDA Iterative Cross-Coupling Cycle. Note that purification (Step 2) occurs while the boron is protected, enabling high purity for the next step.

Experimental Protocol: MIDA Deprotection & Coupling

Source: Adapted from Gillis & Burke, J. Am. Chem. Soc. 2007.[2][3]

Step 1: Deprotection (Hydrolysis)
  • Dissolve : Dissolve the MIDA boronate intermediate (1.0 equiv) in THF (0.15 M).

  • Hydrolyze : Add 1M aqueous NaOH (3.0 equiv).

  • React : Stir at 23 °C for 10–30 minutes. Monitor by TLC (MIDA spot disappears, origin spot appears).

  • Quench : Add phosphate buffer (pH 7) or dilute with Et2O to stop hydrolysis.

  • Workup : Extract with Et2O/THF. Dry over MgSO4. Note: For "Slow Release" in-situ protocols, this step is combined with the coupling step.

Step 2: Cross-Coupling (Anhydrous)
  • Mix : Combine the freshly generated Boronic Acid (from Step 1) with the Aryl Halide (1.0 equiv).

  • Catalyst : Add Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv) or Pd(dppf)Cl2 depending on substrate.

  • Base : Add anhydrous base (e.g., K3PO4 or K2CO3) if not using in-situ conditions.

  • Solvent : THF or Dioxane/Water mixtures.

  • Heat : 60 °C for 4–12 hours.

  • Purify : The product of this reaction (if it contains a distal MIDA group for the next cycle) is purified via silica gel chromatography.

References

  • Gillis, E. P., & Burke, M. D. (2007).[2][3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[3] Journal of the American Chemical Society.[2][3] Link

  • Li, J., Grillo, A. S., & Burke, M. D. (2015).[1] From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.[1][3][4][5][6][7] Accounts of Chemical Research. Link[5]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Comparative

Comparative yield analysis of MIDA ester vs Boronic acid coupling reactions

A Technical Guide for High-Fidelity Cross-Coupling of Unstable Substrates Executive Summary: The Kinetic Stability Paradox In modern drug discovery, the Suzuki-Miyaura reaction is ubiquitous, yet it frequently fails with...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Fidelity Cross-Coupling of Unstable Substrates

Executive Summary: The Kinetic Stability Paradox

In modern drug discovery, the Suzuki-Miyaura reaction is ubiquitous, yet it frequently fails with specific classes of "unstable" boronic acids—namely 2-heterocyclic (2-pyridyl, 2-furanyl), vinyl , and cyclopropyl boronic acids.

The failure mode is rarely catalytic inactivity; rather, it is a kinetic mismatch. Free boronic acids often decompose (via protodeboronation, oxidation, or polymerization) faster than the rate of transmetallation.

MIDA (N-methyliminodiacetic acid) boronates solve this by altering the reaction kinetics. They act as a controlled-release reservoir . Under specific hydrolytic conditions, the unreactive MIDA complex slowly releases the active boronic acid species at a rate that matches the catalytic turnover number (TON). This prevents the accumulation of free boronic acid, thereby suppressing second-order decomposition pathways while maintaining a steady concentration for the cross-coupling cycle.

This guide provides a comparative analysis of yields, mechanistic insights, and validated protocols for deploying MIDA esters when standard boronic acids fail.

Mechanistic Foundation: The "Slow-Release" Strategy[1][2]

The core advantage of MIDA boronates is their ability to dampen the concentration of free boronic acid (


) in the reaction media.
The Decomposition Problem

For unstable substrates (e.g., 2-pyridyl boronic acid), the rate of protodeboronation (


) often exceeds the rate of transmetallation (

).

Result: The nucleophile is destroyed before it can couple.
The MIDA Solution

MIDA boronates are


-hybridized and coordinatively saturated, rendering them unreactive toward transmetallation. In the presence of mild aqueous base, they hydrolyze to the active boronic acid.[1][2][3] By tuning the hydrolysis rate (

) to be

, the standing concentration of unstable boronic acid remains low, minimizing decomposition.
Visualization: Kinetic Partitioning

MIDA_Mechanism MIDA MIDA Boronate (Stable Reservoir) BA Free Boronic Acid (Active Species) MIDA->BA Slow Hydrolysis (Rate Limiting Step) Pd Pd-Catalyst Cycle BA->Pd Transmetallation Decomp Decomposition (Protodeboronation) BA->Decomp Rapid Decay (If [BA] is high) Product Coupled Product (Biaryl) Pd->Product Reductive Elimination

Figure 1: The "Slow-Release" mechanism. The MIDA boronate acts as a buffer, releasing active boronic acid only as fast as the catalyst can consume it, preventing the "Rapid Decay" pathway.

Comparative Yield Analysis

The following data compares isolated yields of cross-coupling reactions using freshly prepared boronic acids versus their corresponding MIDA boronates under optimized conditions.

Case Study 1: 2-Heterocyclic Couplings

Substrate: Coupling with aryl chlorides (often deactivated).[1][4] Condition: Standard Suzuki (Boronic Acid) vs. Slow-Release Protocol (MIDA).

Nucleophile TypeSubstrate ExampleBoronic Acid Yield (%)MIDA Boronate Yield (%)Improvement Factor
2-Benzofuran 2-Benzofuranyl-B(R)50%92% 1.8x
2-Thiophene 2-Thiophenyl-B(R)37%94% 2.5x
2-Indole N-Boc-Indol-2-yl-B(R)14%93% 6.6x
Vinyl Vinyl-B(R)<20% (variable)96% >4x
Cyclopropyl Cyclopropyl-B(R)60%96% 1.6x

Data Source: Gillis, E. P., & Burke, M. D. (2009).[4] J. Am. Chem. Soc.[5]

Case Study 2: The "2-Pyridyl Problem"

2-Pyridyl boronic acid is notoriously unstable, often degrading within minutes. MIDA boronates provide the only scalable method for these couplings without using toxic stannanes.

Coupling PartnerBoronic Acid ResultMIDA Boronate ResultNotes
4-Chloroanisole 0% (Decomposition)84% Requires Cu(OAc)2 co-catalyst
2-Chlorotoluene <5%81% Sterically hindered
4-Chlorobenzotrifluoride 12%91% Electron deficient

Experimental Protocols

Protocol A: General "Slow-Release" Cross-Coupling

Best for: Vinyl, Cyclopropyl, and 2-Furan/Thiophene MIDA boronates.

Reagents:

  • MIDA Boronate (1.2 - 1.5 equiv)[4]

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (or XPhos for chlorides)

  • Base: K3PO4 (7.5 equiv) — Crucial for slow hydrolysis

  • Solvent: Dioxane : Water (5:1)[4][6]

Step-by-Step:

  • Setup: Charge a reaction vial with MIDA boronate, aryl halide, Pd(OAc)2, and phosphine ligand.

  • Solvent: Add Dioxane and Water (degassed). The ratio is critical; water is the reagent that hydrolyzes the MIDA ester.

  • Base Addition: Add solid K3PO4.

  • Reaction: Seal and heat to 60 °C for 6–24 hours.

    • Note: Do not use NaOH or K2CO3 if you require slow release; strong bases hydrolyze the MIDA group too fast, mimicking the failure of free boronic acids.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

Protocol B: The "2-Pyridyl" Specific System

Best for: 2-Pyridyl MIDA boronates (requires Copper promotion).

Reagents:

  • 2-Pyridyl MIDA Boronate (1.5 equiv)[4]

  • Aryl Chloride/Bromide (1.0 equiv)[4]

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)[4]

  • Promoter: Cu(OAc)2 (50 mol%)[4]

  • Base: K2CO3 (5 equiv) or Cs2CO3

  • Solvent: DMF : Isopropanol (4:1)[4]

Step-by-Step:

  • Setup: Combine MIDA boronate, aryl halide, Pd source, ligand, and Copper(II) acetate in a vial.

  • Solvent: Add the DMF/IPA mixture.

    • Why IPA? Isopropanol assists in the controlled solvolysis/transmetallation mechanism specific to pyridyl systems.

  • Reaction: Heat to 100 °C for 4 hours.

  • Workup: Standard aqueous workup. Use an NH4Cl wash to remove copper residues.

Protocol C: Iterative Cross-Coupling (ICC)

MIDA boronates are stable to anhydrous Suzuki conditions. This allows for the synthesis of complex oligomers by coupling a Halo-MIDA boronate with a free boronic acid, leaving the MIDA group intact for a subsequent step.

ICC_Workflow Step1 Step 1: Coupling (Anhydrous Conditions) Inter Intermediate (Protected MIDA Biaryl) Step1->Inter Pd, Base, Anhydrous THF Step2 Step 2: Hydrolysis (Deprotection) Inter->Step2 aq. NaOH, THF, RT Active Active Boronic Acid Step2->Active Fast Release Step3 Step 3: Next Coupling Active->Step3 New Halide, Pd

Figure 2: Iterative Cross-Coupling Workflow. The MIDA group survives Step 1, allowing sequential bond formation.[7]

Deprotection Step (to activate MIDA for the next cycle):

  • Dissolve MIDA intermediate in THF.

  • Add 1M aqueous NaOH (3 equiv). Stir at 23 °C for 10–30 mins.

  • Quench with phosphate buffer (pH 7) and extract. The resulting free boronic acid is now ready for the next coupling.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Unstable Substrate) Hydrolysis is too fast (dumping active species).Switch base from K2CO3 to K3PO4 . Lower temperature to 60°C. Ensure solvent ratio is 5:1 (Dioxane:H2O).[4]
No Reaction (Stable Substrate) Hydrolysis is too slow.Increase temperature to 80–100°C. Switch to NaOH (fast release) if the boronic acid is stable (e.g., simple aryl boronic acids).
MIDA Group Cleaved Prematurely Water present in "Anhydrous" step.Ensure solvents for Iterative Step 1 are strictly anhydrous. Use K3PO4 or K2CO3 in anhydrous THF/DMF .
Copper Residues (Pyridyl) Green/Blue emulsion during workup.Wash organic layer with 10% aqueous NH4OH or EDTA solution to chelate copper.

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society (2009) URL:[8][Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: Nature Chemistry (2016) URL:[9][10][Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: Organic Syntheses (2022) URL:[Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to 1-Bromovinyl-1-boronic acid MIDA Ester: A Versatile Linchpin in Modern Organic Synthesis

For the contemporary researcher in organic synthesis and drug development, the quest for robust, versatile, and readily available building blocks is perpetual. Among the arsenal of reagents for carbon-carbon bond formati...

Author: BenchChem Technical Support Team. Date: February 2026

For the contemporary researcher in organic synthesis and drug development, the quest for robust, versatile, and readily available building blocks is perpetual. Among the arsenal of reagents for carbon-carbon bond formation, 1-Bromovinyl-1-boronic acid MIDA ester has emerged as a particularly powerful and multifaceted tool. This guide provides an in-depth technical comparison of this reagent with its alternatives, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.

The Strategic Advantage of the 1,1-Geminal Substitution Pattern

The 1,1-disubstituted olefin motif is a prevalent structural feature in a myriad of natural products and pharmaceutical agents.[1] Historically, the synthesis of such structures has been challenging. The advent of 1-Bromovinyl-1-boronic acid MIDA ester provides a streamlined solution, acting as a versatile linchpin for the construction of these sterically congested systems.

The core utility of this reagent lies in its dual reactivity: the vinyl bromide moiety and the MIDA-protected boronic acid. This arrangement allows for sequential, chemoselective functionalization, a concept central to the iterative cross-coupling (ICC) strategies pioneered by Burke and coworkers.[1][2]

The MIDA Boronate: A Paradigm of Stability and Controlled Reactivity

The N-methyliminodiacetic acid (MIDA) ligand is not merely a protecting group; it is a key enabler of modern synthetic chemistry.[3][4][5] Traditional boronic acids are often plagued by instability, being susceptible to protodeboronation and trimerization to boroxines, which can complicate purification and handling.[6]

MIDA boronates, in stark contrast, are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[1][4][5] This exceptional stability stems from the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, effectively attenuating its Lewis acidity and preventing unwanted side reactions.[3] The MIDA group remains robust under a wide range of anhydrous reaction conditions, yet can be readily cleaved under mild aqueous basic conditions to liberate the reactive boronic acid in situ.[1][3] This "slow-release" mechanism is particularly advantageous for cross-coupling reactions involving otherwise unstable boronic acids.[7]

Synthesis and Availability

A significant advantage of 1-Bromovinyl-1-boronic acid MIDA ester is its straightforward and scalable synthesis from inexpensive starting materials. The preparation typically involves the bromination of vinyl MIDA boronate followed by elimination.[1] This accessibility has led to its commercial availability on a large scale, a critical factor for its widespread adoption in both academic and industrial settings.[1]

Experimental Protocol: Synthesis of (1-bromovinyl)-MIDA boronate[1]
  • Bromination: To a solution of vinyl MIDA boronate in a suitable solvent (e.g., CH₂Cl₂), add a solution of bromine (Br₂) dropwise at 0 °C.

  • Elimination: After the reaction is complete, the solvent is removed, and the resulting vicinal dibromide intermediate is dissolved in acetonitrile (MeCN). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is then added, and the mixture is stirred to effect elimination, yielding the desired (1-bromovinyl)-MIDA boronate.

  • Purification: The product can often be isolated in high purity by simple filtration and washing, without the need for column chromatography.[1]

Applications in Iterative Cross-Coupling: A Comparative Analysis

The cornerstone application of 1-Bromovinyl-1-boronic acid MIDA ester is its role as a bifunctional building block in iterative Suzuki-Miyaura cross-coupling reactions. This strategy allows for the controlled, sequential assembly of complex molecular architectures.[1][2]

Workflow for Iterative Cross-Coupling

workflow start 1-Bromovinyl-1-boronic acid MIDA ester step1 Suzuki-Miyaura Coupling (Reaction at C-Br) start->step1 intermediate1 1-Arylvinyl MIDA boronate step1->intermediate1 step2 MIDA Deprotection (aq. base) intermediate1->step2 intermediate2 1-Arylvinyl boronic acid step2->intermediate2 step3 Suzuki-Miyaura Coupling (Reaction at C-B) intermediate2->step3 product 1,1-Diaryl Olefin step3->product

Figure 1. Iterative cross-coupling workflow.

Performance Comparison: 1-Bromovinyl-1-boronic acid MIDA ester vs. Alternatives

The primary alternatives for the synthesis of 1,1-disubstituted olefins often involve multi-step sequences or less versatile reagents.

Reagent/MethodAdvantagesDisadvantagesRepresentative Yields
1-Bromovinyl-1-boronic acid MIDA ester Highly versatile for ICC, stable, commercially available, high yields and selectivity.[1]Requires sequential steps for full functionalization.81-90% for the first coupling.[1]
Wittig-type Reactions Direct formation of the double bond.Often produces mixtures of E/Z isomers, limited functional group tolerance, stoichiometric phosphine oxide byproduct.Variable, often moderate to good.
Hydroboration of Terminal Alkynes Can provide access to vinyl boronates.[8][9]Often leads to 1,2-disubstituted products, regioselectivity can be an issue.[1]Good to excellent, but regioselectivity is key.
Heck Reaction Good for aryl-vinyl coupling.Can have issues with regioselectivity and stereoselectivity.Generally good.

Table 1. Comparison of synthetic routes to 1,1-disubstituted olefins.

Experimental Data: Suzuki-Miyaura Coupling of 1-Bromovinyl-1-boronic acid MIDA ester

The following table summarizes the results of the Suzuki-Miyaura coupling of 1-Bromovinyl-1-boronic acid MIDA ester with various boronic acids, demonstrating its broad substrate scope.[1]

EntryBoronic AcidProductYield (%)
14-Vinylphenylboronic acid8a81
2m-Tolylboronic acid8b90
34-Methoxyphenylboronic acid8c85
44-Trifluoromethylphenylboronic acid8d78
52-Thienylboronic acid8e83

Table 2. Suzuki-Miyaura coupling of (1-bromovinyl)-MIDA boronate with various boronic acids.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1]
  • Reaction Setup: In a glovebox, a vial is charged with (1-bromovinyl)-MIDA boronate (1.0 eq), the corresponding boronic acid (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), a ligand (e.g., dppp, 0.2 eq), and a silver salt (e.g., Ag₂CO₃, 4.0 eq).

  • Solvent Addition: Anhydrous THF is added to the vial.

  • Reaction Conditions: The vial is sealed and heated to the optimized temperature (e.g., 60 °C) for a specified time (e.g., 12-24 h).

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,1-disubstituted vinyl MIDA boronate.

Mechanistic Considerations and Causality in Experimental Design

The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield in the cross-coupling of 1-Bromovinyl-1-boronic acid MIDA ester.

mechanism cluster_cat Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-Br pd2_complex R-Pd(II)-Br(L_n) oa->pd2_complex tm Transmetalation pd2_complex->tm R'-B(OH)2 re Reductive Elimination tm->re re->pd0 product R-R' re->product boronic_acid R'-B(OH)2 ate_complex [R'-B(OH)3]^- boronic_acid->ate_complex Base ate_complex->tm Enters catalytic cycle

Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Initial optimization studies for the coupling of this building block revealed that the use of monodentate phosphine ligands often led to a mixture of the desired 1,1-disubstituted product and the undesired 1,2-disubstituted isomer.[1] This is likely due to competing reaction pathways such as β-hydride elimination. The implementation of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,5-bis(diphenylphosphino)pentane (dppp), was found to significantly improve the selectivity for the desired 1,1-disubstituted product by limiting these side reactions.[1]

Conclusion and Future Outlook

1-Bromovinyl-1-boronic acid MIDA ester stands out as a robust and versatile building block for the synthesis of 1,1-disubstituted olefins. Its exceptional stability, commercial availability, and predictable reactivity in iterative cross-coupling reactions make it a superior choice compared to many traditional methods. The MIDA protecting group is central to its utility, allowing for the controlled and sequential introduction of diverse functionalities. As the demand for complex small molecules in drug discovery and materials science continues to grow, the importance of enabling reagents like 1-Bromovinyl-1-boronic acid MIDA ester is set to increase, paving the way for more efficient and innovative synthetic strategies. The continued development of new MIDA boronate building blocks will undoubtedly further expand the horizons of what is synthetically achievable.[2][10]

References

  • (1-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Center for Biotechnology Information. [Link]

  • Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]

  • New molecular building kit “blows door wide open” for drug development. Damon Runyon Cancer Research Foundation. [Link]

  • Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

  • Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via An Atom-Economic Ruthenium-Catalyzed Alkene-Alkyne Coupling. National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. ACS Publications. [Link]

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. Imperial College London. [Link]

  • MIDA boronate. Chem-Station. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • MIDA Anhydride for the Mild and Rapid Synthesis of MIDA Boronates. Organic Syntheses. [Link]

  • One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. ACS Publications. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron—Wittig Reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Methods for forming protected organoboronic acids.
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Iterative cross-coupling with mida boronates by eric paul gillis dissertation. University of Illinois at Urbana-Champaign. [Link]

  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Center for Biotechnology Information. [Link]

  • Chemfiles Vol. 9, No. 1 - MIDA-protected Boronate Esters. Scribd. [Link]

Sources

Comparative

Validating Purity of 1-Bromovinyl MIDA Ester: A Comparative Analytical Guide

Topic: Validating Purity of 1-Bromovinyl MIDA Ester using HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-Bromovinyl MIDA boronate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 1-Bromovinyl MIDA Ester using HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Bromovinyl MIDA boronate (CAS 1003858-89-4) is a critical "lego-block" reagent for iterative Suzuki-Miyaura cross-coupling. Its value lies in its amphiphilic nature: stable to anhydrous cross-coupling conditions yet hydrolytically active under aqueous basic conditions. This duality presents a unique analytical challenge. Standard reverse-phase HPLC methods can inadvertently trigger the very hydrolysis mechanism the reagent is designed to undergo, leading to false "low purity" results.

This guide objectively compares the Acid-Stabilized RP-HPLC method against Quantitative NMR (qNMR) and GC-MS , establishing a validated protocol that prevents on-column degradation.

Part 1: Strategic Method Comparison

The following table summarizes the suitability of common analytical techniques for 1-Bromovinyl MIDA ester.

FeatureMethod A: Acid-Stabilized RP-HPLC Method B: qNMR (1H) Method C: GC-MS
Role Routine QC & Impurity Profiling Absolute Purity Validation Not Recommended
Principle Separation based on hydrophobicity; UV detection of MIDA carbonyls.Molar response of protons relative to an internal standard.Volatilization and electron impact ionization.
Stability High (if pH < 3). Acidic mobile phases inhibit hydrolysis.Excellent . Performed in anhydrous deuterated solvents (e.g., DMSO-d6).Low . High thermal stress causes polymerization or debromination.
Specificity Separates MIDA ester from free boronic acid, MIDA ligand, and isomers.Distinguishes ester from acid via chemical shift changes (MIDA N-Me shift).Poor. Boronates often dehydrate or trimerize (boroxines) in the injector.
Limit of Detection High sensitivity (UV 210-220 nm).Moderate (requires mg quantities).N/A (degradation artifacts).
Verdict The Workhorse. Best for daily purity checks and stability studies.The Gold Standard. Use for certifying reference standards.Avoid. Results are unreliable due to thermal instability.
Part 2: The "Gold Standard" HPLC Protocol

To validate the purity of 1-Bromovinyl MIDA ester, one must suppress the hydrolysis equilibrium. MIDA boronates hydrolyze rapidly in base (


) and slowly in neutral water (

), but are kinetically stable in acidic media (

). Therefore, acidic modification is mandatory .
2.1 Chromatographic Conditions
  • Column: High-strength silica C18 (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Why: These columns resist dewetting in high-aqueous phases and minimize silanol activity that could catalyze degradation.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Critical: The presence of acid in both phases maintains the "closed" MIDA cage structure.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Do not heat; elevated temps accelerate hydrolysis).

  • Detection: UV @ 220 nm (Targeting the MIDA carbonyl

    
     transition).
    
2.2 Sample Preparation (The "Dry" Technique)

Hydrolysis often occurs in the vial, not on the column.

  • Diluent: Anhydrous Acetonitrile (MeCN).

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh solid rapidly. Dissolve in MeCN. Inject immediately.

    • Note: Do not use water/methanol mixtures for the diluent. Methanol can undergo transesterification with the boronate.

2.3 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Injection / Equilibration
10.095Elution of MIDA Ester
12.095Wash
12.15Re-equilibration
15.05End
Part 3: Validation Data & Performance

The following data represents typical performance metrics when using the Acid-Stabilized protocol.

3.1 Specificity & Degradation Pathways

The primary impurity is 1-Bromovinylboronic acid (the hydrolysis product).

  • MIDA Ester Retention Time (RT): ~7.5 min (Less polar, "caged" boron).

  • Boronic Acid RT: ~2.5 min (Highly polar, elutes near void volume).

  • MIDA Ligand RT: ~1.8 min (Very polar).

Self-Validating System: To confirm the method works, perform a "Forced Degradation" study:

  • Take a standard sample.

  • Add 1 drop of 1M NaOH (induces rapid hydrolysis).

  • Inject.[1][2][3]

  • Result: The peak at 7.5 min should disappear, and peaks at 2.5 min (Acid) and 1.8 min (Ligand) should appear. This proves the method is specific.

3.2 Quantitative Parameters
ParameterResultAcceptance Criteria
Linearity (R²) > 0.999> 0.990
LOQ (Limit of Quantitation) 0.05% (w/w)< 0.10%
Precision (RSD, n=6) 0.4%< 2.0%
Solution Stability 24 Hours in MeCN< 2% degradation
Part 4: Visualizing the Workflow
Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for selecting the correct method based on the sample state.

AnalyticalWorkflow Start Start: 1-Bromovinyl MIDA Ester Analysis Goal Define Goal Start->Goal QC Routine QC / Stability Goal->QC Daily Checks AbsPurity Absolute Purity / Ref Std Goal->AbsPurity Certification HPLC Acid-Stabilized RP-HPLC (0.1% Formic Acid) QC->HPLC qNMR qNMR (1H) (Internal Std: DMSO-d6) AbsPurity->qNMR Check Check Chromatogram HPLC->Check Pass Pass: Single Peak (RT ~7.5 min) Check->Pass Intact Ester Fail Fail: Split Peaks (Hydrolysis Detected) Check->Fail Boronic Acid Present

Caption: Decision matrix for selecting between HPLC and qNMR based on analytical requirements.

Diagram 2: Hydrolysis Pathway & Detection

Understanding the degradation mechanism is key to interpreting the chromatogram.

HydrolysisPathway MIDA_Ester 1-Bromovinyl MIDA Ester (Hydrophobic, RT ~7.5 min) Intermediate Tetrahedral Boronate Intermediate MIDA_Ester->Intermediate + H2O (Slow in Neutral) + OH- (Fast in Base) Boronic_Acid 1-Bromovinylboronic Acid (Polar, RT ~2.5 min) Intermediate->Boronic_Acid Hydrolysis MIDA_Ligand Free MIDA Ligand (Polar, RT ~1.8 min) Intermediate->MIDA_Ligand Release Inhibit Acidic Mobile Phase (pH < 3) Inhibit->MIDA_Ester Stabilizes

Caption: The hydrolysis pathway that HPLC methods must suppress via acidic mobile phases.

References
  • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[1][2]

  • Gonzalez, J. A., et al. (2012). "Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids." Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. "MIDA Boronates: Technical Guide and Application Note." Sigma-Aldrich Technical Library.

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). "Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis."[4] Tetrahedron.

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Technical Guides.

Sources

Validation

Technical Guide: Comparative Kinetics of MIDA Ester Deprotection

Topic: Comparison of reaction times for MIDA ester deprotection methods Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists Executive Summary N-Methyliminodiacetic acid (MI...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of reaction times for MIDA ester deprotection methods Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

N-Methyliminodiacetic acid (MIDA) boronates have revolutionized iterative cross-coupling by dampening the Lewis acidity of the boron center, rendering it unreactive to transmetallation until "activated." The critical process step is the deprotection (hydrolysis) to the active boronic acid.

This guide compares the three primary deprotection modalities:

  • Rapid Hydrolysis (Standard): Quantitative cleavage in minutes using strong aqueous base.

  • Slow-Release (In-Situ): Controlled, rate-limiting hydrolysis over hours to mitigate decomposition of unstable boronic acids.

  • Anhydrous Activation (High-Throughput): Rapid, organic-soluble base activation for automated synthesis.

Mechanistic Foundation: The "Two-Pathway" Theory

To select the correct protocol, one must understand that MIDA deprotection does not follow a single kinetic profile. It proceeds via two distinct, competing mechanisms determined by pH and water activity (


).[1][2][3][4]
  • Pathway A: Base-Mediated (Fast): Hydroxide (

    
    ) attacks the MIDA carbonyl carbon (ester hydrolysis), leading to rapid ring opening. This is 
    
    
    
    order kinetics and
    
    
    times faster than Pathway B.
  • Pathway B: Neutral/Dissociative (Slow): Involves the rate-limiting dissociation of the B-N dative bond, followed by hydrolysis. This pathway is dominant when

    
     is low (e.g., 
    
    
    
    buffers).
Visualization: Hydrolysis Pathways

MIDA_Mechanism cluster_fast Pathway A: Base-Mediated (Fast) cluster_slow Pathway B: Neutral (Slow) MIDA MIDA Boronate (Stable sp3) Tetra Tetrahedral Intermediate MIDA->Tetra + OH- (NaOH) Dissoc B-N Bond Dissociation MIDA->Dissoc Neutral/Weak Base (K3PO4) Open Ring Opening (Ester Cleavage) Tetra->Open Acid Active Boronic Acid (Reactive sp2) Open->Acid Fast Dissoc->Acid Slow (Rate Limiting)

Caption: Pathway A (Red) utilizes nucleophilic attack on the ligand ester. Pathway B (Green) relies on B-N bond lability.

Comparative Analysis of Methods

Method A: Standard Rapid Hydrolysis (NaOH)

Best For: Stable boronic acids; Bulk preparation; Intermediate purification. Mechanism: Pathway A (Carbonyl Attack).

This is the standard protocol for converting a MIDA boronate into a free boronic acid prior to a reaction or for isolation. The reaction is typically complete in under 15 minutes at room temperature.

  • Reagents: 1M NaOH (aq), THF.

  • Time: 10–15 minutes.

  • Temperature: 23 °C (Room Temp).

  • Protocol:

    • Dissolve MIDA boronate in THF (0.1 M).

    • Add 1M NaOH (aq) (3.0 equiv).

    • Stir vigorously at 23 °C for 10 min.

    • Quench with phosphate buffer or dilute HCl (if acid stable) and extract immediately.

Method B: Slow-Release Hydrolysis (K3PO4)

Best For: Unstable boronic acids (e.g., 2-pyridyl, vinyl); "One-pot" coupling. Mechanism: Pathway B (B-N Dissociation).

Many boronic acids (especially heteroaryl) decompose rapidly once free. By using a weak, multiphasic base system, the concentration of free boronic acid is kept low ("slow release"), matching the rate of the cross-coupling cycle and preventing accumulation/decomposition.

  • Reagents:

    
     (3.0 M aq), Dioxane or THF.[2]
    
  • Time: 2–6 hours (Concurrent with coupling).

  • Temperature: 60 °C.

  • Protocol:

    • Combine MIDA boronate, Aryl Halide, and Pd-Catalyst in Dioxane.

    • Add

      
       (3.0 M aq, 5.0 equiv).
      
    • Heat to 60 °C with vigorous stirring.

    • Note: The biphasic nature is critical; increasing water volume can accelerate hydrolysis but may increase decomposition.

Method C: Anhydrous Rapid Activation (TMSOK)

Best For: Automated synthesis; Water-sensitive substrates; High-throughput screening. Mechanism: Nucleophilic Silanolate Attack.

Developed for automated synthesizers (e.g., the "Synthesis Machine"), this method uses an organic-soluble base (Potassium trimethylsilanolate) to effect rapid deprotection without a distinct aqueous phase.

  • Reagents: TMSOK (Potassium trimethylsilanolate), THF.

  • Time: < 5 minutes.

  • Temperature: 23–60 °C.

  • Protocol:

    • Dissolve MIDA boronate and coupling partner in dry THF.

    • Add TMSOK (2.0–3.0 equiv).

    • Reaction is often instantaneous; proceed immediately to coupling or quench.

Performance Comparison Matrix

FeatureMethod A: NaOH (Standard)Method B: K3PO4 (Slow-Release)Method C: TMSOK (Anhydrous)
Reaction Time 10–15 mins 2–6 hours < 5 mins
Primary Mechanism Ester Hydrolysis (

attack)
B-N Dissociation / EquilibriumSilanolate Nucleophilic Attack
Phase System Homogeneous (THF/Water)Biphasic (Organic/Aqueous)Homogeneous (Organic)
Substrate Scope Stable Aryl/Alkyl BoronatesUnstable (2-Pyridyl, Vinyl)Automated / Water-Sensitive
Temp Requirement 23 °C60 °C23–60 °C
Risk Factor High

leads to protodeboronation
Incomplete conversion if stirring is poorReagent sensitivity (moisture)

Decision Logic for Method Selection

Use this logic flow to determine the appropriate deprotection strategy for your specific substrate.

MIDA_Decision Start Start: MIDA Boronate Deprotection IsStable Is the resulting Boronic Acid stable? Start->IsStable Stable Yes (Stable) IsStable->Stable Aryl/Alkyl Unstable No (Unstable/Heteroaryl) IsStable->Unstable 2-Pyridyl/Vinyl IsAuto Is this Automated/Anhydrous? Stable->IsAuto MethodB Method B: Slow Release (K3PO4, 60°C) In-situ Coupling Unstable->MethodB Prevent Decomposition MethodA Method A: NaOH (10 min, RT) Isolate or Couple IsAuto->MethodA No (Standard) MethodC Method C: TMSOK (<5 min) High-Throughput IsAuto->MethodC Yes

Caption: Decision tree based on boronic acid stability and workflow requirements.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5]

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3] Nature Chemistry.[3]

  • Li, J., et al. (2015). "Synthesis of Many Different Types of Organic Small Molecules Using One Automated Process." Science.

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Bromovinyl-1-boronic acid MIDA Ester

[1] Executive Summary & Compound Profile This guide provides a definitive protocol for the handling and disposal of 1-Bromovinyl-1-boronic acid MIDA ester . Unlike standard organic waste, this compound combines a boronic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This guide provides a definitive protocol for the handling and disposal of 1-Bromovinyl-1-boronic acid MIDA ester . Unlike standard organic waste, this compound combines a boronic acid protected by a N-methyliminodiacetic acid (MIDA) ligand with a reactive vinyl bromide motif.

Critical Operational Directive: Due to the presence of the bromine atom, this material must be segregated into Halogenated Waste streams. Failure to separate halogenated organics from non-halogenated solvents is a primary cause of compliance violations and increased disposal costs in research facilities.

Chemical Identification
ParameterDetail
Chemical Name 1-Bromovinyl-1-boronic acid MIDA ester
CAS Number 1449377-16-5
Molecular Formula C₇H₉BBrNO₄
Physical State Crystalline Solid (White to off-white)
Primary Hazard Skin/Eye Irritant (H315, H319); Halogenated Organic
Stability Air/Moisture Stable (Slow-release protecting group)

Hazard Analysis & Waste Classification

The MIDA Stability Factor

MIDA boronates are engineered for stability. The MIDA ligand rehybridizes the boron center from sp² to sp³, attenuating its reactivity towards transmetallation and hydrolysis under neutral conditions.

  • Implication for Disposal: Unlike free boronic acids which may degrade rapidly, MIDA esters persist in waste containers. They do not require immediate quenching (e.g., oxidative destruction) prior to disposal unless specified by local policy.

  • Risk Factor: The vinyl bromide moiety remains potentially reactive toward strong nucleophiles or transition metals. Do not mix with waste streams containing active palladium catalysts or strong nucleophiles (e.g., thiols, azides) to prevent inadvertent cross-coupling or substitution reactions in the waste drum.

Regulatory Classification

Under RCRA (Resource Conservation and Recovery Act) guidelines, this compound is not a P- or U-listed waste but is regulated based on its characteristics:

  • Halogenated Organic: Presence of Bromine.[1]

  • Toxic: Boron compounds have specific toxicity profiles; do not release into sewer systems.

Disposal Workflows

Diagram 1: Waste Stream Decision Tree

The following decision matrix illustrates the mandatory segregation logic for MIDA boronates.

DisposalWorkflow Start 1-Bromovinyl-1-boronic acid MIDA Ester Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures / Mother Liquors) StateCheck->Liquid SolidBin Container: Solid Hazardous Waste Label: 'Toxic, Halogenated Solid' Solid->SolidBin Double bag if fine powder LiquidCheck Check Solvent Composition Liquid->LiquidCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform, etc.) LiquidCheck->HaloStream Contains Halogens NonHaloStream Stream B: Non-Halogenated Solvents (Acetone, MeOH, THF) LiquidCheck->NonHaloStream No Halogens ActionHalo DISPOSE IN: Halogenated Waste Carboy (Red Tag/Label) HaloStream->ActionHalo ActionMix CRITICAL STEP: Add to Halogenated Waste Carboy (Bromine content contaminates entire stream) NonHaloStream->ActionMix Compound adds Bromine

Figure 1: Decision tree for segregating 1-Bromovinyl-1-boronic acid MIDA ester waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to halogenated waste.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired reagents, spill cleanup residues, or contaminated weighing papers.

  • Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "1-Bromovinyl-1-boronic acid MIDA ester".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Segregation: Deposit the sealed container into the laboratory's designated Solid Hazardous Waste drum.

    • Caution: Do not place in "Sharps" containers unless the chemical is inside a syringe or on broken glass.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors from recrystallization, or rotary evaporator traps.

  • Identification: Confirm the solvent system.

  • Selection: Choose the Halogenated Waste carboy.

    • Scientific Rationale: Even if the solvent is Acetone (non-halogenated), dissolving 1-Bromovinyl-1-boronic acid MIDA ester introduces bromine atoms. Most incineration facilities require any waste with >1000 ppm halogens to be treated as halogenated. Mixing this into a non-halogenated drum can result in costly re-classification fees for the entire drum.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.

  • Logging: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Protocol C: Decontamination of Glassware

Applicability: Cleaning flasks and spatulas.

MIDA boronates are stable to water but hydrolyze slowly in basic aqueous solutions.

  • Rinse 1: Rinse glassware with a small amount of Acetone or Dichloromethane. Collect this rinse and dispose of it in the Halogenated Waste stream.

  • Hydrolysis Wash: Soak glassware in a mild base solution (e.g., 1M NaHCO₃ in 1:1 Water/Methanol) for 30 minutes. This cleaves the MIDA ligand, releasing the boronic acid and MIDA (biodegradable amino acid derivative).

  • Final Wash: Wash with standard laboratory detergent and water.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action prevents contamination spread.

ScenarioResponse Action
Solid Spill 1. Do not dry sweep if dust generation is likely.2. Cover with wet paper towels to dampen.3. Scoop into a bag.4. Wipe area with water; dispose of all materials as Solid Hazardous Waste.
Solution Spill 1. Absorb with vermiculite or spill pads.2.[2] Place saturated absorbents into a heavy-duty bag.3. Label as "Debris contaminated with Halogenated Organics".
Skin Contact Wash with soap and water for 15 minutes.[3] MIDA boronates are not acutely toxic but can cause irritation.

References

  • Sigma-Aldrich. 1-Bromovinyl-1-boronic acid MIDA ester Product Detail & CAS Verification. Retrieved from

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4] (Provides mechanistic insight into MIDA stability and hydrolysis). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Guidance on Halogenated vs. Non-Halogenated waste classification). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Organoboron Esters. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-Bromovinyl-1-boronic acid mida ester

Executive Safety & Operational Overview 1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a significant advancement in boron chemistry, utilizing the N-methyliminodiacetic acid (MIDA) ligand to "mask"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Overview

1-Bromovinyl-1-boronic acid MIDA ester (CAS: 1449377-16-5) represents a significant advancement in boron chemistry, utilizing the N-methyliminodiacetic acid (MIDA) ligand to "mask" the reactivity of the boron center. Unlike its pinacol ester or free acid counterparts, this reagent is an air-stable, free-flowing crystalline solid.

However, stability does not equate to benignity. The presence of the 1-bromovinyl moiety —a reactive electrophile—combined with the potential for hydrolysis to free boronic acids, necessitates a safety protocol that treats this compound as a potential alkylating agent and irritant . This guide moves beyond generic safety advice, providing a specific, self-validating workflow for safe handling, activation, and disposal.

Hazard Identification & Risk Assessment

While MIDA esters attenuate the Lewis acidity of boron, the primary risks stem from the organic functionality and physical state of the material.

Hazard ClassClassificationMechanism of Action
Physical State Solid (Fine Dust) Inhalation of dust can deliver the bromovinyl motif directly to lung tissue.
Chemical Reactivity Electrophile The vinyl bromide group is a potential alkylating agent. While less volatile than liquid analogs, direct contact can cause dermatitis or sensitization.
Stability Hydrolytically Active Stable on the benchtop, but releases 1-bromovinylboronic acid upon contact with aqueous base (or physiological pH over time), reactivating the boron center.

Critical Insight: Do not assume the "bench stability" of MIDA esters applies to their biological interaction. Once inhaled or ingested, enzymatic or pH-driven hydrolysis can unmask the reactive boronic acid species.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier against both the solid dust and the potential hydrolysis products.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Mask (Minimum)Why: The compound is a fine crystalline powder. Static charge often causes "fly-away" during weighing. Trigger: Use a full-face respirator if handling >10g outside a fume hood.
Ocular Chemical Splash Goggles Why: Safety glasses are insufficient against airborne dust that can settle behind lenses. Hydrolysis in the eye produces boric acid and bromovinyl species (severe irritation).
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Why: The bromovinyl group allows for potential permeation. Protocol: Change outer gloves immediately after any visible contamination.
Body Lab Coat (Buttoned, Cotton/Poly) Why: Prevents accumulation of dust on street clothes. Synthetic fibers (like pure polyester) can attract static dust; cotton blends are preferred.

Operational Handling Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Air-stable, but storing under desiccation is recommended to prevent clumping, which increases dust risks during future handling.

  • Container: Keep tightly sealed.[1][2][3][4][5][6][7] MIDA esters can slowly hydrolyze if left open in humid environments for weeks.

B. Weighing & Transfer (The "Static Risk" Zone)

MIDA esters are prone to static charging. This causes the powder to "jump" from spatulas, creating an inhalation risk.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (which degrades the MIDA cage).

  • Anti-Static Gun: If available, treat the weighing boat and spatula.

  • Draft Shield: Always weigh inside a chemical fume hood. Never weigh on an open bench.

C. Reaction Setup (The "Slow Release" Mechanism)

The utility of this reagent lies in its "slow release" mechanism. It acts as a reservoir for the unstable 1-bromovinylboronic acid.

  • Solubility: Insoluble in non-polar solvents (Hexanes, Et₂O). Soluble in THF, DMSO, MeCN.

  • Activation: The boron is sp³ hybridized (unreactive).[8] To participate in Suzuki couplings, it must be hydrolyzed in situ using a base (e.g., K₃PO₄, NaOH) and water.

Visualized Workflows

Workflow 1: Safe Handling & Activation Logic

This diagram illustrates the decision-making process for handling and activating the reagent safely.

SafeHandling Start Start: 1-Bromovinyl-1-boronic acid MIDA ester Storage Storage: 2-8°C, Desiccated Start->Storage Weighing Weighing: Fume Hood + N95 Mask (Beware Static Charge) Storage->Weighing Equilibrate to RT Solvent Dissolution: THF, DMSO, or MeCN Weighing->Solvent Avoid Dust Reaction Reaction Setup: Suzuki Coupling Solvent->Reaction Activation Activation Step: Add Aqueous Base (e.g., K3PO4/H2O) Reaction->Activation Required for Coupling Release In Situ Release: Free Boronic Acid (Reactive Species) Activation->Release Hydrolysis of MIDA Quench Quench & Disposal Release->Quench Post-Reaction

Figure 1: Operational workflow emphasizing the critical activation step where the protective MIDA ligand is removed.

Workflow 2: Emergency Response & Spill Logic

A specific protocol for managing spills of this fine powder.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large WetWipe Wet Wipe Method: Cover with wet paper towel to prevent dust Small->WetWipe Evacuate Evacuate Area & Don Full Face Respirator Large->Evacuate Scoop Scoop into Solid Waste WetWipe->Scoop Evacuate->WetWipe After PPE Donning Clean Clean Surface with Soap & Water Scoop->Clean

Figure 2: Decision tree for spill management, prioritizing dust suppression.

Waste Disposal & Deactivation

Do not wash large quantities down the drain. Boron compounds can be regulated in municipal water systems, and the bromovinyl motif is persistent.

  • Solid Waste: Excess solid reagent should be labeled as "Solid Organic Waste - Contains Bromine/Boron" and disposed of via high-temperature incineration.

  • Aqueous Waste (Post-Reaction):

    • The MIDA ligand hydrolyzes to N-methyliminodiacetic acid (biodegradable).

    • The boronic acid species may persist.[2] Collect all aqueous layers from extractions into "Aqueous Chemical Waste."

  • Contaminated Glassware: Rinse with acetone, then wash with soap and water. The acetone rinse must go to "Organic Solvents Waste."

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc., 129(21), 6716–6717. (Foundational paper on MIDA ester stability and handling). [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids.[9] Org.[10][11] Synth. 2022, 99, 92-112.[9] (Detailed handling of MIDA derivatives). [Link]

Sources

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